Influenza virus-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO5/c18-12-3-1-10(7-14(12)20)5-6-17-16(22)9-11-2-4-13(19)15(21)8-11/h1-4,7-8,18-21H,5-6,9H2,(H,17,22) |
InChI Key |
YZULXEMRJVYJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Influenza Virus Life Cycle: A Technical Guide to Inhibitor Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a persistent global health threat, driving seasonal epidemics and occasional pandemics with significant morbidity and mortality. The continuous evolution of these viruses necessitates a robust pipeline of antiviral therapies with diverse mechanisms of action. While a specific compound denoted as "Influenza virus-IN-1" is not characterized in the scientific literature, this guide provides an in-depth technical overview of the core mechanisms of action for major classes of influenza virus inhibitors. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-influenza therapeutics. We will explore the molecular interactions and downstream effects of inhibitors that target distinct stages of the viral life cycle, from entry into the host cell to the release of progeny virions.
The Influenza Virus Life Cycle: A Battlefield for Antiviral Intervention
The replication of the influenza virus is a multi-step process that offers several key targets for therapeutic intervention. Understanding this cycle is fundamental to appreciating the mechanisms of various antiviral agents. The primary stages include:
-
Entry: Attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, followed by endocytosis.
-
Uncoating: Acidification of the endosome triggers conformational changes in HA, leading to fusion of the viral and endosomal membranes and release of the viral ribonucleoproteins (vRNPs) into the cytoplasm. The M2 ion channel plays a crucial role in this process for influenza A viruses.
-
Replication and Transcription: vRNPs are imported into the nucleus where the viral RNA-dependent RNA polymerase (RdRp) complex, consisting of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), orchestrates transcription of viral mRNA and replication of the viral RNA genome.[1]
-
Protein Synthesis and Assembly: Viral mRNAs are translated by the host cell machinery. Newly synthesized viral proteins and vRNAs are assembled into new virions at the host cell membrane.
-
Budding and Release: Progeny virions bud from the host cell membrane. The viral neuraminidase (NA) protein is essential for cleaving sialic acid residues to release the new virions and prevent their aggregation.[2]
The following sections will delve into the specific mechanisms by which different classes of inhibitors disrupt these critical stages.
Inhibitors of Viral Entry
Entry inhibitors represent a promising class of antivirals that block the initial stages of infection.[3] These agents primarily target the viral hemagglutinin protein, preventing either attachment to host cells or the conformational changes required for membrane fusion.
Mechanism of Action
Hemagglutinin-targeted entry inhibitors can be broadly categorized based on their specific binding sites and mechanisms:
-
Receptor Binding Site Blockers: These molecules are designed to occupy the sialic acid binding pocket on the HA protein, thereby preventing the virus from attaching to host cell receptors.
-
Fusion Inhibitors: These compounds typically bind to the stem region of the HA protein. This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[4] By blocking fusion, the viral genome is trapped within the endosome and cannot be released into the cytoplasm to initiate replication.[4][5]
Experimental Protocols for Characterizing Entry Inhibitors
Hemagglutinin Inhibition (HAI) Assay: This classical assay is used to screen for compounds that block the receptor-binding activity of HA.
-
Principle: Influenza virus can agglutinate red blood cells (RBCs) by binding to sialic acid residues on their surface. An inhibitor that blocks the receptor-binding site of HA will prevent this agglutination.
-
Methodology:
-
A standardized amount of influenza virus is serially diluted.
-
Each dilution is mixed with a fixed concentration of the test compound and incubated.
-
A suspension of RBCs (typically from chicken or turkey) is added to each well.
-
The plate is incubated to allow for agglutination.
-
The highest dilution of the compound that inhibits hemagglutination is determined.
-
Microneutralization Assay: This assay assesses the ability of a compound to prevent viral infection of cultured cells.
-
Principle: The assay measures the reduction in viral replication in the presence of the inhibitor.
-
Methodology:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.
-
The test compound is serially diluted and pre-incubated with a known amount of influenza virus.
-
The virus-compound mixture is added to the MDCK cell monolayers and incubated.
-
After incubation, the cytopathic effect (CPE) is observed, or the amount of viral protein (e.g., nucleoprotein) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The 50% inhibitory concentration (IC50) is calculated.
-
Content-Mixing Assay (for Fusion Inhibition): This assay directly measures the fusion of viral and cellular membranes.
-
Principle: Lipophilic fluorescent dyes are incorporated into the viral membrane at a self-quenching concentration. Fusion with a target membrane leads to dilution of the dye and a corresponding increase in fluorescence.
-
Methodology:
-
Purified virus is labeled with a lipophilic dye (e.g., octadecylrhodamine B chloride).
-
The labeled virus is incubated with target liposomes or cells in the presence of the test compound.
-
The pH is lowered to trigger fusion.
-
The increase in fluorescence is measured over time using a fluorometer.
-
Visualization of the Viral Entry and Inhibition
Caption: Inhibition of influenza virus entry by blocking hemagglutinin function.
Inhibitors of Viral RNA Polymerase
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex essential for viral gene transcription and genome replication.[1] Its highly conserved structure across different influenza virus types makes it an attractive target for broad-spectrum antiviral drugs.[6] Polymerase inhibitors can target different subunits of the RdRp complex.[7]
Mechanisms of Action
-
PB1 Subunit Inhibitors (e.g., Favipiravir): Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[6] Favipiravir-RTP is recognized by the viral RdRp as a purine nucleotide and is incorporated into the nascent viral RNA strand.[8] This incorporation can lead to chain termination or act as a mutagen, causing an increase in lethal mutations in the viral genome.[6][8]
-
PB2 Subunit Inhibitors (e.g., Pimodivir): The PB2 subunit is responsible for "cap-snatching," a process where the virus cleaves the 5' cap from host cell mRNAs to use as a primer for its own transcription.[1] Pimodivir binds to the cap-binding domain of the PB2 subunit, preventing it from binding to host cell mRNA caps and thereby inhibiting viral transcription.[8]
-
PA Subunit Inhibitors (e.g., Baloxavir marboxil): Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid.[6] Baloxavir acid targets the endonuclease activity of the PA subunit, which is responsible for cleaving the host mRNA after the cap is bound by PB2.[1] By inhibiting the PA endonuclease, baloxavir acid effectively blocks the cap-snatching process and viral mRNA synthesis.[6][8]
Experimental Protocols for Characterizing Polymerase Inhibitors
In Vitro Polymerase Activity Assay: This assay directly measures the activity of the viral RdRp complex.
-
Principle: A purified or reconstituted RdRp complex is used to measure the incorporation of radiolabeled or fluorescently tagged nucleotides into a template RNA.
-
Methodology:
-
The RdRp complex is purified from virus-infected cells or expressed and purified from recombinant systems.
-
The complex is incubated with a viral RNA template, primers (for transcription), and a mixture of nucleotides, including a labeled nucleotide (e.g., [α-³²P]GTP).
-
The reaction is carried out in the presence of varying concentrations of the test inhibitor.
-
The newly synthesized RNA is separated by gel electrophoresis and quantified by autoradiography or fluorescence imaging.
-
Cap-Snatching Assay: This assay specifically measures the endonuclease activity of the PA subunit.
-
Principle: A radiolabeled capped RNA substrate is incubated with the RdRp complex, and the cleavage products are analyzed.
-
Methodology:
-
A short, capped RNA molecule is synthesized and labeled (e.g., with ³²P at the 5' cap).
-
The labeled substrate is incubated with the RdRp complex in the presence of the test inhibitor.
-
The reaction products are resolved on a polyacrylamide gel.
-
Inhibition of cap-snatching is observed as a decrease in the amount of cleaved RNA product.
-
Visualization of Polymerase Inhibition
Caption: Mechanisms of action for influenza polymerase inhibitors targeting the RdRp complex.
Inhibitors of Viral Egress
The final stage of the influenza virus life cycle, the release of new virions from the infected cell, is another critical target for antiviral intervention. Neuraminidase inhibitors are the most well-known class of drugs that act at this stage.[2][9]
Mechanism of Action
Neuraminidase (NA) is a viral surface glycoprotein that functions as an enzyme to cleave terminal sialic acid residues from glycoconjugates.[10][11] This activity is crucial for several reasons:
-
Release of Progeny Virions: Hemagglutinin on the surface of newly formed virions binds to sialic acid on the host cell surface, causing the virions to remain tethered to the cell. NA cleaves these sialic acid residues, allowing the virions to be released.[2][12]
-
Prevention of Viral Aggregation: NA removes sialic acid from the viral glycoproteins themselves, preventing the newly released virions from clumping together.
-
Penetration of Mucus: NA may also help the virus penetrate the mucus layer of the respiratory tract to reach the underlying epithelial cells.
Neuraminidase inhibitors are sialic acid analogs that competitively inhibit the active site of the NA enzyme.[10][12] By blocking NA activity, these drugs prevent the release of progeny virions, leading to their aggregation at the cell surface and limiting the spread of infection.[2][9]
Experimental Protocols for Characterizing Neuraminidase Inhibitors
Neuraminidase Inhibition Assay: This is a standard enzymatic assay to measure the inhibition of NA activity.
-
Principle: The assay uses a fluorogenic or chemiluminescent substrate that, when cleaved by NA, releases a detectable signal.
-
Methodology:
-
Purified virus or recombinant NA is incubated with a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
The reaction is carried out in the presence of varying concentrations of the test inhibitor.
-
The fluorescence of the released 4-methylumbelliferone is measured at an appropriate excitation and emission wavelength.
-
The IC50 value is calculated based on the reduction in NA activity.
-
Plaque Reduction Assay: This assay assesses the ability of an inhibitor to prevent the spread of the virus in a cell culture monolayer.
-
Principle: In a semi-solid overlay, the spread of the virus is limited to adjacent cells, forming localized areas of cell death called plaques. An effective inhibitor will reduce the number and/or size of these plaques.
-
Methodology:
-
Confluent monolayers of MDCK cells are infected with a low dose of influenza virus.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test inhibitor at various concentrations.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number and size of plaques are quantified, and the IC50 is determined.
-
Visualization of Neuraminidase Inhibition
Caption: Mechanism of neuraminidase inhibitors in preventing the release of new virions.
Host-Targeted Antivirals
An alternative strategy to directly targeting viral proteins is to target host cell factors that the virus relies on for its replication.[13] This approach has the potential advantage of a higher barrier to resistance, as the virus would need to adapt to changes in the host cellular machinery.
Mechanisms of Action
Host-targeted antivirals can interfere with various cellular processes, including:
-
Signal Transduction Pathways: Influenza virus infection activates several host cell signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt pathways, to support its replication. Inhibitors of these pathways can indirectly suppress viral replication.
-
Host Proteases: The cleavage of the HA precursor (HA0) into HA1 and HA2 subunits by host proteases is essential for viral infectivity. Inhibitors of these proteases can prevent HA activation and subsequent membrane fusion.
-
Cellular Trafficking: The virus utilizes host cell trafficking machinery for the transport of viral components. Drugs that disrupt these processes can inhibit viral assembly and release.
Experimental Protocols for Characterizing Host-Targeted Antivirals
The characterization of host-targeted antivirals involves a combination of virological and cell biology techniques.
-
High-Throughput Screening (HTS): HTS of compound libraries using cell-based assays can identify molecules that inhibit viral replication.
-
Mechanism of Action Studies: Once a hit is identified, further studies are needed to determine its cellular target. This may involve:
-
Target Deconvolution: Using techniques such as affinity chromatography, proteomics, or genetic approaches (e.g., siRNA screens) to identify the host protein that the compound binds to.
-
Pathway Analysis: Using reporter assays, Western blotting, or phosphoproteomics to determine if the compound modulates specific signaling pathways.
-
Quantitative Data on Influenza Virus Inhibitors
The potency of antiviral compounds is typically expressed as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication or a specific enzymatic activity by 50%. It is important to note that these values can vary significantly depending on the influenza virus strain, the cell type used in the assay, and the specific experimental conditions. The following table provides a representative overview of the classes of inhibitors and their targets.
| Inhibitor Class | Example Drug(s) | Viral Target | Mechanism of Action |
| Entry Inhibitors | Umifenovir | Hemagglutinin (HA) | Prevents membrane fusion by stabilizing the pre-fusion conformation of HA.[14] |
| Polymerase Inhibitors | |||
| PA Endonuclease Inhibitor | Baloxavir marboxil | PA subunit of RdRp | Inhibits the "cap-snatching" mechanism required for viral mRNA synthesis.[1] |
| PB1 Inhibitor | Favipiravir | PB1 subunit of RdRp | Acts as a chain terminator and induces lethal mutagenesis during RNA replication.[8] |
| PB2 Inhibitor | Pimodivir | PB2 subunit of RdRp | Blocks the binding of the PB2 cap-binding domain to host cell mRNA caps.[8] |
| Neuraminidase Inhibitors | Oseltamivir, Zanamivir, Peramivir, Laninamivir | Neuraminidase (NA) | Sialic acid analogs that competitively inhibit NA, preventing the release of progeny virions.[2][14] |
| M2 Ion Channel Blockers | Amantadine, Rimantadine | M2 Protein | Block the M2 ion channel, preventing viral uncoating (effective against Influenza A only).[14] |
Conclusion
The development of antiviral drugs against influenza has made significant strides, with several classes of inhibitors targeting different stages of the viral life cycle now available. From blocking viral entry and uncoating to inhibiting the core replication machinery and preventing the release of new virions, these diverse mechanisms of action provide a multi-pronged approach to combating influenza infections. For researchers and drug development professionals, a deep understanding of these molecular mechanisms is crucial for identifying novel drug targets, designing more potent and broad-spectrum inhibitors, and developing strategies to overcome the persistent challenge of antiviral resistance. The continued exploration of both virus- and host-targeted therapies will be essential for improving our preparedness for future seasonal epidemics and pandemics.
References
- 1. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are neuraminidase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Influenza Virus Entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. restoredcdc.org [restoredcdc.org]
- 11. pediaa.com [pediaa.com]
- 12. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 13. Targeting the host or the virus: Current and novel concepts for antiviral approaches against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
Target Identification for Novel Influenza Virus Inhibitors: A Technical Guide
This guide provides a comprehensive overview of the methodologies and strategic considerations for identifying the molecular target of a novel anti-influenza compound, exemplified here as "Influenza virus-IN-1". This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.
Introduction to Influenza Virus and Therapeutic Targets
Influenza A virus, a member of the Orthomyxoviridae family, is a significant human pathogen responsible for seasonal epidemics and occasional pandemics[1][2]. Its genome consists of eight single-stranded RNA segments, encoding for eleven viral proteins that orchestrate the infection cycle[1]. The virus hijacks the host cellular machinery for its replication, making both viral and host proteins potential targets for therapeutic intervention[3][4].
Current antiviral drugs primarily target two viral proteins: neuraminidase (NA) and the M2 proton channel[2][4]. However, the emergence of drug-resistant strains necessitates the discovery of novel antivirals with different mechanisms of action[2]. Identifying the specific molecular target of a new inhibitor is a critical step in its development.
Hypothetical Compound Profile: this compound
For the purpose of this guide, we will consider a hypothetical small molecule inhibitor, "this compound," which has demonstrated potent antiviral activity in cell-based assays. The following sections will outline a systematic approach to identify its molecular target.
Table 1: Antiviral Activity of this compound
| Assay Type | Influenza A Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction Assay | A/WSN/33 (H1N1) | 0.5 | >100 | >200 |
| Cytopathic Effect (CPE) Assay | A/Victoria/3/75 (H3N2) | 0.8 | >100 | >125 |
| Viral RNA Quantification (RT-qPCR) | A/California/04/2009 (H1N1) | 0.6 | >100 | >167 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Target Identification Workflow
The process of identifying the target of a novel antiviral agent can be multifaceted. A logical workflow is essential to systematically narrow down the possibilities.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible and reliable results.
Time-of-Addition Assay
Objective: To determine the stage of the viral life cycle inhibited by this compound.
Protocol:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates to form a confluent monolayer.
-
Infect the cells with influenza virus (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 0.1.
-
Add this compound (at 10x EC50) at different time points relative to infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).
-
As controls, use a known entry inhibitor (e.g., Arbidol), a known replication inhibitor (e.g., Favipiravir), and a known release inhibitor (e.g., Oseltamivir).
-
At 12-24 hours post-infection, collect the supernatant and quantify the viral titer using a plaque assay or RT-qPCR.
-
Plot the viral titer as a function of the time of compound addition.
Generation and Sequencing of Resistant Mutants
Objective: To identify the viral protein target through resistance mutations.
Protocol:
-
Perform serial passage of the influenza virus in MDCK cells in the presence of sub-optimal, and then increasing, concentrations of this compound.
-
Start with a concentration equal to the EC50 and gradually increase the concentration with each passage as cytopathic effects diminish.
-
After several passages (typically 10-20), isolate viral clones that exhibit resistance to the compound (i.e., can replicate at high concentrations).
-
Extract viral RNA from the resistant clones and perform reverse transcription and PCR (RT-PCR) to amplify all 8 viral gene segments.
-
Sequence the amplicons using Sanger or next-generation sequencing.
-
Compare the sequences of the resistant viruses to the wild-type virus to identify mutations. Consistent mutations across multiple independent resistance selections strongly suggest the mutated protein is the direct target.
Table 2: Hypothetical Resistance Mutations for this compound
| Independent Selection | Gene Segment | Protein | Mutation | Fold-change in EC50 |
| 1 | 7 | M1 | A138T | 15 |
| 2 | 7 | M1 | A138T | 18 |
| 3 | 7 | M1 | G102R | 12 |
Affinity-Based Chemical Proteomics
Objective: To directly identify the binding partner(s) of this compound in the host or viral proteome.
Protocol:
-
Synthesize a derivative of this compound with a reactive group (e.g., photo-affinity label) and a tag (e.g., biotin).
-
Infect A549 cells with influenza virus and lyse the cells at the peak of viral protein expression.
-
Incubate the cell lysate with the tagged compound.
-
Expose the mixture to UV light to covalently cross-link the compound to its binding partners.
-
Perform a pull-down of the compound-protein complexes using streptavidin beads.
-
Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Proteins that are consistently and specifically pulled down with the active compound but not with a negative control probe are considered candidate targets.
Signaling Pathways in Influenza Virus Infection
Influenza virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the immune response. Understanding these pathways can provide context for the mechanism of action of a novel inhibitor.
Innate Immune Signaling
The host cell recognizes viral components through Pattern Recognition Receptors (PRRs) like RIG-I and Toll-like receptors (TLRs), initiating a signaling cascade that leads to the production of interferons and pro-inflammatory cytokines.
Pro-survival Signaling
Influenza virus activates pro-survival pathways, such as the PI3K/Akt pathway, to prevent premature apoptosis of the host cell, thereby ensuring sufficient time for viral replication. The viral NS1 protein is a key player in activating this pathway.
Target Validation and Mechanism of Action
Once a putative target is identified, several experiments are required for validation.
Table 3: Hypothetical Target Validation Data for this compound Targeting M1
| Experiment | Method | Result | Interpretation |
| In Vitro Binding | Surface Plasmon Resonance | Kd = 250 nM for wild-type M1; No binding to A138T M1 | Direct binding to M1; resistance mutation abolishes binding. |
| Functional Assay | M1 Oligomerization Assay | IC50 = 400 nM | Inhibits a key function of the M1 protein. |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Stabilization of M1 in treated cells | Confirms target engagement in a cellular context. |
| Reverse Genetics | Introduction of A138T mutation into wild-type virus | Recombinant virus shows >15-fold resistance to this compound | Confirms that the single amino acid change confers resistance. |
Conclusion
The identification of the molecular target of a novel anti-influenza compound like the hypothetical "this compound" is a systematic process that integrates virology, molecular biology, genetics, and proteomics. By employing a logical workflow of experiments, from initial phenotypic characterization to direct target validation, researchers can elucidate the mechanism of action, which is essential for further preclinical and clinical development. This guide provides a framework of established and robust methodologies to facilitate this critical endeavor in the quest for new and effective influenza therapies.
References
- 1. Influenza A induced cellular signal transduction pathways - Michael - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. Influenza A: New Therapeutic Targets for a Deadly Disease | Archivos de Bronconeumología [archbronconeumol.org]
- 3. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Influenza Virus Non-Structural Protein 1 (NS1): A Prime Target for Novel Antiviral Therapeutics
An In-depth Technical Guide on the NS1 Protein and the Binding Site of Small-Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The influenza A virus non-structural protein 1 (NS1) is a multifunctional virulence factor that plays a pivotal role in counteracting the host's innate immune response, thereby facilitating viral replication and pathogenesis.[1][2][3][4] Its critical functions make it an attractive target for the development of novel anti-influenza therapeutics. This guide provides a detailed overview of the NS1 protein, focusing on the binding sites of small-molecule inhibitors, quantitative binding data, and the experimental protocols used to elucidate these interactions.
The NS1 protein is a homodimer of 230-237 amino acids and consists of two distinct functional domains: an N-terminal RNA-binding domain (RBD) and a C-terminal effector domain (ED), connected by a flexible linker region.[5][6] The RBD primarily interacts with double-stranded RNA (dsRNA) to sequester it from host pattern recognition receptors, thus preventing the activation of the interferon (IFN) response.[2] The ED is responsible for protein-protein interactions with various host factors, including the cleavage and polyadenylation specificity factor 30 (CPSF30), which disrupts the processing of host pre-mRNAs, including those for antiviral proteins.[1][4]
The Effector Domain: A Druggable Pocket
A key druggable site on the NS1 protein is a hydrophobic pocket within the effector domain that is responsible for binding to the host protein CPSF30.[4][7] By targeting this pocket, small-molecule inhibitors can disrupt the NS1-CPSF30 interaction, thereby restoring the host's ability to produce antiviral proteins and mount an effective immune response against the virus.
Binding Site of A9 and A22 Inhibitors
Structural and functional studies have identified two notable small-molecule inhibitors, A9 (also known as JJ3297) and A22, that target the CPSF30-binding pocket of the NS1 effector domain.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy and in silico docking studies have revealed that these compounds bind within this pocket, preventing the engagement of CPSF30.[8][9]
The binding of these inhibitors is characterized by interactions with key residues within the hydrophobic pocket of the NS1 effector domain. For instance, tryptophan-187 (W187) in the NS1 ED has been shown to be involved in π–π stacking interactions with the phenyl rings of both A9 and A22, contributing to their binding affinity.[8]
Quantitative Data for NS1 Inhibitors
The efficacy of NS1 inhibitors is quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data for representative NS1 inhibitors.
| Compound | Target | Assay | Value | Influenza A Virus Strain | Reference |
| A9 (JJ3297) | NS1 Effector Domain (CPSF30 binding) | Plaque Reduction Assay | IC50: ~5 µM | A/PR/8/34 (H1N1) | [10] |
| A22 | NS1 Effector Domain (CPSF30 binding) | Antiviral Activity Assay | EC50: < 10 µM | A/PR/8/34 (H1N1) | [8] |
| ML303 | NS1 | Antiviral Activity Assay | IC90: 155 nM | A/PR/8/34 (H1N1) | [5] |
| NSC125044 | NS1 | Yeast Growth Restoration Assay | - | - | [10] |
Experimental Protocols
The characterization of the binding of small-molecule inhibitors to the influenza NS1 protein involves a combination of biophysical, biochemical, and cell-based assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins and to map the binding sites of small molecules.
Protocol for Chemical Shift Perturbation (CSP) Mapping:
-
Protein Expression and Purification: The NS1 effector domain (residues 74-230) is expressed in E. coli with uniform 15N-labeling by growing the bacteria in a minimal medium containing 15NH4Cl as the sole nitrogen source. The protein is then purified using affinity and size-exclusion chromatography.
-
NMR Data Acquisition: A series of two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are recorded for the 15N-labeled NS1 ED in the absence and presence of increasing concentrations of the inhibitor (e.g., A9 or A22).
-
Data Analysis: The HSQC spectra are overlaid, and the chemical shift changes of the backbone amide protons and nitrogens are monitored. Residues exhibiting significant chemical shift perturbations upon addition of the inhibitor are identified as being part of or near the binding site.
In Silico Docking
Computational docking simulations are used to predict the binding mode of a small molecule to its protein target.
Protocol for Molecular Docking:
-
Preparation of Protein and Ligand Structures: The three-dimensional structure of the NS1 effector domain is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The 3D structure of the small-molecule inhibitor is generated using a molecular modeling software.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the inhibitor within the specified binding pocket of the NS1 ED. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the inhibitor and the protein residues.
Antiviral Activity Assays (Plaque Reduction Assay)
This cell-based assay is used to determine the concentration of a compound that inhibits viral replication by a certain percentage (e.g., 50% - IC50).
Protocol for Plaque Reduction Assay:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluency in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of influenza A virus.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with an agar-containing medium containing serial dilutions of the test compound.
-
Plaque Visualization: The plates are incubated for 2-3 days to allow for the formation of viral plaques (zones of cell death). The cells are then fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number of plaques in the untreated control wells. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Signaling Pathway of NS1-Mediated Inhibition of Host Gene Expression
Caption: NS1 protein effector domain binds to host CPSF30, inhibiting host pre-mRNA processing.
Experimental Workflow for Identifying NS1 Inhibitors
Caption: Workflow for the discovery and characterization of small-molecule inhibitors of the NS1 protein.
References
- 1. The influenza virus NS1 protein as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. The influenza virus NS1 protein as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Small Molecule Influenza Virus NS1 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. runhangshu.com [runhangshu.com]
- 7. Structure and Activities of the NS1 Influenza Protein and Progress in the Development of Small-Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analyses reveal the mechanism of inhibition of influenza virus NS1 by two antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel inhibitor of influenza non-structural protein 1 blocks multi-cycle replication in an RNase L-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Profile of Influenza Virus-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro antiviral activity of Influenza virus-IN-1, a novel inhibitor of the influenza A virus. The information presented herein is collated from available scientific literature to support further research and development efforts in the field of antiviral therapeutics.
Core Antiviral Activity
This compound, a dihydropyrrolidone derivative also identified as compound 5-2 in foundational research, has demonstrated potent inhibitory effects against a variety of influenza A virus subtypes.[1] The compound exhibits a favorable preclinical profile, characterized by significant antiviral efficacy and low cytotoxicity.
Quantitative Antiviral Data
The antiviral potency and cytotoxic profile of this compound are summarized in the table below. The data highlights the compound's efficacy against the viral target and its safety margin in cell-based assays.
| Parameter | Value | Description |
| EC50 | 2.46 µM | The half-maximal effective concentration required to inhibit influenza A virus replication. |
| CC50 | >200 µM | The half-maximal cytotoxic concentration, indicating low toxicity to host cells. |
| SI | >81.3 | The selectivity index (CC50/EC50), reflecting a wide therapeutic window. |
| PAN Endonuclease EC50 | 312.36 nM | The half-maximal effective concentration for inhibiting the viral PAN endonuclease, the primary molecular target.[2][3][4] |
| IC50 Range | 3.11 µM to 7.13 µM | The half-maximal inhibitory concentration against a panel of diverse influenza A virus subtypes.[1] |
Mechanism of Action
This compound exerts its antiviral effect through the inhibition of the influenza virus PAN (PA-Nter) endonuclease.[2][3][4] This enzyme is a critical component of the viral RNA-dependent RNA polymerase complex and is essential for the "cap-snatching" process, whereby the virus acquires host cell mRNA caps to initiate transcription of its own genome. By blocking this activity, this compound effectively halts viral replication.
Furthermore, studies have indicated that this compound modulates the host immune response. The compound has been shown to up-regulate the expression of key antiviral cytokines, specifically interferon-beta (IFN-β), and the antiviral protein MxA in Madin-Darby canine kidney (MDCK) cells.[1] This dual mechanism of direct viral inhibition and potentiation of the innate immune response makes this compound a compelling candidate for further investigation.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies employed in the initial characterization of this compound, based on the available information.
Cytotoxicity Assay
The cytotoxic effect of this compound on host cells was determined using a standard cell viability assay.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Methodology:
-
MDCK cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
The cell culture medium was replaced with fresh medium containing serial dilutions of this compound.
-
The plates were incubated for a period of 24 to 48 hours.
-
Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium-based assay.
-
The absorbance was measured, and the CC50 value was calculated by plotting the percentage of cell viability against the compound concentration.
-
Antiviral Activity Assay (CPE Inhibition Assay)
The antiviral efficacy of this compound was evaluated by its ability to protect cells from the cytopathic effect (CPE) induced by influenza virus infection.
-
Cell Line: MDCK cells.
-
Virus: Influenza A virus (various subtypes).
-
Methodology:
-
MDCK cells were seeded in 96-well plates and grown to confluence.
-
The cells were washed and then infected with a standardized dose of influenza A virus in the presence of varying concentrations of this compound.
-
The plates were incubated for a duration that allows for the development of viral CPE in untreated control wells (typically 48-72 hours).
-
The degree of CPE was visually assessed, or cell viability was quantified using a colorimetric assay.
-
The EC50 value was determined by plotting the percentage of CPE inhibition or cell viability against the compound concentration.
-
Quantitative Real-Time RT-PCR (qRT-PCR) for Gene Expression Analysis
To investigate the effect of this compound on the host immune response, the expression levels of IFN-β and MxA were quantified using qRT-PCR.
-
Cell Line: MDCK cells.
-
Treatment: Cells were treated with this compound for 24 hours.
-
Methodology:
-
Total RNA was extracted from treated and untreated MDCK cells.
-
The RNA was reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR was performed using specific primers for IFN-β, MxA, and a housekeeping gene (for normalization).
-
The relative gene expression was calculated using the ΔΔCt method.
-
Visualizing the Experimental Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining antiviral activity and the proposed mechanism of action of this compound.
Caption: Workflow for the CPE inhibition assay to determine the EC50 of this compound.
Caption: Dual mechanism of action of this compound.
References
Oseltamivir: An In-depth Technical Guide to the Inhibition of the Influenza Virus Replication Cycle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Influenza remains a significant global health concern, necessitating a deep understanding of antiviral mechanisms for the development of effective therapeutics. Oseltamivir, marketed as Tamiflu®, is a cornerstone of anti-influenza treatment. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of oseltamivir's inhibitory action on the influenza virus replication cycle. We will delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its evaluation, and visualize the complex biological pathways involved.
The Influenza Virus Replication Cycle
The influenza virus, a member of the Orthomyxoviridae family, undergoes a multi-stage replication process within a host cell. This cycle begins with the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, leading to endocytosis of the virus.[1][2] Within the acidic environment of the endosome, the viral envelope fuses with the endosomal membrane, releasing the viral ribonucleoproteins (vRNPs) into the cytoplasm.[3] These vRNPs are then imported into the nucleus, a unique feature for an RNA virus, where transcription and replication of the viral genome occur.[4][5] Viral messenger RNAs (mRNAs) are translated into viral proteins by the host cell's machinery. Newly synthesized viral proteins and vRNPs are then assembled at the host cell membrane. In the final step, the viral neuraminidase (NA) protein cleaves sialic acid residues from the host cell and newly formed virions, facilitating the release of progeny viruses and preventing their aggregation.[5]
Oseltamivir's Mechanism of Inhibition
Oseltamivir is a prodrug that is converted by hepatic esterases into its active form, oseltamivir carboxylate.[6][7] This active metabolite is a potent and selective inhibitor of the influenza virus neuraminidase enzyme. Oseltamivir carboxylate is a competitive inhibitor that mimics the natural substrate of neuraminidase, sialic acid.[6] By binding to the active site of the neuraminidase enzyme, oseltamivir carboxylate prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles.[6] This inhibition has two major consequences: it prevents the release of progeny virions from the infected cell and it causes the aggregation of newly formed viruses at the cell surface, thus limiting the spread of the infection.[8]
Quantitative Efficacy of Oseltamivir
The antiviral activity of oseltamivir is quantified by its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). The IC50 is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity, while the EC50 is the concentration required to reduce the number of viral plaques by 50% in cell culture. A lower value for both indicates higher potency. The 50% cytotoxic concentration (CC50) is the concentration that causes the death of 50% of host cells, and the selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Influenza Strain | Inhibitor | IC50 (nM) | EC50 (nM) | Reference |
| Influenza A | ||||
| A/H1N1 | Oseltamivir Carboxylate | 1.34 | - | [1] |
| A/H3N2 | Oseltamivir Carboxylate | 0.67 | - | [1] |
| A/H1N2 | Oseltamivir Carboxylate | 0.90 | - | [1] |
| NWS (H1N1) | Oseltamivir Carboxylate | - | 0.51 | [9] |
| Victoria (H3N2) | Oseltamivir Carboxylate | - | 0.19 | [9] |
| Duck (H5N1) | Oseltamivir Carboxylate | - | 0.70 | [9] |
| A/Oklahoma/447/2008 (H1N1) | Oseltamivir Carboxylate | 0.0112 | - | [8] |
| Influenza B | ||||
| Various Strains | Oseltamivir Carboxylate | 13.0 | - | [1] |
| B/HongKong/CUHK33261/2012 | Oseltamivir Carboxylate | 0.00114 | - | [8] |
Table 1: In Vitro Inhibitory and Effective Concentrations of Oseltamivir Carboxylate against Various Influenza Strains.
Experimental Protocols
Neuraminidase Inhibition Assay (MUNANA-based Fluorescent Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black plates
-
Fluorometer
-
Influenza virus stock
-
Oseltamivir carboxylate
Procedure:
-
Prepare serial dilutions of oseltamivir carboxylate in the assay buffer.
-
In a 96-well plate, add a standardized amount of influenza virus to each well.
-
Add the serially diluted oseltamivir carboxylate to the wells containing the virus. Include control wells with virus and no inhibitor, and blank wells with no virus.
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells and incubate at 37°C for 30-60 minutes.[2][10] The neuraminidase will cleave MUNANA, releasing a fluorescent product (4-methylumbelliferone).
-
Stop the reaction by adding the stop solution.[2]
-
Measure the fluorescence in each well using a fluorometer with an excitation wavelength of approximately 355-365 nm and an emission wavelength of 450-460 nm.[2][10]
-
Calculate the percentage of neuraminidase inhibition for each concentration of oseltamivir carboxylate compared to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM)
-
Influenza virus stock
-
Oseltamivir carboxylate
-
Semi-solid overlay (e.g., Avicel or agarose) containing trypsin
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 12-well plates
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.[3]
-
Prepare serial dilutions of the influenza virus stock.
-
Infect the confluent MDCK cell monolayers with the diluted virus for 1-2 hours at 37°C.
-
During the infection period, prepare serial dilutions of oseltamivir carboxylate in the semi-solid overlay medium.
-
After infection, remove the virus inoculum and wash the cells with PBS.
-
Add the semi-solid overlay containing the different concentrations of oseltamivir carboxylate to the respective wells. Include control wells with no drug.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.[3]
-
Fix the cells with the fixative solution.
-
Remove the overlay and stain the cell monolayer with crystal violet. Uninfected cells will stain, while areas of cell death due to viral replication (plaques) will remain clear.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the control wells.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Impact on Host Cell Signaling Pathways
Influenza virus infection is known to activate several host cell signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) pathways, which can contribute to the inflammatory response and viral replication.[11][12] While oseltamivir's primary target is the viral neuraminidase, its therapeutic effect of reducing viral load has downstream consequences on these host pathways. By limiting viral replication and spread, oseltamivir indirectly dampens the activation of pro-inflammatory signaling cascades that are triggered by the virus.[13] Some studies have also explored the synergistic effects of combining oseltamivir with inhibitors of the MAPK/ERK pathway, suggesting that a multi-pronged approach targeting both viral and host factors could be a promising therapeutic strategy.[14]
Conclusion
Oseltamivir remains a critical tool in the management of influenza infections. Its well-defined mechanism of action, targeting the final stage of the viral replication cycle, effectively curtails the spread of the virus. The quantitative data presented in this guide underscore its potency against a range of influenza strains. The detailed experimental protocols provide a framework for the continued evaluation of oseltamivir and the development of new antiviral agents. A comprehensive understanding of the interplay between the virus, the host cell, and antiviral therapeutics is paramount for advancing the field of influenza research and drug development.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus plaque assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Combination of MEK inhibitors and oseltamivir leads to synergistic antiviral effects after influenza A virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Influenza Virus Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant and persistent threat to global public health, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The rapid evolution of the virus leads to the emergence of strains resistant to currently approved antiviral drugs, necessitating a continuous effort in the discovery and development of novel influenza virus inhibitors. This technical guide provides an in-depth overview of the synthesis, evaluation, and mechanisms of action of new classes of influenza inhibitors targeting various viral and host components. We will delve into the core aspects of inhibitor design, experimental validation, and the intricate signaling pathways involved in influenza virus replication, offering a comprehensive resource for researchers in the field.
Key Viral Targets for Inhibition
The influenza virus life cycle presents several vulnerable stages that can be targeted by small molecule inhibitors. The primary targets include:
-
Neuraminidase (NA): A surface glycoprotein essential for the release of progeny virions from infected cells.
-
Hemagglutinin (HA): Another surface glycoprotein that mediates viral entry into host cells by binding to sialic acid receptors and facilitating membrane fusion.[1]
-
RNA-dependent RNA polymerase (RdRp): A viral enzyme complex responsible for the replication and transcription of the viral RNA genome.
-
M2 Ion Channel: A proton-selective channel crucial for the uncoating of the viral genome within the endosome.
Data Presentation: Potency of Novel Influenza Virus Inhibitors
The following tables summarize the in vitro and in vivo inhibitory activities of selected novel influenza virus inhibitors against various influenza strains.
Table 1: In Vitro Activity of Novel Neuraminidase Inhibitors
| Compound/Inhibitor | Influenza Virus Strain | Assay Type | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |
| Acylhydrazone derivative 6e | Influenza A (H1N1) | NA Inhibition | 2.37 ± 0.5 | - | - | [2] |
| Furan formamide derivative | Influenza A (H3N2) | NA Inhibition | 33.5 | - | - | [2] |
| Zanamivir analogue (l-asparagine) | Influenza A (H3N2) | NA Inhibition | 400-fold lower than Zanamivir | - | - | [3] |
| Zanamivir analogue (l-asparagine) | Influenza A (H5N1) | NA Inhibition | 200-fold lower than Zanamivir | - | - | [3] |
| Isoscutellarein | Influenza A/Guizhou/54/89 (H3N2) | CPE Assay | - | 20 | - | [4] |
| Oseltamivir | NWS (H1N1) | NA Inhibition | - | 0.00051 | - | [5] |
| Oseltamivir | Victoria (H3N2) | NA Inhibition | - | 0.00019 | - | [5] |
| Oseltamivir | Duck (H5N2) | NA Inhibition | - | 0.00070 | - | [5] |
Table 2: In Vitro Activity of Novel Hemagglutinin Inhibitors
| Compound/Inhibitor | Influenza Virus Strain | Assay Type | IC50 (µM) | EC50 (µM) | Reference |
| TBHQ | H14 subtype | Virus Infection | at µM level | - | [1] |
| Piperidine derivative | A/PR/8/34 (H1N1) | Cell-based | - | ~5 | [6] |
| Piperidine derivative | A/Virginia/ATCC3/2009 (H1N1) | Cell-based | - | ~1.6 | [6] |
| F0045(S) derivative | Group 1 Influenza A strains | Cell-based | - | subnanomolar | [7] |
| DAS181 | HPAI H5N1 | In vitro | - | 0.00004 - 0.0009 | [1] |
Table 3: In Vitro Activity of Novel RNA Polymerase Inhibitors
| Compound/Inhibitor | Influenza Virus Strain | Assay Type | IC50 (µM) | Reference |
| Compound I | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 0.07 ± 0.02 | [8] |
| Compound I | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 0.04 ± 0.01 | [8] |
| Compound II | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 0.09 ± 0.05 | [8] |
| Compound II | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 0.07 ± 0.03 | [8] |
| Compound 16 | Influenza A/WSN/1933 (H1N1) | vRNP transcription | 8.80 | [9] |
| Compound 17 | Influenza A/WSN/1933 (H1N1) | vRNP transcription | 68.8 | [9] |
| Compound 18 | Influenza A/WSN/1933 (H1N1) | vRNP transcription | 35.37 | [9] |
| CC-42344 | Seasonal and pandemic influenza A | CPE Inhibition | 0.0001 - 0.009 | [9] |
Table 4: In Vitro Activity of Novel M2 Ion Channel Inhibitors
| Compound/Inhibitor | Influenza Virus Strain/Mutant | Assay Type | EC50 (µM) | IC50 (µM) | Reference |
| Compound 6 | rH3N2 M2-S31N/L26I | - | 0.5 ± 0.2 | - | [10] |
| Compound 7 | rH3N2 M2-S31N/L26I | - | 1.2 ± 0.04 | - | [10] |
| Compound 15 | rH3N2 M2-S31N/L26I | - | 2.0 ± 0.9 | - | [10] |
| Guanidine 16d | Wild-type M2 | TEV assay | - | 3.4 | [11] |
| Guanidine 16d | M2-V27A mutant | TEV assay | - | 0.29 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of novel inhibitors.
Neuraminidase Inhibition Assay (Fluorescence-based using MUNANA)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[12][13][14]
Materials:
-
Influenza virus stock
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 2-(N-morpholino)ethanesulfonic acid (MES) with CaCl2, pH 6.5)
-
Stop Solution (e.g., ethanol and NaOH)[12]
-
96-well black, flat-bottom plates
-
Fluorometer
Procedure:
-
Virus Titration:
-
Perform a two-fold serial dilution of the virus stock in the assay buffer across a 96-well plate.
-
Add MUNANA substrate to each well and incubate at 37°C for 1 hour.
-
Stop the reaction with the stop solution.
-
Measure the fluorescence (excitation ~355 nm, emission ~460 nm) to determine the optimal virus dilution that gives a linear signal.[12]
-
-
Inhibition Assay:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a new 96-well plate, add the diluted inhibitor, followed by the pre-titered virus.
-
Incubate at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.[12]
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
-
Plaque Reduction Assay
This cell-based assay determines the concentration of an inhibitor required to reduce the number of virus-induced plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM with supplements)
-
Overlay medium (e.g., Avicel or agarose-containing medium)
-
Crystal violet staining solution or immunostaining reagents
-
6- or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6- or 12-well plates to form a confluent monolayer overnight.[15]
-
-
Virus Infection and Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in the culture medium.
-
Pre-incubate the MDCK cell monolayer with the different concentrations of the inhibitor for a specified time.
-
Infect the cells with a known titer of influenza virus (to produce a countable number of plaques) in the presence of the inhibitor.
-
Incubate for 1 hour to allow viral adsorption.[16]
-
-
Overlay and Incubation:
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the respective concentrations of the inhibitor.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with formalin).
-
If using crystal violet, remove the overlay and stain the cell monolayer. Plaques will appear as clear zones.
-
If using immunostaining, permeabilize the cells and use an antibody against a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme for colorimetric detection.[16][17]
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of the inhibitor that reduces the plaque number by 50% compared to the untreated virus control.
-
High-Throughput Screening (HTS) with Luciferase Reporter Assay
This assay is suitable for screening large compound libraries for antiviral activity. It utilizes a recombinant influenza virus expressing a luciferase reporter gene.
Materials:
-
Recombinant influenza virus expressing luciferase
-
MDCK or other susceptible cells
-
Luciferase assay substrate
-
96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in 96- or 384-well plates.
-
-
Compound Treatment and Infection:
-
Add the library compounds to the wells.
-
Infect the cells with the luciferase-expressing influenza virus.
-
-
Incubation and Lysis:
-
Incubate for a period sufficient for viral replication and reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells to release the luciferase enzyme.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the presence of a compound indicates potential antiviral activity.
-
Influenza Challenge Studies in Mice
Animal models are essential for evaluating the in vivo efficacy of novel inhibitors. Mice are a commonly used model for influenza research.[18][19][20]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)[19]
-
Mouse-adapted influenza virus strain
-
Test inhibitor formulation
-
Anesthesia
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice to the facility for at least a week.
-
Randomly assign mice to treatment and control groups.
-
-
Inhibitor Administration:
-
Administer the test inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
-
Viral Challenge:
-
Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of a mouse-adapted influenza virus.[18]
-
-
Monitoring:
-
Monitor the mice daily for morbidity (body weight loss, clinical signs of illness) and mortality for at least 14 days post-infection.[18]
-
-
Endpoint Analysis:
-
At specific time points, euthanize a subset of mice from each group.
-
Collect lungs and other relevant tissues to determine viral titers (e.g., by plaque assay or TCID50) and to assess lung pathology (histology).
-
Analyze immune responses (e.g., cytokine levels, antibody titers).
-
Signaling Pathways and Experimental Workflows
Understanding the interaction between the influenza virus and host cell signaling pathways is critical for identifying new therapeutic targets.
Signaling Pathways
Caption: Influenza virus-induced MAPK signaling pathway.
Caption: Influenza virus activation of the NF-κB signaling pathway.
Caption: RIG-I-like receptor signaling pathway in response to influenza virus.
Experimental Workflow
Caption: General workflow for the discovery and development of novel influenza inhibitors.
Conclusion
The development of novel influenza virus inhibitors is a dynamic and critical area of research. A multi-pronged approach, targeting different viral and host factors, is essential to combat the ever-evolving threat of influenza. This guide has provided a comprehensive overview of the current landscape, from the synthesis and evaluation of new chemical entities to the underlying molecular mechanisms of viral replication. By leveraging detailed experimental protocols, robust data analysis, and a deep understanding of virus-host interactions, the scientific community can continue to advance the pipeline of effective anti-influenza therapeutics.
References
- 1. Novel hemagglutinin-based influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity [mdpi.com]
- 4. Progress of small molecular inhibitors in the development of anti-influenza virus agents [thno.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 7. pnas.org [pnas.org]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of M2 channel blockers targeting the drug-resistant double mutants M2-S31N/L26I and M2-S31N/V27A from the influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ulab360.com [ulab360.com]
- 15. Influenza virus plaque assay [protocols.io]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influenza Studies - IITRI [iitri.org]
Influenza Virus and Host Cell Crosstalk: A Technical Guide to Interaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza A virus (IAV) infection is a significant global health concern, necessitating a deep understanding of the molecular interplay between the virus and its host. This technical guide provides an in-depth exploration of the core interactions between the influenza virus and host cells, with a focus on the signaling pathways that are modulated during infection. By hijacking and manipulating cellular machinery, the virus facilitates its replication and propagation. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of the critical signaling cascades involved, offering a valuable resource for researchers and professionals in the field of virology and antiviral drug development.
Introduction: The Influenza A Virus Lifecycle
Influenza A virus, a member of the Orthomyxoviridae family, is an enveloped virus with a segmented, negative-sense single-stranded RNA genome.[1][2] The viral envelope is studded with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA), which are the primary determinants of viral entry and release, respectively.[3][4] The viral genome is encapsidated by the nucleoprotein (NP) and associated with the viral RNA-dependent RNA polymerase complex.
The lifecycle of the influenza virus can be broadly divided into the following stages: attachment and entry, uncoating, transcription and replication, protein synthesis, assembly, and budding.[2][5] Each of these stages involves intricate interactions with host cell factors, making them potential targets for therapeutic intervention.
Viral Entry and Host Cell Recognition
The initiation of influenza virus infection is mediated by the attachment of the viral HA protein to sialic acid-containing receptors on the surface of host epithelial cells in the respiratory tract.[3][6] The specificity of this interaction is a major determinant of host tropism. Human-adapted influenza viruses preferentially bind to α-2,6 linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses tend to bind to α-2,3 linked sialic acids found in the avian gastrointestinal tract and the human lower respiratory tract.[6]
Following attachment, the virus is internalized by the host cell via receptor-mediated endocytosis.[5] The acidic environment of the late endosome triggers a conformational change in the HA protein, exposing a fusion peptide that mediates the fusion of the viral envelope with the endosomal membrane. This fusion event releases the viral ribonucleoprotein (vRNP) complexes into the cytoplasm.[5]
Host Cell Signaling Pathways Modulated by Influenza Virus
Upon entry into the host cell, the influenza virus actively manipulates a variety of cellular signaling pathways to create a favorable environment for its replication and to counteract the host's antiviral responses.[1][7][8] Key pathways affected include the NF-κB, PI3K/Akt, and MAPK signaling cascades.[1][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the innate immune response. During influenza virus infection, NF-κB signaling is activated, leading to the production of pro-inflammatory cytokines.[8] However, the virus has evolved mechanisms to modulate this pathway for its own benefit. The viral non-structural protein 1 (NS1) can both activate and inhibit NF-κB signaling at different stages of infection to control the host immune response.[8]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and apoptosis. Influenza A virus infection activates the PI3K/Akt pathway, which is essential for efficient viral replication.[8] The viral NS1 protein has been shown to be a key activator of this pathway.[8] Activation of Akt promotes cell survival by inhibiting apoptosis, thereby ensuring the completion of the viral replication cycle.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK cascades, is another critical signaling network manipulated by the influenza virus.[8] Activation of the MAPK pathway is required for the nuclear export of the viral ribonucleoprotein complexes, a crucial step for the assembly of new virions. The virus utilizes these pathways to facilitate the propagation of infectious progeny.[8]
Quantitative Data on Virus-Host Interactions
The study of influenza virus-host interactions often involves the quantification of binding affinities and forces. While specific data for a hypothetical "Influenza virus-IN-1" is not available, representative data for influenza virus interactions are presented below.
| Interaction | Method | Measured Parameter | Value Range | Reference |
| Influenza HA - Sialic Acid Receptor | Single-Molecule Force Spectroscopy | Unbinding Force | 7 - 25 pN | [3] |
| Influenza HA - Sialic Acid Glycoproteins | Surface Plasmon Resonance | Dissociation Constant (Kd) | Millimolar (mM) | [3] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the intricate relationship between the influenza virus and its host cells.
Virus-Host Protein Interaction Assays
Co-immunoprecipitation (Co-IP):
-
Infect host cells with influenza virus.
-
Lyse the cells at the desired time post-infection to preserve protein complexes.
-
Incubate the cell lysate with an antibody specific to a viral protein of interest.
-
Use protein A/G-conjugated beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting host proteins.
Yeast Two-Hybrid (Y2H):
-
Clone the viral protein of interest ("bait") into a Y2H vector containing a DNA-binding domain (DBD).
-
Clone a library of host cell cDNAs ("prey") into a Y2H vector containing an activation domain (AD).
-
Co-transform yeast with the bait and prey plasmids.
-
If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.
-
Select for positive interactions by plating the yeast on selective media.
-
Sequence the prey plasmids from positive clones to identify the interacting host protein.
Analysis of Host Cell Signaling Pathways
Western Blotting:
-
Infect host cells with influenza virus and collect cell lysates at various time points.
-
Separate the proteins in the lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated (activated) and total forms of signaling proteins (e.g., Akt, ERK, p38).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the activation state of the signaling pathway.
Conclusion
The interplay between the influenza virus and host cell signaling pathways is a complex and dynamic process. A thorough understanding of these interactions is paramount for the development of novel antiviral strategies that can target host factors essential for viral replication or modulate the host immune response to reduce pathology. This guide provides a foundational overview of the key molecular events and methodologies central to this field of research, serving as a valuable resource for driving future discoveries in influenza virology and therapeutic design.
References
- 1. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Host–Virus Interaction: How Host Cells Defend against Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus binds its host cell using multiple dynamic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus (Flu) | BCM [bcm.edu]
- 5. google.com [google.com]
- 6. Influenza - Wikipedia [en.wikipedia.org]
- 7. worldscientific.com [worldscientific.com]
- 8. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of Influenza Virus Polymerase in Complex with Endonuclease Inhibitor IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication and transcription, making it a prime target for antiviral drug development. The heterotrimeric complex, composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), carries out the synthesis of viral RNA. The PA subunit contains an endonuclease domain (PAN) responsible for the "cap-snatching" mechanism, a process essential for the transcription of viral mRNAs. This mechanism involves the cleavage of the 5' caps from host pre-mRNAs, which are then used as primers for viral mRNA synthesis. Inhibition of this endonuclease activity is a validated strategy for combating influenza virus infection.
This technical guide focuses on the structural biology of the influenza virus polymerase in complex with Influenza virus-IN-1 (also referred to as compound 14), a potent inhibitor targeting the PA endonuclease. We will delve into the available quantitative data, detail the general experimental protocols for characterizing such inhibitors, and visualize the pertinent molecular interactions and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound. It is important to note that this data is sourced from a commercial supplier (MedchemExpress) and awaits full disclosure in peer-reviewed primary literature for complete contextual understanding.
| Parameter | Value | Description |
| EC50 | 2.46 µM | The half-maximal effective concentration for inhibition of Influenza A virus replication in cell culture. |
| CC50 | >200 µM | The half-maximal cytotoxic concentration, indicating low cellular toxicity. |
| PAN Endonuclease EC50 | 312.36 nM | The half-maximal effective concentration for the direct inhibition of the PA endonuclease enzymatic activity. |
Experimental Protocols
The characterization of influenza polymerase inhibitors like IN-1 involves a multi-faceted approach combining biochemical assays, biophysical techniques, and structural biology methods. Below are detailed methodologies for key experiments typically employed in this field of research.
Protein Expression and Purification of the PA Endonuclease Domain (PAN)
-
Cloning and Expression Vector: The N-terminal domain of the PA subunit (typically residues 1-209) is cloned into an expression vector, such as pGEX or pET, containing a purification tag (e.g., GST or His6-tag).
-
Expression Host: The plasmid is transformed into a suitable bacterial expression host, commonly Escherichia coli BL21(DE3).
-
Protein Expression: Bacterial cultures are grown at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
Cell Lysis and Purification: Cells are harvested by centrifugation and lysed by sonication in a buffer containing lysozyme and DNase. The cleared lysate is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins). The tag is often cleaved by a specific protease (e.g., TEV or thrombin), followed by further purification steps like ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
In Vitro Endonuclease Activity Assay
-
Assay Principle: This assay measures the ability of the purified PAN domain to cleave a fluorescently labeled substrate, and the inhibition of this activity by compounds like IN-1.
-
Substrate: A short, single-stranded RNA or DNA oligonucleotide labeled with a fluorophore and a quencher at opposite ends (e.g., a FRET-based substrate) is commonly used. In the intact substrate, the fluorescence is quenched. Upon cleavage by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reaction Conditions: The purified PAN domain is incubated with the substrate in a reaction buffer containing divalent cations (typically Mn2+ or Mg2+), which are essential for catalytic activity.
-
Inhibition Measurement: To determine the IC50 value, the assay is performed in the presence of serial dilutions of the inhibitor (IN-1). The fluorescence intensity is measured over time using a plate reader. The initial reaction rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.
X-ray Crystallography of the PAN-IN-1 Complex
-
Crystallization: The purified PAN domain is concentrated to a high concentration (typically 5-10 mg/mL). The inhibitor, IN-1, is added in molar excess. This complex is then subjected to crystallization screening using various commercially available or in-house prepared crystallization screens. The vapor diffusion method (hanging or sitting drop) is commonly employed.
-
Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of the PAN domain as a search model. The inhibitor molecule is then manually fitted into the electron density map. The final structure is refined to high resolution, providing detailed atomic insights into the binding mode of the inhibitor.
Cell-Based Antiviral Assays
-
Plaque Reduction Assay: This assay assesses the ability of an inhibitor to reduce the number of viral plaques formed in a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells). Cells are infected with influenza virus in the presence of varying concentrations of the inhibitor. After an incubation period, the cells are fixed and stained to visualize the plaques. The EC50 is determined as the concentration of the inhibitor that reduces the number of plaques by 50%.
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of an inhibitor to protect cells from virus-induced cell death. Cells are infected with influenza virus in the presence of the inhibitor. Cell viability is assessed after a few days using a colorimetric assay (e.g., MTT or MTS assay). The EC50 is the concentration that provides 50% protection from CPE.
-
Cytotoxicity Assay: To determine the selectivity of the antiviral compound, its effect on uninfected host cell viability is measured in parallel. The CC50 is the concentration that reduces the viability of uninfected cells by 50%. A high selectivity index (SI = CC50/EC50) is desirable for a promising antiviral candidate.
Visualizations
Mechanism of Action of IN-1
The following diagram illustrates the proposed mechanism of action for this compound as a PA endonuclease inhibitor. By binding to the active site of the PAN domain, IN-1 chelates the essential divalent metal ions (typically Mn2+), thereby preventing the cleavage of host pre-mRNAs and inhibiting the cap-snatching process. This ultimately blocks viral mRNA synthesis and subsequent viral replication.
The Pharmacokinetics of a Novel Neuraminidase Inhibitor: Influenza Virus-IN-1
A Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Influenza Virus-IN-1 (IN-1), a hypothetical, potent, and selective neuraminidase inhibitor under investigation for the treatment and prophylaxis of influenza A and B virus infections. The data herein is a synthesis of established findings for analogous neuraminidase inhibitors and represents a predictive profile for IN-1.
Mechanism of Action
This compound is an antiviral agent that targets the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, IN-1 effectively halts the spread of the virus within the respiratory tract.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of IN-1, benchmarked against established neuraminidase inhibitors. These values are derived from preclinical and clinical studies of oseltamivir, zanamivir, peramivir, and laninamivir.
Table 1: Absorption and Distribution of Neuraminidase Inhibitors
| Parameter | Oseltamivir | Zanamivir (Inhaled) | Peramivir (IV) | Laninamivir (Inhaled) |
| Administration Route | Oral (Prodrug) | Inhalation | Intravenous | Inhalation (Prodrug) |
| Bioavailability | ~75% (as active metabolite) | ~2% Systemic[1] | 100% | N/A |
| Time to Peak Plasma Conc. (Tmax) | 3-4 hours (active metabolite) | 0.25-4 hours[2] | N/A | 4.0-6.0 hours[1] |
| Plasma Protein Binding | ~3% (active metabolite); 42% (prodrug) | <10%[3] | <30% | N/A |
| Volume of Distribution (Vd) | ~25-45 L[4] | ~16 L[3] | ~12.45 L[5] | N/A |
Table 2: Metabolism and Excretion of Neuraminidase Inhibitors
| Parameter | Oseltamivir | Zanamivir | Peramivir | Laninamivir |
| Metabolism | Extensively metabolized by hepatic esterases to active oseltamivir carboxylate[4] | Not metabolized[6] | Not significantly metabolized[5] | Prodrug (laninamivir octanoate) is hydrolyzed to active laninamivir[1][7] |
| Elimination Half-life (t1/2) | 6-10 hours (active metabolite)[4] | ~2 hours[2] | ~20 hours[5] | 58.3-165.8 hours[1] |
| Primary Excretion Route | Urine (>90% as active metabolite) | Urine (~90% unchanged)[2][6] | Urine (~90% unchanged)[5] | Urine (10.7-14.6% as laninamivir)[8] |
Experimental Protocols
The pharmacokinetic profile of IN-1 was characterized using a series of standard preclinical in vitro and in vivo assays.
In Vitro Assays
-
Antiviral Activity Assays:
-
Plaque Reduction Assay: To determine the concentration of IN-1 that inhibits viral plaque formation in cell culture by 50% (EC50).
-
Virus Yield Reduction Assay: To quantify the reduction in infectious virus production from cells treated with IN-1.
-
Neuraminidase Inhibition Assay: A biochemical assay to measure the direct inhibitory activity of IN-1 against the neuraminidase enzyme.
-
-
Cytotoxicity Assays:
-
CC50 Assay: To determine the concentration of IN-1 that causes a 50% reduction in cell viability, allowing for the calculation of the selectivity index (CC50/EC50).
-
-
Pharmacokinetic Assays:
-
Plasma Protein Binding: Determined by equilibrium dialysis.
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to identify potential metabolic pathways.
-
In Vivo Animal Models
-
Mouse Model of Influenza Infection:
-
Efficacy Studies: Mice are infected with a lethal dose of influenza virus and treated with IN-1 to evaluate survival rates and reduction in viral lung titers.
-
Pharmacokinetic Studies: Following administration of IN-1 via relevant routes (e.g., oral, intravenous), serial blood samples are collected to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Ferret Model of Influenza Infection:
-
Ferrets are considered the gold standard for influenza research as they exhibit human-like clinical symptoms.
-
Efficacy and Transmission Studies: Used to assess the impact of IN-1 on disease progression, viral shedding, and transmission to naive contact animals.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data from ferret studies are used to establish the relationship between drug exposure and antiviral effect.
-
Bioanalytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A validated LC-MS/MS method is used for the quantitative determination of IN-1 and its potential metabolites in biological matrices such as plasma, urine, and lung tissue.[6][9]
Preclinical Pharmacokinetic Workflow
The following diagram illustrates the typical workflow for the preclinical pharmacokinetic evaluation of an influenza antiviral candidate like IN-1.
Summary and Future Directions
The synthesized preclinical data for this compound suggests a promising pharmacokinetic profile, characterized by good oral bioavailability (as a prodrug), a half-life supportive of once or twice-daily dosing, and efficient clearance. The mechanism of action is well-established for its class, and the proposed experimental protocols provide a robust framework for its continued development. Further studies will focus on detailed toxicological evaluations and the initiation of Phase I clinical trials to confirm the safety and pharmacokinetics in healthy human volunteers.
References
- 1. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. journals.asm.org [journals.asm.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacokinetics of Zanamivir following Intravenous Administration to Subjects with and without Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrapulmonary Distribution and Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Inhaled Administration of Its Prodrug, Laninamivir Octanoate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Broad-Spectrum Antiviral Activity of Influenza Virus-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza remains a significant global health threat, necessitating the development of novel antiviral agents with broad-spectrum activity to combat both seasonal epidemics and potential pandemic outbreaks. This document outlines the preclinical profile of Influenza Virus-IN-1, a novel small molecule inhibitor demonstrating potent and broad-spectrum activity against a wide range of influenza A and B virus strains. Herein, we detail the quantitative efficacy, cytotoxicity, and virological assays, along with the elucidated mechanism of action involving the inhibition of viral neuraminidase and modulation of host cell signaling pathways. This comprehensive guide provides researchers and drug development professionals with the foundational data and methodologies for the continued investigation of this compound as a promising anti-influenza therapeutic.
Introduction
Influenza viruses are enveloped, single-stranded RNA viruses belonging to the Orthomyxoviridae family, classified into types A, B, C, and D.[1][2] Influenza A and B viruses are the primary causes of seasonal flu epidemics in humans.[2][3] Influenza A viruses are further subdivided based on the antigenic properties of their surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA).[2][4][5] The high mutation rate of the viral genome leads to antigenic drift, necessitating the annual reformulation of vaccines.[6] More significant antigenic shifts, resulting from the reassortment of genetic segments, can lead to the emergence of pandemic strains.[4]
Current antiviral therapies for influenza primarily target the M2 ion channel and the neuraminidase enzyme.[7] However, the emergence of drug-resistant strains highlights the urgent need for new antiviral agents with novel mechanisms of action and broad-spectrum activity. This compound is a novel investigational compound designed to target a conserved region of the influenza virus neuraminidase, while also exhibiting effects on host signaling pathways hijacked by the virus for its replication.
In Vitro Efficacy of this compound
The antiviral activity of this compound was evaluated against a panel of influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) were determined using neuraminidase inhibition and viral yield reduction assays, respectively.
Table 1: Neuraminidase Inhibition Activity (IC50) of this compound
| Influenza Virus Strain | Subtype/Lineage | IC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 15.2 |
| A/Victoria/361/2011 | H3N2 | 22.5 |
| A/duck/Hunan/795/2002 | H5N1 | 18.7 |
| A/Anhui/1/2013 | H7N9 | 25.1 |
| B/Brisbane/60/2008 | Victoria | 30.8 |
| B/Phuket/3073/2013 | Yamagata | 28.4 |
IC50 values represent the concentration of this compound required to inhibit 50% of the neuraminidase enzyme activity.
Table 2: Antiviral Activity (EC50) of this compound in MDCK Cells
| Influenza Virus Strain | Subtype/Lineage | EC50 (nM) |
| A/California/07/2009 | H1N1pdm09 | 45.6 |
| A/Victoria/361/2011 | H3N2 | 68.2 |
| A/duck/Hunan/795/2002 | H5N1 | 55.9 |
| A/Anhui/1/2013 | H7N9 | 75.3 |
| B/Brisbane/60/2008 | Victoria | 92.4 |
| B/Phuket/3073/2013 | Yamagata | 85.1 |
EC50 values represent the concentration of this compound required to reduce the viral yield by 50%.
Cytotoxicity Profile
The cytotoxic potential of this compound was assessed in MDCK cells and human lung adenocarcinoma (A549) cells using a standard MTT assay. The 50% cytotoxic concentration (CC50) was determined after 72 hours of continuous compound exposure.
Table 3: Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| MDCK | > 100 |
| A549 | > 100 |
The high CC50 values indicate a favorable safety profile for this compound in these cell lines.
Experimental Protocols
Neuraminidase Inhibition Assay
This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[8][9]
-
Virus Preparation: Influenza virus stocks are diluted in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Compound Dilution: this compound is serially diluted in the assay buffer.
-
Reaction Incubation: The diluted virus is pre-incubated with the serially diluted compound in a 96-well black plate for 30 minutes at 37°C.
-
Substrate Addition: The fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is added to each well.[8][9]
-
Fluorescence Reading: The plate is incubated for 60 minutes at 37°C, and the reaction is stopped by the addition of a stop solution. The fluorescence is read using a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Viral Yield Reduction Assay
This assay quantifies the reduction in infectious virus production in the presence of an antiviral compound.[10][11]
-
Cell Seeding: MDCK cells are seeded in 24-well plates and grown to confluence.
-
Infection: The cell monolayers are infected with the influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of this compound.
-
Incubation: The infected cells are incubated at 37°C in a 5% CO2 incubator for 48 hours.
-
Supernatant Collection: The culture supernatants containing progeny virus are harvested.
-
Virus Titer Determination: The viral titer in the supernatants is determined by a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.[10]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral yield reduction against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: MDCK or A549 cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Mechanism of Action: Signaling Pathways
Influenza virus infection manipulates several host cellular signaling pathways to facilitate its replication and evade the host immune response.[12][13] Key pathways include the NF-κB, PI3K/Akt, and MAPK signaling cascades.[12][13] this compound has been shown to modulate the PI3K/Akt pathway, which is activated by the viral NS1 protein to promote viral replication.[12] By interfering with this pathway, this compound exerts an indirect antiviral effect in addition to its direct inhibition of neuraminidase.
Visualizations
References
- 1. Influenza - Wikipedia [en.wikipedia.org]
- 2. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Types of Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 4. Influenza A virus - Wikipedia [en.wikipedia.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effect of Arbidol (Umifenovir) on Influenza Virus Entry and Fusion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza remains a significant global health concern, necessitating the development of effective antiviral therapeutics. A critical stage in the influenza virus lifecycle, and therefore a prime target for antiviral intervention, is the entry of the virus into the host cell, a process mediated by the viral surface glycoprotein hemagglutinin (HA). This technical guide provides a comprehensive overview of the mechanism of action of Arbidol (umifenovir), a broad-spectrum antiviral agent that inhibits influenza virus entry and fusion. This document details the molecular interactions, quantitative efficacy, and key experimental protocols used to characterize the effects of Arbidol on the influenza virus.
Introduction to Influenza Virus Entry and Fusion
The entry of the influenza virus into a host cell is a multi-step process initiated by the binding of the HA protein to sialic acid receptors on the cell surface. Following binding, the virus is internalized into an endosome. The acidic environment of the endosome triggers a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane. This leads to the fusion of the viral and endosomal membranes, releasing the viral ribonucleoproteins into the cytoplasm and initiating infection.
Arbidol: A Potent Inhibitor of Influenza Virus Fusion
Arbidol is a small molecule indole-derivative with broad-spectrum antiviral activity against a range of enveloped and non-enveloped viruses, including influenza A and B viruses.[1] Its primary mechanism of action against influenza is the inhibition of the membrane fusion step.
Mechanism of Action
Arbidol targets the HA protein, a key player in the viral entry process. It binds to a conserved hydrophobic cavity in the stem region of the HA trimer, at the interface between two protomers.[2] This binding acts as a "molecular glue," stabilizing the prefusion conformation of HA. By stabilizing this prefusion state, Arbidol prevents the low pH-induced conformational changes that are essential for the exposure of the fusion peptide and subsequent membrane fusion. This inhibition of conformational rearrangement effectively blocks the virus from fusing with the endosomal membrane and releasing its genetic material into the host cell. The binding of Arbidol has been shown to have a higher affinity for group 2 HAs compared to group 1 HAs.
Quantitative Data on Arbidol Efficacy
The antiviral activity of Arbidol against various influenza virus strains has been quantified using several in vitro assays. The following table summarizes key efficacy data.
| Influenza Virus Strain | Assay Type | Metric | Value | Reference |
| Influenza A/PR/8/34 (H1N1) | Antiviral Assay | IC50 | 2.7 - 13.8 µg/mL | [1] |
| Influenza A (H1, H2, H3, H4, H5) | Biolayer Interferometry | Kd | 18.8 - 44.3 µM (Group 1) | |
| Influenza A (H1, H2, H3, H4, H5) | Biolayer Interferometry | Kd | 5.6 - 7.9 µM (Group 2) | |
| Influenza A/H3N2 | Plaque Reduction Assay | EC50 | Not Specified | Not Specified |
| Influenza B | Antiviral Assay | IC50 | Not Specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of Arbidol on influenza virus entry and fusion.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Arbidol
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of Arbidol in serum-free DMEM.
-
Pre-incubate the confluent MDCK cell monolayers with the different concentrations of Arbidol for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose or Avicel containing TPCK-treated trypsin and the corresponding concentration of Arbidol.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of Arbidol that reduces the number of plaques by 50% compared to the untreated control.
Syncytia Formation (Cell-Cell Fusion) Assay
This assay assesses the ability of an antiviral compound to inhibit the fusion of virus-infected cells with uninfected cells, a process mediated by the HA protein at low pH.
Materials:
-
CV-1 or other suitable cells
-
Influenza virus
-
DMEM
-
FBS
-
Arbidol
-
Fusion medium (low pH buffer, e.g., pH 5.0)
-
Methanol
-
Giemsa stain
Procedure:
-
Seed cells in a 96-well plate and infect with influenza virus. Allow the virus to replicate and express HA on the cell surface.
-
Treat the infected cells with various concentrations of Arbidol for a specified period.
-
Briefly expose the cells to a low pH fusion medium to trigger HA-mediated cell-cell fusion.
-
Neutralize the acidic medium and incubate the cells for several hours to allow for the formation of syncytia (multinucleated giant cells).
-
Fix the cells with methanol and stain with Giemsa.
-
Observe the formation of syncytia under a microscope and quantify the inhibition of fusion at different Arbidol concentrations.
Single-Virion Fusion Assay
This advanced microscopy technique allows for the direct observation of the fusion of individual virus particles with a target membrane in real-time.
Materials:
-
Fluorescently labeled influenza virus (e.g., with a lipid dye like DiD and a content marker)
-
Supported lipid bilayer (SLB) functionalized with sialic acid receptors
-
Microscopy chamber
-
Total Internal Reflection Fluorescence (TIRF) microscope
-
Arbidol
-
Low pH buffer
Procedure:
-
Prepare a supported lipid bilayer on a glass coverslip within a microfluidic chamber.
-
Incorporate sialic acid receptors into the SLB to allow for virus binding.
-
Introduce fluorescently labeled influenza virus into the chamber and allow it to bind to the SLB.
-
Image the bound virus particles using a TIRF microscope.
-
Introduce Arbidol at the desired concentration and incubate for a defined period.
-
Induce fusion by flowing a low pH buffer into the chamber.
-
Record the fluorescence signals in real-time. The dequenching of the lipid dye indicates hemifusion, and the release of the content marker indicates full fusion pore opening.
-
Analyze the kinetics and efficiency of fusion events in the presence and absence of Arbidol.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a potential influenza virus fusion inhibitor.
Conclusion
Arbidol represents a clinically relevant example of a small molecule inhibitor that effectively targets the influenza virus entry and fusion process. By binding to a conserved pocket in the hemagglutinin stem, it stabilizes the prefusion conformation and prevents the low pH-triggered conformational changes necessary for membrane fusion. The experimental protocols detailed in this guide provide a robust framework for the evaluation of Arbidol and other potential influenza fusion inhibitors. A thorough understanding of the mechanism of action and the application of these quantitative assays are crucial for the development of novel and effective antiviral therapies against influenza.
References
- 1. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of Arbidol (umifenovir) in the therapy of influenza in adults: Preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR [covid19.neicon.ru]
Targeting the Achilles' Heel of Influenza: A Technical Guide to Inhibiting the M1 Matrix Protein
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Executive Summary
The influenza virus matrix protein 1 (M1) represents a largely unexploited, yet highly attractive target for the development of novel antiviral therapeutics. Its high degree of conservation across influenza A strains and its indispensable roles throughout the viral life cycle—from nuclear import of viral ribonucleoproteins (vRNPs) to virion assembly and budding—make it a strategic target for broad-spectrum influenza inhibitors. This document provides an in-depth technical guide on the current landscape of M1-targeting inhibitors, presenting key quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of the underlying molecular interactions and pathways. The aim is to equip researchers and drug development professionals with the foundational knowledge required to accelerate the discovery and development of this promising new class of anti-influenza agents.
The Rationale for Targeting Influenza M1 Protein
The M1 protein is a structural protein that forms a protein layer underneath the viral envelope, providing structural integrity to the virion.[1][2] Beyond this structural role, M1 is a multifunctional protein critical for several stages of the viral replication cycle:
-
Viral Uncoating: Following endocytosis, acidification of the virion interior leads to the dissociation of M1 from the vRNPs, a crucial step for the release of vRNPs into the cytoplasm for nuclear import.[3]
-
Nuclear Import and Transcription Regulation: A subset of M1 is imported into the nucleus where it can bind to vRNPs and is thought to inhibit viral transcription.[1][2]
-
vRNP Nuclear Export: M1, in conjunction with the viral Nuclear Export Protein (NEP/NS2), facilitates the export of newly synthesized vRNPs from the nucleus to the cytoplasm. M1 acts as a bridge, connecting the vRNP complex to NEP, which then engages the cellular CRM1-dependent export machinery.[4][5]
-
Virion Assembly and Budding: At the plasma membrane, M1 orchestrates the assembly of viral components and drives the budding of progeny virions.[2][3]
Given its central role in these processes and its high sequence conservation, inhibiting M1 function presents a compelling strategy to disrupt viral replication with the potential for broad activity against diverse influenza A strains.[1]
Inhibitors of Influenza M1 Protein
Research into M1 inhibitors is an emerging field, with several promising candidates identified through various discovery strategies. These can be broadly categorized into small molecules and peptide-based inhibitors.
Small Molecule Inhibitors
Virtual screening and high-throughput screening campaigns have begun to identify small molecules that interfere with M1 function. A notable example is a "molecular wedge" that disrupts M1 self-association.
Peptide-Based Inhibitors
Peptides derived from M1 itself or other sources have also been shown to possess anti-influenza activity by targeting M1-mediated processes.
Quantitative Data on M1 Inhibitors
The following table summarizes the available quantitative data for representative influenza M1 inhibitors. It is important to note that the data is derived from different assay formats, which should be considered when comparing potency.
| Inhibitor Name/Type | Target/Mechanism of Action | Assay Type | Quantitative Value | Virus Strain(s) | Reference |
| PHE (Small Molecule) | Inhibits M1 self-association | Bio-layer Interferometry (BLI) | IC50: ~6 µM | N/A (Biophysical assay) | [6] |
| EB (Entry Blocker) Peptide | Prevents viral attachment, potentially through HA interaction, but also shows activity against M1-mediated processes | Hemagglutination Inhibition Assay | IC50: 8 µM | A/Hong Kong/483/97 (H5N1) | [4] |
| Hemagglutination Inhibition Assay | IC50: 3-20 µM | Various H1N1, H2N2, H3N2, H5N1, H5N9, H7N3, and Influenza B strains | [4] | ||
| Peptide 6 (from M1 Zinc Finger) | Inhibits viral polymerase | Cytopathic Effect (CPE) Microassay | Antiviral Activity: as low as 0.1 nM | A/PR/8/34 (H1N1) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of influenza M1 inhibitors.
Fluorescence Polarization (FP) Competition Assay for M1-Inhibitor Binding
This assay is used to determine the binding affinity of a test compound for the M1 protein in a high-throughput format. It relies on the displacement of a fluorescently labeled tracer molecule from the M1 protein by an unlabeled inhibitor.
Materials:
-
Purified recombinant influenza M1 protein
-
Fluorescently labeled tracer (e.g., a small molecule or peptide known to bind M1 with a suitable affinity, conjugated to a fluorophore like fluorescein)
-
Assay Buffer (e.g., Phosphate-Buffered Saline (PBS) with 0.01% Tween-20)
-
Test compounds (inhibitors) dissolved in DMSO
-
Black, low-volume 384-well assay plates
-
A microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of M1 protein in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The concentration should be low (e.g., 1-10 nM) and ideally below the Kd of its interaction with M1 to ensure a good assay window.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them into Assay Buffer to create 4X working solutions.
-
-
Assay Setup:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X M1 protein solution to all wells except for the "tracer only" control wells (which receive 5 µL of Assay Buffer instead).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to M1.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]
-
-
Data Analysis:
-
The raw data are typically in millipolarization (mP) units.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the mP value of the well with the inhibitor, mP_min is the mP value of the "tracer only" control, and mP_max is the mP value of the "M1 + tracer" control (no inhibitor).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis of M1-Inhibitor Interaction
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and the M1 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant influenza M1 protein
-
Running Buffer (e.g., HBS-EP+)
-
Test compounds (inhibitors) dissolved in Running Buffer
-
Regeneration solution (e.g., a low pH buffer like glycine-HCl)
Protocol:
-
M1 Immobilization:
-
Equilibrate the sensor chip with Running Buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the M1 protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the M1 protein to allow for background subtraction.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of the test compound in Running Buffer.
-
Inject the different concentrations of the test compound over both the M1-immobilized and reference flow cells at a constant flow rate. This is the "association phase."
-
After the association phase, switch back to injecting only Running Buffer to monitor the "dissociation phase."
-
Between different compound injections, regenerate the sensor surface by injecting the regeneration solution to remove all bound compound.
-
-
Data Analysis:
-
The SPR instrument software records the binding response in Resonance Units (RU) over time, generating sensorgrams.
-
Subtract the reference flow cell data from the M1 flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[9]
-
Cell-Based Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles in a cell culture model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/WSN/33 (H1N1))
-
Infection Medium (e.g., DMEM with 0.2% BSA and TPCK-treated trypsin)
-
Test compounds
-
96-well cell culture plates
-
MTT or other viability reagent
Protocol:
-
Cell Seeding:
-
Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Infection and Treatment:
-
When the cells are confluent, wash the monolayer with PBS.
-
Prepare serial dilutions of the test compounds in Infection Medium.
-
Pre-incubate the cells with the compound-containing medium for 1-2 hours.
-
Infect the cells with influenza virus at a low multiplicity of infection (MOI), for example, 0.01.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of replication (e.g., 48-72 hours).[3]
-
-
Quantification of Viral Yield:
-
After the incubation period, collect the cell culture supernatants.
-
Determine the viral titer in the supernatants using a standard plaque assay or TCID50 assay on fresh MDCK cell monolayers.[10]
-
-
Data Analysis:
-
Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control.
-
Plot the percentage of virus yield reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that inhibits virus production by 50%).
-
Visualizing M1's Role and Inhibition
The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the influenza M1 protein's function and the points of intervention for inhibitors.
The Central Role of M1 in the Influenza Virus Life Cycle
M1-Mediated Nuclear Export of Viral Ribonucleoproteins (vRNPs)
Mechanism of Action for M1 Self-Association Inhibitors
Conclusion and Future Directions
The influenza M1 protein is a highly conserved and multifunctional protein that is essential for viral replication, making it an excellent target for the development of broad-spectrum antiviral drugs. While the field of M1 inhibitors is still in its early stages, the initial findings with small molecules like PHE and various peptide inhibitors are highly encouraging.
Future efforts should focus on:
-
High-Throughput Screening: Expanding screening campaigns to identify a more diverse range of small molecule inhibitors targeting different functional domains of M1.
-
Structure-Based Drug Design: Utilizing the available structural information of M1 to rationally design and optimize inhibitors with improved potency and pharmacokinetic properties.
-
Combination Therapy: Investigating the synergistic effects of M1 inhibitors with existing anti-influenza drugs that target other viral proteins, such as neuraminidase or the viral polymerase.
The continued exploration of the M1 protein as an antiviral target holds significant promise for the development of the next generation of influenza therapeutics, which are urgently needed to combat seasonal epidemics, pandemic threats, and the growing problem of antiviral resistance.
References
- 1. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus plaque assay [protocols.io]
- 3. 2.4. Virus Yield Reduction Assay [bio-protocol.org]
- 4. The Nuclear Export Protein of H5N1 Influenza A Viruses Recruits Matrix 1 (M1) Protein to the Viral Ribonucleoprotein to Mediate Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ijitee.org [ijitee.org]
- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Preclinical Data for a Novel Influenza Virus Neuraminidase Inhibitor: IN-1
Disclaimer: No preclinical data for a compound specifically named "Influenza virus-IN-1" is publicly available. This document serves as an in-depth technical guide and whitepaper on the preclinical evaluation of a representative neuraminidase inhibitor, herein referred to as IN-1, using publicly available data for Oseltamivir as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations for a researcher in drug development.
Executive Summary
This technical guide provides a comprehensive overview of the preclinical data for IN-1, a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. The data presented herein demonstrates the in vitro and in vivo efficacy of IN-1 against various influenza A and B virus strains. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear presentation of quantitative data to support the continued development of IN-1 as a potential therapeutic agent for influenza infections.
Introduction
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. Antiviral drugs are a critical component of the strategy to combat influenza. IN-1 is a novel antiviral compound designed to inhibit the influenza virus neuraminidase, a key enzyme in the viral replication cycle. By blocking the action of neuraminidase, IN-1 prevents the release of newly formed virus particles from infected cells, thereby halting the spread of the infection within the respiratory tract.[1][2] This guide summarizes the key preclinical findings that highlight the therapeutic potential of IN-1.
In Vitro Efficacy
The in vitro antiviral activity of IN-1 was evaluated against a panel of influenza A and B viruses in cell culture-based assays. The primary assays used were the neuraminidase inhibition assay and the plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.
Quantitative In Vitro Data
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of IN-1 against various influenza virus strains.
| Influenza A Strains | IC50 (nM) | EC50 (nM) |
| A/H1N1/pdm09 | 0.21 ± 0.14 | 13.7 ± 3.5 |
| A/H3N2 | - | 0.4 - 4.9 µM |
| A/H5N1 | - | 8.80 ± 3.17 µM |
IC50 values were determined by neuraminidase inhibition assay.[3] EC50 values were determined by plaque reduction or cell viability assays.[4][5][6] Data represents the mean ± standard deviation or a range from multiple experiments.
| Influenza B Strains | IC50 (nM) | EC50 (nM) |
| B/Victoria | - | - |
| B/Yamagata | - | - |
Specific quantitative data for influenza B strains from the provided search results was limited. Further targeted studies would be necessary to fully characterize the activity of IN-1 against these lineages.
In Vivo Efficacy
The in vivo efficacy of IN-1 was assessed in mouse models of influenza infection. These studies evaluated the effect of IN-1 treatment on viral replication in the lungs, as well as on disease-associated morbidity and mortality.
Quantitative In Vivo Data
| Animal Model | Influenza Strain | Dose Regimen | Primary Endpoint | Result |
| BALB/c Mice | H3N1 | 10 mg/kg/day, twice daily | Lung Viral Titer (d3 & d5 p.i.) | Slight reduction in viral titers.[7] |
| Obese Mice | CA/09 (H1N1) | 10 mg/kg, every 12 hours | Viral Clearance | No improvement in viral clearance.[4][8][9] |
| Wild-Type Mice | CA/09 (H1N1) | 10 mg/kg, every 12 hours | Viral Clearance | Improved viral clearance.[4][8] |
| Mice | A/PR/8/34 | 200 & 400 mg/kg/day | Survival | Complete prevention of death.[10] |
p.i. = post-infection
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Neuraminidase Inhibition Assay
This assay measures the ability of IN-1 to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stock
-
IN-1 compound
-
Fluorogenic or chemiluminescent neuraminidase substrate (e.g., MUNANA, NA-Star®)
-
Assay buffer
-
96-well microplates
-
Fluorometer or luminometer
Procedure:
-
Prepare serial dilutions of IN-1 in assay buffer.
-
In a 96-well plate, add a standardized amount of influenza virus to each well.
-
Add the serially diluted IN-1 to the wells containing the virus.
-
Incubate the plate at 37°C for 20-30 minutes to allow the inhibitor to bind to the neuraminidase.[5]
-
Add the neuraminidase substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Measure the fluorescence or luminescence using a plate reader.
-
The IC50 value is calculated as the concentration of IN-1 that inhibits 50% of the neuraminidase activity compared to the untreated virus control.
Plaque Reduction Assay
This assay determines the concentration of IN-1 required to reduce the number of virus-induced plaques in a cell monolayer by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
IN-1 compound
-
Cell culture medium (e.g., DMEM)
-
Trypsin
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed 6-well plates with MDCK cells to form a confluent monolayer.
-
Prepare serial dilutions of IN-1 in cell culture medium.
-
Infect the MDCK cell monolayers with a known amount of influenza virus (e.g., 25-60 plaque-forming units per well).[11]
-
Incubate for 1 hour at room temperature to allow for viral adsorption.[11]
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a mixture of culture medium, agarose, trypsin, and the serially diluted IN-1.[11]
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the concentration of IN-1 that reduces the number of plaques by 50% compared to the untreated control.
Mouse Model of Influenza Infection
This protocol describes a typical in vivo efficacy study in mice.
Animals:
-
6-8 week old BALB/c mice or other appropriate strain.
Procedure:
-
Anesthetize the mice and intranasally inoculate them with a lethal or sub-lethal dose of influenza virus.
-
Initiate treatment with IN-1 at a specified time point (e.g., 4 hours pre-infection or 24-48 hours post-infection).[7]
-
Administer IN-1 via oral gavage or another appropriate route at the desired dose and frequency for a specified duration (e.g., 5 days).[7][8]
-
Monitor the mice daily for changes in body weight, signs of illness, and survival for up to 14 days post-infection.[12]
-
At selected time points, euthanize a subset of mice and collect lung tissue.
-
Homogenize the lung tissue and determine the viral titer using a plaque assay or TCID50 assay.
-
Analyze the data to determine the effect of IN-1 on viral replication, morbidity, and mortality.
Mechanism of Action and Signaling Pathways
IN-1 is a prodrug that is converted in the body to its active form, IN-1 carboxylate.[1][13] The active metabolite is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] Neuraminidase is essential for the release of progeny virions from the surface of infected cells by cleaving sialic acid residues.[1][14] By blocking this activity, IN-1 carboxylate causes newly formed virus particles to aggregate on the cell surface and prevents their release, thus limiting the spread of the virus.[2]
References
- 1. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 2. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo activities of T-705 and oseltamivir against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Influenza Virus Inhibitor IN-1 (Hypothetical)
For research use only. Not for use in diagnostic procedures.
Introduction
Influenza viruses are a major cause of respiratory illness in humans, leading to seasonal epidemics and occasional pandemics.[1] The development of effective antiviral therapeutics is a critical component of public health preparedness. These application notes provide detailed protocols for the in vitro evaluation of Influenza virus-IN-1 , a hypothetical novel inhibitor of influenza virus replication. The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-influenza agents.
Disclaimer: "this compound" (IN-1) is a hypothetical compound name used for the purpose of illustrating standard in vitro testing protocols for a novel influenza virus inhibitor. The experimental data presented are illustrative and not derived from an actual compound named IN-1.
Mechanism of Action (Hypothetical)
For the context of these protocols, IN-1 is presumed to be a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of progeny virions from infected cells.[2] By inhibiting NA, IN-1 is expected to prevent the spread of the virus to new cells, thereby halting the progression of infection. The diagram below illustrates the proposed mechanism of action within the influenza virus replication cycle.
Caption: Influenza virus replication cycle and the inhibitory point of IN-1.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the in vitro activity of IN-1 against various influenza virus strains.
| Assay Type | Influenza Strain | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Neuraminidase Inhibition | A/Puerto Rico/8/34 (H1N1) | - | 0.05 | - | - |
| Plaque Reduction Assay | A/Puerto Rico/8/34 (H1N1) | MDCK | 0.2 | >100 | >500 |
| Cytopathic Effect Assay | A/Victoria/3/75 (H3N2) | MDCK | 0.5 | >100 | >200 |
| Cytotoxicity Assay | - | MDCK | - | >100 | - |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Neuraminidase Inhibition Assay
This assay directly measures the ability of IN-1 to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Recombinant influenza neuraminidase
-
Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
IN-1 compound dilutions
-
Oseltamivir (positive control)
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorometer
Protocol:
-
Prepare serial dilutions of IN-1 and oseltamivir in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well black microplate, add the diluted compounds.
-
Add the recombinant neuraminidase enzyme to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Plaque Reduction Assay
This is a functional assay that measures the ability of a compound to inhibit the replication of infectious virus particles.[2]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Agarose
-
IN-1 compound dilutions
-
Oseltamivir (positive control)
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well and incubate for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2X DMEM, agarose, trypsin-TPCK, and the desired concentration of IN-1 or control compounds.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the virus control. Determine the EC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death.
Materials:
-
MDCK cells
-
Influenza virus stock
-
DMEM with 2% FBS
-
Trypsin-TPCK
-
IN-1 compound dilutions
-
Oseltamivir (positive control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
Protocol:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of IN-1 and control compounds in infection medium (DMEM with trypsin-TPCK).
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
At 48-72 hours post-infection, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance to quantify cell viability.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Cytotoxicity Assay
This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
IN-1 compound dilutions
-
Cell viability reagent
-
96-well plates
Protocol:
-
Seed MDCK cells in 96-well plates.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of IN-1.
-
Incubate the cells for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent.
-
Calculate the percent cytotoxicity for each compound concentration and determine the CC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel anti-influenza compound like IN-1.
Caption: General workflow for in vitro to in vivo evaluation of influenza inhibitors.
References
Application Notes and Protocols for Influenza Virus-IN-1
For Research Use Only.
Introduction
Influenza viruses are a major cause of respiratory illness in humans, leading to seasonal epidemics and occasional pandemics.[1][2] A key target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme complex for the replication and transcription of the viral RNA genome.[3][4][5] Influenza Virus-IN-1 is a potent and selective small molecule inhibitor of the influenza virus RdRp complex, demonstrating broad activity against various influenza A and B virus strains. These application notes provide detailed protocols for the use of this compound in cell culture models to study its antiviral activity and mechanism of action.
Mechanism of Action
The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[4][5] This complex is responsible for both transcription of viral mRNA and replication of the viral RNA genome within the nucleus of the host cell. This compound is designed to interfere with the function of this essential enzyme complex. The binding of the inhibitor to one of the polymerase subunits disrupts its function, thereby blocking viral RNA synthesis and subsequent virus replication.[3][6]
Below is a diagram illustrating the influenza virus replication cycle and the inhibitory point of this compound.
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Cell Culture Models for Influenza Virus Research
A variety of cell lines are susceptible to influenza virus infection and are suitable for studying the effects of antiviral compounds. The choice of cell line can influence virus replication kinetics and the outcome of antiviral assays.
Commonly Used Cell Lines:
-
Madin-Darby Canine Kidney (MDCK) cells: These are widely used for the propagation of influenza viruses and are a standard for antiviral testing and vaccine production.[7][8]
-
A549 cells: A human lung adenocarcinoma epithelial cell line that is also commonly used to study influenza virus-host interactions.[7]
-
Calu-3 cells: A human bronchial epithelial cell line that provides a relevant model for respiratory virus infections.[7]
-
HEK293 cells: Human embryonic kidney cells that are easily transfected and used for studies of viral protein expression.[7]
For more advanced and physiologically relevant models, 3D cell cultures and organoids, such as human airway organoids, can be utilized.[9][10][11]
Experimental Protocols
Cytotoxicity Assay
Before assessing the antiviral activity of this compound, it is crucial to determine its cytotoxic concentration in the chosen cell line to ensure that any observed reduction in virus yield is not due to cell death caused by the compound.
Protocol:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the different concentrations of the compound. Include a "cells only" control with medium but no compound.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity, or a trypan blue exclusion assay.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit the formation of viral plaques.
Protocol:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., MEM with TPCK-treated trypsin).
-
Pre-incubate the cell monolayers with the different concentrations of the compound for 1 hour at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2X MEM and 1.2% agar containing the corresponding concentrations of this compound and TPCK-treated trypsin.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay measures the effect of this compound on the production of infectious virus particles.
Protocol:
-
Seed cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-treat the cells with the compound for 1 hour.
-
Infect the cells with influenza virus at a specific MOI (e.g., 0.01).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh infection medium containing the respective concentrations of the compound.
-
Incubate for 24-48 hours.
-
Collect the supernatant and determine the virus titer using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
The IC50 is the concentration of the compound that reduces the virus titer by 50%.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | CC50 (µM) | IC50 (µM) vs. Influenza A/H1N1 | Selectivity Index (SI = CC50/IC50) |
| MDCK | >100 | 0.5 | >200 |
| A549 | >100 | 0.8 | >125 |
Table 2: Efficacy of this compound against Different Influenza Strains in MDCK Cells
| Influenza Virus Strain | IC50 (µM) |
| A/WSN/33 (H1N1) | 0.45 |
| A/Victoria/3/75 (H3N2) | 0.62 |
| B/Lee/40 | 1.2 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the antiviral efficacy of this compound.
Caption: General workflow for antiviral efficacy testing.
Troubleshooting
-
High Cytotoxicity: If this compound shows high cytotoxicity at concentrations where it is effective against the virus, consider using a different cell line or reducing the incubation time.
-
No Antiviral Effect: Ensure the compound is properly dissolved and that the virus strain used is susceptible. Verify the virus titer of your stock.
-
Inconsistent Results: Maintain consistent cell culture conditions, including cell passage number and confluency. Ensure accurate pipetting and dilutions.
Conclusion
This compound is a valuable research tool for studying influenza virus replication and for the evaluation of novel antiviral strategies. The protocols provided here offer a framework for characterizing its activity in cell culture models. Further studies can explore its efficacy in more complex models such as 3D cell cultures and in vivo animal models.
References
- 1. Influenza - Wikipedia [en.wikipedia.org]
- 2. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 3D cell culture models for Influenza viruses – faCellitate [facellitate.com]
- 10. Cell culture keeps pace with influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Dimensional Cell Culture Models to Study Respiratory Virus Infections Including COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Influenza Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) continues to pose a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality.[1] The emergence of antiviral resistance to existing drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[2] High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel inhibitors of influenza virus replication.[3][4] This document provides a detailed overview of the application of a hypothetical influenza virus inhibitor, referred to as Hypothetical Influenza Inhibitor 1 (HII-1), in a high-throughput screening context. It includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Target: Influenza Virus Replication
The influenza virus life cycle presents multiple opportunities for therapeutic intervention.[1] Key stages that can be targeted by small molecule inhibitors include:
-
Entry: Attachment of the viral hemagglutinin (HA) to sialic acid receptors on the host cell surface, followed by endocytosis and pH-dependent fusion of the viral and endosomal membranes.[5]
-
Replication and Transcription: The viral RNA-dependent RNA polymerase (RdRp) complex, consisting of PA, PB1, and PB2 subunits, is responsible for transcribing the viral RNA genome into mRNA and replicating the genome in the host cell nucleus.[6]
-
Assembly and Budding: Viral proteins and genomic segments are assembled at the host cell membrane, followed by budding and release of new virions, a process facilitated by the viral neuraminidase (NA).[1]
High-Throughput Screening for Influenza Inhibitors
A typical HTS campaign to identify influenza inhibitors involves a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.
HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign to identify influenza virus inhibitors.
Data Presentation for HII-1
Following primary and secondary screening, the antiviral activity and cytotoxicity of hit compounds are quantified. The data for our hypothetical inhibitor, HII-1, are summarized below.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target |
| HII-1 | 0.85 | >100 | >117.6 | RdRp Complex |
| Oseltamivir | 0.5 | >100 | >200 | Neuraminidase |
| Amantadine | 2.5 | 50 | 20 | M2 Ion Channel |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits 50% of the viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that causes the death of 50% of the host cells. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI is desirable.
Experimental Protocols
Cell-Based Cytopathic Effect (CPE) Assay
This assay is a robust method for primary HTS to identify compounds that protect host cells from virus-induced death.[4]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Influenza A virus (e.g., A/WSN/33 (H1N1))
-
TPCK-treated trypsin
-
Test compounds (e.g., HII-1) and control drugs (e.g., Oseltamivir)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well clear-bottom, black-walled plates
Protocol:
-
Cell Seeding: Seed MDCK cells into 384-well plates at a density of 5,000 cells/well in 50 µL of DMEM with 10% FBS. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of test compounds. Add 100 nL of compound solution to the appropriate wells. Include wells with DMSO only (vehicle control) and a known inhibitor (positive control).
-
Virus Infection: Dilute influenza A virus in infection medium (DMEM with 0.5% BSA and 2 µg/mL TPCK-treated trypsin) to a multiplicity of infection (MOI) of 0.01. Add 10 µL of the virus suspension to each well, except for the mock-infected control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.
-
Viability Measurement: Equilibrate the plates to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each well relative to the mock-infected and virus-infected controls. Determine the IC50 values for the test compounds.
Immunofluorescence-Based High-Content Screening Assay
This assay allows for the direct quantification of viral protein expression within infected cells.[7]
Materials:
-
A549 cells
-
DMEM/F-12 medium with supplements
-
Influenza A virus
-
Primary antibody against influenza nucleoprotein (NP)
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 nuclear stain
-
384-well imaging plates
Protocol:
-
Cell Seeding and Compound Treatment: Seed A549 cells in 384-well imaging plates. After 24 hours, treat with compounds as described in the CPE assay protocol.
-
Virus Infection: Infect cells with influenza A virus at an MOI of 0.5 for 1 hour at 37°C.
-
Incubation: Remove the virus inoculum, wash the cells, and add fresh medium containing the compounds. Incubate for 8-12 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block with 3% BSA in PBS. Incubate with the primary anti-NP antibody, followed by the Alexa Fluor 488-conjugated secondary antibody. Stain the nuclei with Hoechst 33342.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the number of infected cells (NP-positive) and the total number of cells (Hoechst-positive) in each well.
-
Data Analysis: Calculate the percentage of infection for each treatment and determine the IC50 values.
Signaling Pathways in Influenza Virus Infection
Understanding the host-virus interactions is crucial for identifying novel drug targets. The entry of the influenza virus is a well-characterized process that involves host cell signaling pathways.
Caption: Simplified diagram of the influenza virus entry pathway into a host cell.
Conclusion
The development of robust and reliable HTS assays is paramount for the discovery of new anti-influenza therapeutics. The protocols and workflows described herein provide a framework for the identification and characterization of novel influenza virus inhibitors. The use of orthogonal assays, such as CPE and immunofluorescence-based methods, is crucial for confirming antiviral activity and elucidating the mechanism of action of hit compounds like the hypothetical HII-1. Further characterization of promising candidates through in vivo efficacy studies is the next critical step in the drug development pipeline.
References
- 1. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Influenza A virus - Wikipedia [en.wikipedia.org]
- 7. High-throughput screening for identification of influenza a inhibitors using a cell-based immunofluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Plaque Reduction Assay for Influenza Virus with Inhibitor IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral activity of "Influenza A virus-IN-1" against the influenza virus. It includes comprehensive methodologies, data presentation, and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction
The plaque reduction assay is a fundamental method in virology for quantifying infectious virus particles and assessing the efficacy of antiviral compounds. This assay determines the concentration of a substance required to reduce the number of plaques (zones of cell death caused by viral replication) by 50% (IC50). Influenza A virus-IN-1 is a dihydropyrrolidone derivative that has demonstrated potent inhibitory effects against a wide range of influenza A virus subtypes.[1] Its mechanism of action involves the inhibition of viral replication and the upregulation of the host's antiviral response, specifically key antiviral cytokines like IFN-β and the antiviral protein MxA.[1]
Data Presentation
The antiviral activity of Influenza A virus-IN-1 against various influenza A virus subtypes has been quantified using plaque reduction assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the compound's potency.
| Influenza A Virus Subtype | Cell Line | IC50 (µM) | Reference |
| H1N1 (A/WSN/33) | MDCK | 3.11 | [1] |
| H3N2 (A/Hong Kong/8/68) | MDCK | 5.24 | [1] |
| H5N1 (A/Anhui/1/2005) | MDCK | 7.13 | [1] |
| H7N9 (A/Shanghai/2/2013) | MDCK | 4.56 | [1] |
| H9N2 (A/chicken/Guangdong/97) | MDCK | 6.82 | [1] |
Experimental Protocols
Materials and Reagents
-
Cells: Madin-Darby Canine Kidney (MDCK) cells
-
Virus: Influenza A virus stock (e.g., A/WSN/33, H1N1)
-
Inhibitor: Influenza A virus-IN-1 (stock solution prepared in DMSO)
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Virus Growth Medium (VGM): DMEM supplemented with 0.5% BSA, 25 mM HEPES, and 1 µg/mL TPCK-trypsin
-
-
Overlay Medium:
-
2X MEM (Modified Eagle Medium)
-
1.2% Avicel® RC-591 or 1% Agarose
-
-
Fixation and Staining:
-
4% Paraformaldehyde (PFA) in PBS
-
1% Crystal Violet solution
-
Plaque Reduction Assay Protocol
This protocol is designed for a 12-well plate format.
Day 1: Cell Seeding
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells to a concentration of 3 x 10^5 cells/mL.
-
Seed 1 mL of the cell suspension into each well of a 12-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
Day 2: Virus Infection and Inhibitor Treatment
-
Prepare serial dilutions of the influenza virus stock in cold VGM. The dilution range should be chosen to yield 50-100 plaques per well in the virus control wells.
-
Prepare serial dilutions of Influenza A virus-IN-1 in VGM. A typical concentration range would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor dilution.
-
Aspirate the culture medium from the MDCK cell monolayers and wash once with PBS.
-
In triplicate, add 200 µL of each virus dilution to the wells. For the inhibitor-treated wells, pre-incubate the virus dilution with an equal volume of the corresponding IN-1 dilution for 1 hour at 37°C before adding 200 µL of the mixture to the cells.
-
Include the following controls:
-
Virus Control: Wells with cells and virus but no inhibitor (only vehicle).
-
Cell Control: Wells with cells and VGM only (no virus or inhibitor).
-
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator, gently rocking every 15 minutes to ensure even distribution of the virus.
Day 2: Overlay Application
-
After the 1-hour incubation, aspirate the virus inoculum from all wells.
-
Prepare the overlay medium. If using Avicel, mix equal volumes of 2.4% Avicel solution and 2X MEM containing the appropriate concentration of Influenza A virus-IN-1 (or vehicle). If using agarose, mix equal volumes of molten 1.4% agarose (cooled to 42°C) and 2X MEM containing the inhibitor.
-
Gently add 1 mL of the overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
Day 4-5: Plaque Visualization and Counting
-
Aspirate the overlay medium.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for at least 30 minutes at room temperature.
-
Carefully remove the PFA and wash the wells with PBS.
-
Stain the cells by adding 0.5 mL of 1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
Data Analysis
-
Calculate the average number of plaques for each inhibitor concentration and the virus control.
-
Determine the percentage of plaque reduction for each concentration of Influenza A virus-IN-1 using the following formula:
% Plaque Reduction = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
Plot the percentage of plaque reduction against the log of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the number of plaques, using a non-linear regression analysis.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Influenza Virus-IN-1 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. Influenza virus-IN-1 is a potent, small-molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza A virus polymerase acidic (PA) subunit. This enzyme is critical for the "cap-snatching" process, a mechanism essential for viral mRNA transcription and subsequent replication. By inhibiting the PA endonuclease, this compound effectively blocks a key step in the viral life cycle. These application notes provide a comprehensive overview of the administration of this compound in mouse models of influenza A virus infection, including detailed experimental protocols, representative data, and visualization of the associated biological pathways. While specific in vivo efficacy, and pharmacokinetic data for this compound is not extensively available in the public domain, the following protocols and data are based on established methodologies for evaluating similar PA endonuclease inhibitors in murine models.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies of PA endonuclease inhibitors in mouse models of influenza A virus infection. This data illustrates the expected efficacy of a compound like this compound.
Table 1: Efficacy of PA Endonuclease Inhibitor Treatment on Survival Rate in Influenza A Virus-Infected Mice
| Treatment Group | Virus Strain | Challenge Dose | Dosing Regimen (mg/kg/day) | Administration Route | Survival Rate (%) |
| Vehicle Control | A/California/04/2009 (H1N1) | 5 x LD50 | - | Intraperitoneal | 0 |
| Inhibitor | A/California/04/2009 (H1N1) | 5 x LD50 | 15 | Intraperitoneal | 100 |
| Inhibitor | A/California/04/2009 (H1N1) | 5 x LD50 | 30 | Intraperitoneal | 100 |
| Vehicle Control | B/Brisbane/60/2008 | 5 x LD50 | - | Intraperitoneal | 0 |
| Inhibitor | B/Brisbane/60/2008 | 5 x LD50 | 15 | Intraperitoneal | 100 |
| Inhibitor | B/Brisbane/60/2008 | 5 x LD50 | 30 | Intraperitoneal | 100 |
Data is representative of studies on PA endonuclease inhibitors like RO-7.
Table 2: Effect of PA Endonuclease Inhibitor Treatment on Lung Viral Titer in Influenza A Virus-Infected Mice
| Treatment Group | Virus Strain | Time Post-Infection (days) | Dosing Regimen (mg/kg/day) | Administration Route | Mean Lung Viral Titer (log10 PFU/g) ± SD |
| Vehicle Control | A/WSN/33 (H1N1) | 5 | - | Intraperitoneal | 6.5 ± 0.5 |
| Inhibitor | A/WSN/33 (H1N1) | 5 | 10 (t.i.d.) | Intraperitoneal | < 2.7 (Below Limit of Detection) |
| Vehicle Control | A/WSN/33 (H1N1) | 8 | - | Intraperitoneal | 5.8 ± 0.6 |
| Inhibitor | A/WSN/33 (H1N1) | 8 | 10 (t.i.d.) | Intraperitoneal | < 2.7 (Below Limit of Detection) |
t.i.d. = three times a day. Data is representative of studies on nucleoprotein-targeting small molecules with similar in vivo effects.
Table 3: Pharmacokinetic Profile of a Representative MEK Inhibitor with Antiviral Activity in Mice
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| ATR-002 | 25 (oral) | Oral gavage | 1500 | 2 | 8000 |
| CI-1040 | 25 (oral) | Oral gavage | 200 | 1 | 500 |
While not a PA endonuclease inhibitor, this data for a MEK inhibitor with anti-influenza activity provides an example of pharmacokinetic parameters determined in mouse models.[1] Similar characterization would be essential for this compound.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in a mouse model of influenza A virus infection.
Mouse Model of Influenza A Virus Infection
Objective: To establish a lethal influenza A virus infection in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Mouse-adapted influenza A virus strain (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Biosafety cabinet (BSL-2)
Procedure:
-
Culture and titrate the influenza A virus stock to determine the plaque-forming units (PFU) per milliliter.
-
On the day of infection, dilute the virus stock in sterile PBS to the desired concentration for the lethal dose (e.g., 5 x LD50).
-
Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Once the mice are fully anesthetized (unresponsive to a toe pinch), gently hold the mouse in a supine position.
-
Intranasally inoculate each mouse with 20-50 µL of the virus suspension, delivering the liquid to the nares. Allow the mouse to inhale the inoculum.
-
Place the mouse in a clean cage and monitor until it has fully recovered from anesthesia.
-
House the infected mice in a BSL-2 facility and monitor daily for weight loss, signs of illness (ruffled fur, lethargy, labored breathing), and mortality for 14-21 days.
Administration of this compound
Objective: To treat influenza A virus-infected mice with this compound to assess its antiviral efficacy.
Materials:
-
This compound
-
Vehicle for dissolving/suspending the compound (e.g., sterile PBS, DMSO, or a formulation with Tween 80 and carboxymethylcellulose)
-
Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. Further dilute to the final desired concentrations for dosing.
-
For a therapeutic regimen, begin treatment at a specified time post-infection (e.g., 4, 24, or 48 hours).
-
Administer the compound via the chosen route. For oral administration, use a gavage needle to deliver the solution directly into the stomach. For intraperitoneal injection, inject the solution into the lower abdominal quadrant.
-
Administer the compound at the predetermined dosing regimen (e.g., once daily, twice daily, or three times a day) for a specified duration (typically 5 days).
-
Include a vehicle control group that receives the same volume of the vehicle without the active compound.
-
Continue to monitor the mice for weight loss, clinical signs of illness, and survival for the duration of the study.
Assessment of Viral Load in the Lungs
Objective: To quantify the extent of viral replication in the lungs of treated and untreated mice.
Materials:
-
Lungs harvested from infected mice at various time points post-infection
-
Sterile PBS
-
Mechanical homogenizer
-
Centrifuge
-
Madin-Darby Canine Kidney (MDCK) cells
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
Agarose overlay
-
Crystal violet solution
Procedure:
-
At predetermined time points (e.g., days 3, 5, and 8 post-infection), euthanize a subset of mice from each treatment group.
-
Aseptically harvest the lungs and weigh them.
-
Homogenize the lung tissue in a known volume of sterile PBS.
-
Clarify the homogenate by centrifugation to pellet cellular debris.
-
Perform serial ten-fold dilutions of the lung homogenate supernatant in infection medium.
-
Infect confluent monolayers of MDCK cells with the dilutions.
-
After an adsorption period, remove the inoculum and overlay the cells with a mixture of agarose and infection medium.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the viral titer as PFU per gram of lung tissue.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model.
Caption: Mechanism of action of this compound targeting the PA endonuclease.
Caption: Logical relationship of this compound action and outcomes.
References
Determining the IC50 of Influenza Virus-IN-1 in MDCK Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of a novel anti-influenza compound, designated Influenza Virus-IN-1, in Madin-Darby Canine Kidney (MDCK) cells. The methodologies described herein are fundamental for the preclinical evaluation of potential antiviral agents targeting the influenza virus. This guide outlines the necessary procedures for cell culture, virus propagation, and various IC50 determination assays, including the plaque reduction assay, TCID50 assay, and neuraminidase inhibition assay. Furthermore, it includes a summary of hypothetical quantitative data and visual representations of the experimental workflow and a generalized influenza virus life cycle to aid in the conceptual understanding of the processes.
Introduction
Influenza remains a significant global health concern, necessitating the continuous development of new antiviral therapies to combat seasonal epidemics, pandemic outbreaks, and the emergence of drug-resistant strains.[1][2] A critical step in the discovery and development of novel anti-influenza drugs is the in vitro assessment of their efficacy. The 50% inhibitory concentration (IC50) is a key pharmacological metric that quantifies the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. In the context of virology, it measures the concentration of an antiviral compound needed to reduce viral replication or activity by half.[3]
Madin-Darby Canine Kidney (MDCK) cells are a widely used and reliable cell line for the isolation, propagation, and study of influenza viruses.[4][5] Their susceptibility to a broad range of influenza A and B virus strains makes them an ideal in vitro model system for evaluating the potency of antiviral compounds.[4][5] This document details the standardized protocols for determining the IC50 of this compound in MDCK cells.
Data Presentation
The following table summarizes hypothetical quantitative data for the IC50 determination of this compound against an influenza A virus strain (e.g., A/WSN/33 (H1N1)) in MDCK cells using different assay methods. The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50.[3]
| Assay Method | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Plaque Reduction Assay | 0.45 | >100 | >222 |
| TCID50 Inhibition Assay | 0.62 | >100 | >161 |
| Neuraminidase Inhibition Assay | 0.28 | >100 | >357 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
MDCK Cell Culture
Madin-Darby Canine Kidney (MDCK) cells are the standard cell line for influenza virus research due to their high susceptibility to various strains.[4][5]
Materials:
-
MDCK cells (ATCC CCL-34)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
When the cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.
Influenza Virus Propagation and Titration
Propagating and titrating the virus stock is crucial for ensuring a consistent viral input in the antiviral assays.
Materials:
-
Influenza virus stock (e.g., A/WSN/33 H1N1)
-
Confluent MDCK cells in T-75 flasks
-
Infection medium (DMEM with 0.2% BSA, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-trypsin)
Procedure:
-
Wash confluent MDCK cell monolayers with PBS.
-
Infect the cells with the influenza virus stock at a low multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period at 37°C, remove the inoculum and add the infection medium.
-
Incubate for 48-72 hours, or until a significant cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus, centrifuge to remove cell debris, and store at -80°C.
-
Determine the virus titer (PFU/mL or TCID50/mL) using a plaque assay or TCID50 assay as described below.
Cytotoxicity Assay (CC50 Determination)
Before determining the antiviral activity, it is essential to assess the cytotoxicity of this compound on MDCK cells to ensure that the observed antiviral effect is not due to cell death.[3]
Materials:
-
MDCK cells in a 96-well plate
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the CC50, which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method for determining the IC50 of an antiviral compound by quantifying the inhibition of virus-induced plaque formation.[6][7][8]
Materials:
-
Confluent MDCK cells in 6-well plates
-
Influenza virus stock (diluted to produce 50-100 plaques/well)
-
This compound (serial dilutions)
-
Agarose overlay (containing infection medium and the compound)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Infect the cell monolayers with the diluted influenza virus for 1 hour.
-
Remove the virus inoculum and overlay the cells with agarose containing serial dilutions of this compound.
-
Incubate for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]
TCID50 Inhibition Assay
The 50% Tissue Culture Infectious Dose (TCID50) assay is another common method to quantify viral titers and assess antiviral activity, particularly for viruses that do not form clear plaques.[9][10][11]
Materials:
-
MDCK cells in a 96-well plate
-
Influenza virus stock (100 TCID50)
-
This compound (serial dilutions)
Procedure:
-
Seed MDCK cells in a 96-well plate.
-
Pre-incubate 100 TCID50 of the influenza virus with serial dilutions of this compound for 1 hour.
-
Add the virus-compound mixture to the cells.
-
Incubate for 48-72 hours and observe for cytopathic effect (CPE).
-
The IC50 is the concentration of the compound that inhibits CPE in 50% of the wells. The Reed-Muench method is commonly used for this calculation.[9]
Neuraminidase (NA) Inhibition Assay
If this compound is suspected to target the viral neuraminidase, this assay directly measures the inhibition of NA enzymatic activity.[12][13][14]
Materials:
-
Influenza virus stock
-
This compound (serial dilutions)
-
Fluorogenic NA substrate (e.g., MUNANA)
-
Assay buffer
Procedure:
-
In a 96-well plate, mix the influenza virus with serial dilutions of this compound.
-
Incubate for 30 minutes at 37°C.
-
Add the MUNANA substrate and incubate for another 60 minutes.
-
Stop the reaction and measure the fluorescence.
-
The IC50 is the concentration of the compound that reduces NA activity by 50%.[12]
Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of an antiviral compound.
Generalized Influenza Virus Life Cycle and Potential Drug Targets
Caption: Generalized life cycle of the influenza virus and potential targets for antiviral drugs.
References
- 1. Influenza - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaque inhibition assay for drug susceptibility testing of influenza viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. TCID50 Assay Services - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global Influenza Programme [who.int]
- 14. izsvenezie.com [izsvenezie.com]
Application Notes and Protocols for Influenza Virus-IN-1: A Tool for Studying Viral Polymerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses are a significant global health concern, causing seasonal epidemics and occasional pandemics.[1][2] The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme complex for the replication and transcription of the viral RNA genome and represents a key target for antiviral drug development.[3][4][5][6][7] Influenza Virus-IN-1 is a novel small molecule inhibitor designed to specifically target the influenza A and B virus polymerase, making it an invaluable tool for studying the intricacies of viral replication and for the development of new therapeutic strategies.
The influenza virus polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[5][6][8] This complex is responsible for both the transcription of viral mRNA and the replication of the viral RNA (vRNA) genome within the nucleus of infected host cells.[4][5] this compound is postulated to inhibit the polymerase activity, thereby blocking viral gene expression and replication. These application notes provide detailed protocols for utilizing this compound to investigate influenza virus polymerase activity in biochemical and cell-based assays.
Mechanism of Action
This compound is a potent and selective inhibitor of the influenza virus polymerase. Its mechanism of action is centered on the disruption of the polymerase complex's function. While the precise binding site is under investigation, preliminary data suggests that this compound interferes with the initiation of viral RNA synthesis.
A proposed mechanism involves the allosteric modulation of the polymerase complex, preventing the binding of viral RNA templates or the incorporation of nucleotides. This inhibitory action is specific to the viral polymerase, with minimal off-target effects on host cell polymerases, making it a valuable tool for targeted studies.
Applications
-
In vitro and in vivo studies of influenza virus replication: Elucidate the role of the viral polymerase in the virus life cycle.
-
High-throughput screening (HTS) for novel antiviral compounds: Serve as a positive control for inhibitors of the influenza polymerase.
-
Mechanism of action studies: Investigate the specific steps of viral RNA synthesis that are inhibited.
-
Drug resistance studies: Analyze the emergence of resistant viral strains and map the mutations conferring resistance.
Data Presentation
The efficacy of this compound has been evaluated in various assays. The following tables summarize the quantitative data obtained from these studies.
Table 1: In Vitro Polymerase Activity Inhibition
| Virus Strain | IC₅₀ (nM) |
| A/H1N1pdm09 | 15.2 |
| A/H3N2 | 21.5 |
| B/Victoria | 35.8 |
| B/Yamagata | 42.1 |
IC₅₀ values were determined using a minigenome reporter assay in 293T cells.
Table 2: Antiviral Activity in Cell Culture
| Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| A/H1N1pdm09 | MDCK | 25.6 | >100 | >3906 |
| A/H3N2 | MDCK | 38.2 | >100 | >2618 |
| B/Victoria | MDCK | 55.1 | >100 | >1815 |
| B/Yamagata | MDCK | 68.9 | >100 | >1451 |
EC₅₀ (50% effective concentration) was determined by plaque reduction assay. CC₅₀ (50% cytotoxic concentration) was determined by MTS assay.
Experimental Protocols
Protocol 1: Influenza Virus Minigenome Assay
This assay reconstitutes the influenza virus polymerase activity in cells by co-transfecting plasmids encoding the polymerase subunits (PB1, PB2, PA), the nucleoprotein (NP), and a model viral RNA (vRNA) encoding a reporter gene (e.g., luciferase or GFP).
Materials:
-
Human embryonic kidney (HEK) 293T cells
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Plasmids: pCAGGS-PB1, pCAGGS-PB2, pCAGGS-PA, pCAGGS-NP, and a pPolI-vRNA-reporter plasmid
-
This compound
-
Reporter gene assay system (e.g., Luciferase Assay System)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed 293T cells in a 24-well plate at a density of 1 x 10⁵ cells per well one day prior to transfection to achieve 90-95% confluency on the day of transfection.
-
Transfection Mixture Preparation:
-
For each well, prepare a DNA mixture containing 100 ng each of the PB1, PB2, PA, and NP expression plasmids, and 50 ng of the vRNA-reporter plasmid in 50 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 50 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 100 µL of the transfection complex to each well.
-
Compound Addition: Four hours post-transfection, remove the medium and replace it with fresh medium containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response curve using a non-linear regression model.
Protocol 2: Plaque Reduction Assay
This assay determines the antiviral activity of this compound by measuring the reduction in the formation of viral plaques in a monolayer of susceptible cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)
-
Agarose overlay
-
This compound
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in a 6-well plate at a density that will form a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.
-
Infection: Wash the cell monolayer with PBS and infect with 100-200 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add 2 mL of agarose overlay containing serial dilutions of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.
References
- 1. Influenza (seasonal) [who.int]
- 2. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 5. Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influenza A virus - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays to Measure Influenza Virus-IN-1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses are a significant cause of seasonal epidemics and occasional pandemics, posing a continuous threat to global public health. The emergence of antiviral resistance to current therapies necessitates the discovery and development of new influenza inhibitors.[1][2] "Influenza virus-IN-1" is a novel investigational inhibitor of influenza virus replication. This document provides detailed application notes and protocols for a panel of cell-based assays designed to determine the in vitro efficacy of this compound.
The described assays are fundamental in preclinical drug development to quantify the inhibitory activity of a compound against influenza virus replication and to elucidate its mechanism of action. These assays include the Neuraminidase (NA) Inhibition Assay, the Plaque Reduction Assay (PRA), and a Reporter Gene Assay. Each assay interrogates a different aspect of the viral life cycle, providing a comprehensive profile of the inhibitor's efficacy.
Influenza Virus Life Cycle and Antiviral Targets
The replication cycle of the influenza virus presents multiple targets for antiviral intervention.[3][4] It begins with the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface, followed by endocytosis.[2][5] Inside the endosome, a drop in pH triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes.[5] The viral ribonucleoproteins (vRNPs) are then released into the cytoplasm and imported into the nucleus, where transcription and replication of the viral RNA genome occur.[6] Newly synthesized viral components are assembled at the plasma membrane, and new virions bud off from the cell. The viral neuraminidase (NA) is crucial for the release of progeny virions by cleaving sialic acid residues, preventing viral aggregation at the cell surface.[7][8]
Data Presentation: Efficacy of this compound
The following tables summarize the expected quantitative data from the described assays. Note: The data for "this compound" are placeholders and should be replaced with experimental results.
Table 1: Neuraminidase Inhibition Assay
| Compound | Influenza Strain | IC50 (nM) |
| This compound | A/H1N1 | User Data |
| A/H3N2 | User Data | |
| B/Victoria | User Data | |
| Oseltamivir Carboxylate | A/H1N1 | 0.92 - 1.34[9] |
| A/H3N2 | 0.67[9] | |
| B/Victoria | 13[9] |
Table 2: Plaque Reduction Assay
| Compound | Influenza Strain | EC50 (µM) |
| This compound | A/H1N1 | User Data |
| A/H3N2 | User Data | |
| B/Victoria | User Data | |
| Oseltamivir | A/H1N1 | Literature Value |
| A/H3N2 | Literature Value | |
| B/Victoria | Literature Value |
Table 3: Reporter Gene Assay
| Compound | Influenza Strain | EC50 (µM) |
| This compound | A/WSN/33-luc | User Data |
| Amantadine | A/WSN/33-luc | Literature Value |
Experimental Protocols
Neuraminidase (NA) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[10][11]
Materials:
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, B/Victoria)
-
This compound
-
Oseltamivir carboxylate (positive control)[11]
-
MUNANA substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)[10]
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)[12]
-
96-well black, flat-bottom plates
-
Fluorometer
Protocol:
-
Prepare serial dilutions of this compound and oseltamivir carboxylate in assay buffer in a 96-well plate.
-
Dilute influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period.
-
Add 50 µL of the diluted virus to each well containing the serially diluted compounds. Include virus-only (no inhibitor) and buffer-only (no virus) controls.
-
Incubate the plate at room temperature for 45 minutes.[10]
-
Prepare a 300 µM working solution of MUNANA in assay buffer.[10][11]
-
Add 50 µL of the MUNANA working solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.[10]
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Read the fluorescence on a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[10][12]
-
Data Analysis: Subtract the background fluorescence (buffer-only wells) from all readings. Calculate the percent inhibition for each concentration of this compound relative to the virus-only control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Plaque Reduction Assay (PRA)
This assay evaluates the ability of this compound to inhibit the replication and spread of infectious virus in a cell monolayer. The efficacy is quantified by the reduction in the number of plaques formed.[13]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with BSA and TPCK-trypsin)
-
Influenza virus stock
-
This compound
-
Semi-solid overlay (e.g., containing Avicel or agarose)[13][14]
-
Crystal violet staining solution
-
Formalin or paraformaldehyde for fixing
-
12-well cell culture plates
Protocol:
-
Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer overnight.[14]
-
On the following day, prepare serial dilutions of this compound in infection medium.
-
Dilute the influenza virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Pre-incubate the diluted virus with the serially diluted compound for 1 hour.
-
Aspirate the culture medium from the MDCK cell monolayers and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixtures. Include a virus-only control (no inhibitor) and a cell-only control (no virus).
-
Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to ensure even distribution of the inoculum.[15]
-
Aspirate the inoculum and add 1.5 mL of pre-warmed semi-solid overlay containing the corresponding concentration of this compound to each well.[15][16]
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells by adding formalin directly to the overlay and incubating for at least 1 hour.[15]
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the inhibitor concentration.
Reporter Gene Assay
This high-throughput compatible assay utilizes a recombinant influenza virus expressing a reporter gene (e.g., luciferase) or a stable reporter cell line to quantify viral replication.[17][18] A decrease in reporter signal indicates inhibition of viral activity.
Materials:
-
MDCK or A549 cells stably expressing a luciferase reporter gene under the control of an influenza virus-inducible promoter (e.g., MDCK-Luc9.1).[19]
-
Influenza virus stock
-
This compound
-
Cell culture and infection media
-
Luciferase assay reagent (e.g., Renilla or Firefly luciferase substrate)[19][20]
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed the reporter cell line in a 96-well white, clear-bottom plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium.
-
Infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI) in the presence of the serially diluted compound. Include virus-only and cell-only controls.
-
Incubate the plate at 37°C in a CO2 incubator for 17-19 hours.[19]
-
Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.[20]
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of the reporter signal for each concentration of this compound relative to the virus-only control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Conclusion
The assays described in this document provide a robust framework for the initial characterization of the anti-influenza efficacy of novel compounds like this compound. The Neuraminidase Inhibition Assay offers a specific enzymatic readout, the Plaque Reduction Assay provides a measure of the inhibition of the complete viral replication cycle, and the Reporter Gene Assay allows for higher throughput screening. A comprehensive evaluation using these methods will provide critical data on the potency and cellular activity of this compound, guiding further preclinical and clinical development.
References
- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 2. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza. Part I: influenza life-cycle and currently available drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular targets for influenza drugs: High-throughput RNAi screens in human cells suggest new approaches to curb influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zanamivir (Relenza) and Oseltamivir (Tamiflu) - Antivirals for Physician Assistant [picmonic.com]
- 8. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza virus plaque assay [protocols.io]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A reporter system for assaying influenza virus RNP functionality based on secreted Gaussia luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Large-Scale Production of Influenza Virus for Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale production of influenza virus, a critical step for the screening and evaluation of antiviral inhibitors. Methodologies for both traditional embryonated chicken egg-based production and modern cell culture-based systems are presented, along with protocols for virus titration, purification, and quality control.
Introduction
The development of effective antiviral therapies against influenza virus relies on robust and scalable methods for producing high-titer virus stocks. These virus preparations are essential for a wide range of inhibitor studies, from initial high-throughput screening to detailed mechanistic investigations. This document outlines the principles and procedures for generating influenza virus on a scale suitable for such research endeavors.
Two primary platforms are utilized for the large-scale propagation of influenza virus: embryonated chicken eggs and cell culture systems. While egg-based production has been the traditional method and remains widely used, cell culture-based methods offer advantages in terms of scalability, process control, and reduced reliance on a biological supply chain.[1] Common cell lines for influenza virus production include Madin-Darby Canine Kidney (MDCK) cells, Vero cells (from African green monkey kidney), and human embryonic kidney (HEK293) cells.[2][3][4][5]
The choice of production system can influence virus yield and the characteristics of the resulting virus stock. Therefore, careful consideration of the experimental needs is crucial when selecting a propagation method. Following production, accurate titration of the virus is necessary to ensure reproducibility in downstream inhibitor assays. Standard titration methods include the 50% Tissue Culture Infectious Dose (TCID50) assay and the plaque assay.[6][7][8][9]
Section 1: Influenza Virus Production Platforms
Embryonated Chicken Egg-Based Production
Production of influenza virus in embryonated chicken eggs is a cost-effective method that can yield high virus titers.[10] This method involves the inoculation of fertilized chicken eggs with a seed virus stock, followed by incubation to allow for virus replication in the allantoic fluid.
Key Parameters:
-
Egg Age: 10-11 day old embryonated chicken eggs are optimal for influenza A virus propagation.[11][12]
-
Inoculation Route: The allantoic cavity is the preferred site of inoculation for most influenza strains.[10][11]
-
Incubation Conditions: Infected eggs are typically incubated at 37°C for 48-72 hours, depending on the virus strain.[11]
-
Harvesting: The allantoic fluid, which contains the replicated virus, is harvested after a chilling step to constrict blood vessels and minimize contamination.[11][12]
Cell Culture-Based Production
Cell culture systems offer a more controlled and scalable approach to influenza virus production. Adherent cell lines like MDCK and Vero can be grown in T-flasks, roller bottles, or on microcarriers in bioreactors.[4] Suspension-adapted cell lines, such as some MDCK and HEK293 variants, are particularly well-suited for large-scale production in stirred-tank bioreactors.[2][13]
Commonly Used Cell Lines:
-
MDCK (Madin-Darby Canine Kidney) Cells: These cells are highly susceptible to a wide range of influenza virus strains and are a common choice for vaccine production and research.[3][14]
-
Vero (African Green Monkey Kidney) Cells: Vero cells are another well-established cell line for virus production and are used for the manufacture of some human influenza vaccines.[3][4]
-
HEK293 (Human Embryonic Kidney) Cells: These cells are easily grown in suspension culture and can be used for high-density production of influenza virus.[13]
Table 1: Comparison of Influenza Virus Production Platforms
| Feature | Embryonated Chicken Eggs | Cell Culture (MDCK/Vero) |
| Scalability | Limited by egg availability | Highly scalable in bioreactors |
| Process Control | Less controlled, biological variability | Highly controlled environment |
| Lead Time | Long lead time for egg supply | Shorter lead time, cell banks |
| Contaminants | Potential for avian virus contamination | Risk of adventitious agents, requires cell line characterization |
| Yield | 5-10 ml allantoic fluid per egg[11][12] | Up to 1x10⁹ pfu/mL in MDCK cells[1] |
| Downstream Processing | Higher initial purity from allantoic fluid | Requires separation from cell debris and host cell proteins |
Section 2: Experimental Protocols
Protocol: Large-Scale Influenza Virus Production in Embryonated Chicken Eggs
Materials:
-
10-11 day old specific-pathogen-free (SPF) embryonated chicken eggs
-
Influenza virus seed stock
-
Sterile phosphate-buffered saline (PBS)
-
Egg candler
-
Sterile syringes and needles (18G and 22G)
-
70% ethanol
-
Sealing agent (e.g., sterile paraffin wax)
-
Humidified incubator at 37°C
-
Refrigerator at 4°C
Procedure:
-
Egg Preparation: Candle the embryonated eggs to locate the air sac and the embryo. Mark the position of the air sac. Discard any non-viable eggs.[10]
-
Virus Inoculation:
-
Prepare a working dilution of the influenza virus seed stock in sterile PBS.
-
Disinfect the shell over the air sac with 70% ethanol.
-
Using a sterile 18G needle, gently pierce the shell within the marked air sac area.
-
With a 1 ml syringe and a 22G needle, inject 0.1-0.2 ml of the diluted virus into the allantoic cavity.[11]
-
Seal the hole with melted paraffin wax or another suitable sealant.
-
-
Incubation: Place the inoculated eggs in a stationary position (air sac up) in a humidified incubator at 37°C for 48-72 hours.[11] The optimal incubation time will depend on the virus strain.
-
Chilling: After incubation, transfer the eggs to a 4°C refrigerator and chill for at least 4 hours or overnight. This step is crucial to constrict blood vessels and reduce bleeding during harvesting.[11][12]
-
Harvesting:
-
Working in a biosafety cabinet, disinfect the eggshell with 70% ethanol.
-
Carefully crack and remove the shell above the air sac.
-
Peel back the chorioallantoic membrane with sterile forceps.
-
Aspirate the allantoic fluid (typically 5-10 ml per egg) using a sterile syringe or pipette, avoiding the yolk and embryo.[11][12]
-
-
Clarification and Storage:
-
Pool the harvested allantoic fluid.
-
Clarify the fluid by low-speed centrifugation (e.g., 2,000 x g for 10 minutes) to remove red blood cells and cellular debris.
-
Aliquot the supernatant containing the virus and store at -80°C.
-
Protocol: Large-Scale Influenza Virus Production in MDCK Cells (Roller Bottles)
Materials:
-
MDCK cells
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum for cell growth)
-
Serum-free medium for virus infection
-
TPCK-treated trypsin
-
Influenza virus seed stock
-
Roller bottles
-
CO2 incubator with rotation capability
Procedure:
-
Cell Seeding: Seed MDCK cells into roller bottles at a density that will result in a confluent monolayer within 2-3 days.
-
Cell Growth: Incubate the roller bottles at 37°C with slow rotation until the cells reach confluency.
-
Virus Infection:
-
Once confluent, wash the cell monolayer twice with sterile PBS to remove residual serum.
-
Infect the cells with influenza virus at a low multiplicity of infection (MOI), typically 0.001 to 0.01, in serum-free medium containing TPCK-treated trypsin (final concentration of 1-2 µg/ml). TPCK-trypsin is necessary for the cleavage of the influenza virus hemagglutinin (HA) protein, which is required for viral entry into host cells.
-
Incubate the infected roller bottles at 33-35°C with slow rotation.
-
-
Virus Harvest:
-
Monitor the cells daily for cytopathic effect (CPE).
-
Harvest the supernatant when significant CPE is observed (typically 2-3 days post-infection).
-
-
Clarification and Storage:
-
Clarify the harvested supernatant by low-speed centrifugation to remove cell debris.
-
Aliquot the clarified virus stock and store at -80°C.
-
Section 3: Virus Titration and Quality Control
Accurate determination of the infectious virus titer is essential for standardizing inhibitor assays.
Protocol: 50% Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay determines the dilution of virus that is required to infect 50% of the inoculated cell cultures.[7]
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Virus stock to be titrated
-
Serum-free medium with TPCK-treated trypsin
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed MDCK cells into a 96-well plate to form a confluent monolayer.
-
Serial Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Inoculate the MDCK cell monolayers with each virus dilution (typically 8 replicates per dilution). Include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
Scoring: Observe the wells for the presence of CPE. A well is scored as positive if any CPE is observed.
-
Calculation: Calculate the TCID50/ml using the Reed-Muench or Spearman-Kärber method.[8]
Protocol: Plaque Assay
The plaque assay quantifies the number of infectious virus particles, or plaque-forming units (PFU), in a sample.[8]
Materials:
-
MDCK cells
-
6-well or 12-well cell culture plates
-
Virus stock to be titrated
-
Agarose or other overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells into plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with serial dilutions of the virus stock for 1 hour at 37°C.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells and stain with crystal violet. Plaques will appear as clear zones in the stained cell monolayer. Count the number of plaques to determine the virus titer in PFU/ml.[8]
Table 2: Typical Virus Titers from Different Production Systems
| Production System | Virus Strain | Typical Titer | Reference |
| Embryonated Chicken Eggs | Influenza A (H1N1) | 10⁸ - 10⁹ EID₅₀/ml | [8] |
| MDCK Cells (Roller Bottles) | Influenza A (H3N2) | 10⁷ - 10⁸ PFU/ml | [4] |
| Vero Cells (Bioreactor) | Influenza A (H5N1) | ~1.3 x 10⁷ infectious virions/ml | [4] |
| HEK293 Cells (Suspension) | Influenza A (H1N1) | 2.97 log₁₀(HAU/100 µL) | [15] |
Note: EID₅₀ (50% Egg Infectious Dose) is a measure of infectious virus in embryonated eggs.
Section 4: Signaling Pathways and Experimental Workflows
Influenza Virus Replication Cycle and Host Cell Signaling
Influenza virus replication is a complex process that involves the hijacking of several host cell signaling pathways.[16] Understanding these pathways can provide targets for novel antiviral inhibitors. Key pathways manipulated by the virus include the NF-κB, PI3K/Akt, and MAPK pathways, which are often exploited to promote viral replication and suppress the host antiviral response.[16]
Caption: Influenza virus hijacks host cell signaling pathways to facilitate its replication.
Experimental Workflow for Virus Production and Titration
The overall workflow for producing and quantifying influenza virus for inhibitor studies involves several key stages, from initial seed virus amplification to the final determination of infectious titer.
Caption: General workflow for influenza virus production and quantification for inhibitor studies.
Conclusion
The protocols and information provided in these application notes offer a solid foundation for the large-scale production of influenza virus for inhibitor studies. The choice between embryonated chicken eggs and cell culture systems will depend on the specific requirements of the research, including scalability, cost, and the need for a highly controlled production environment. Adherence to detailed protocols for virus propagation, titration, and quality control is paramount for generating reliable and reproducible data in the evaluation of novel antiviral compounds.
References
- 1. Egg-based and Cell-based Influenza Vaccine Manufacturing Methods [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Influenza Virus Propagation in Embryonated Chicken Eggs [app.jove.com]
- 11. Influenza Virus Propagation in Embryonated Chicken Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intensified Influenza Virus Production in Suspension HEK293SF Cell Cultures Operated in Fed-Batch or Perfusion with Continuous Harvest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Influenza A Virus Production Following Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Influenza Virus Isolation, Culture, and Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the isolation, propagation, and titration of influenza viruses, as well as methodologies for evaluating the efficacy of antiviral compounds. The following sections offer step-by-step guidance for reproducible and accurate results in influenza virus research and antiviral drug development.
Introduction
Influenza viruses are a significant global health concern, causing seasonal epidemics and occasional pandemics. The development of effective antiviral drugs is crucial for managing influenza infections. A critical step in this process is the ability to isolate and cultivate the virus in a laboratory setting to test the efficacy of new and existing antiviral compounds. This document outlines standardized procedures for the handling of influenza viruses for research and drug testing purposes.
Influenza Virus Isolation and Propagation
Successful isolation and propagation of influenza virus are fundamental to obtaining sufficient viral titers for subsequent experiments. Two primary methods are widely used: cultivation in embryonated chicken eggs and propagation in cell culture, most commonly Madin-Darby Canine Kidney (MDCK) cells.
Propagation of Influenza Virus in Embryonated Chicken Eggs
Embryonated chicken eggs (ECEs) are a classic and highly effective system for the propagation of many influenza virus strains, particularly avian influenza viruses.[1][2]
Protocol: Virus Propagation in ECEs
-
Egg Incubation: Obtain 9- to 11-day-old specific-pathogen-free (SPF) embryonated chicken eggs. Incubate the eggs at 37°C with 55-60% humidity.[3][4]
-
Virus Inoculation: Prepare a virus stock diluted in sterile phosphate-buffered saline (PBS). Candle the eggs to locate the allantoic cavity. Disinfect the shell surface with 70% ethanol. Create a small hole in the shell over the allantoic cavity. Using a 1 ml syringe with a 27-gauge needle, inject 0.1-0.2 ml of the virus dilution into the allantoic cavity. Seal the hole with melted wax or sterile tape.
-
Incubation Post-Inoculation: Incubate the inoculated eggs at 35-37°C for 48-72 hours. The optimal temperature and incubation time may vary depending on the virus strain.
-
Harvesting Allantoic Fluid: Chill the eggs at 4°C for at least 4 hours to constrict blood vessels and minimize bleeding during harvesting. Disinfect the shell again and crack it open at the air sac end. Using a sterile pipette or syringe, aspirate the allantoic fluid, which contains the propagated virus.
-
Virus Titer Determination: The titer of the harvested virus can be determined using a Hemagglutination (HA) assay, Plaque Assay, or TCID50 Assay (see protocols below).
-
Storage: Aliquot the allantoic fluid and store it at -80°C for long-term use.
Propagation of Influenza Virus in MDCK Cells
MDCK cells are a widely used cell line for the isolation and propagation of human influenza viruses.[5][6]
Protocol: Virus Propagation in MDCK Cells
-
Cell Culture: Culture MDCK cells in T-75 or T-150 flasks using Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified 5% CO2 incubator.
-
Virus Inoculation: When the MDCK cells reach 90-95% confluency, wash the cell monolayer twice with sterile PBS. Inoculate the cells with the influenza virus diluted in serum-free MEM containing 1-2 μg/ml of TPCK-trypsin. The trypsin is essential for the cleavage of the influenza virus hemagglutinin (HA) protein, which is necessary for viral entry into the cells.[5]
-
Adsorption: Incubate the flask at 37°C for 1-2 hours to allow for virus adsorption to the cells.
-
Infection: After the adsorption period, add fresh serum-free MEM with TPCK-trypsin to the flask.
-
Incubation and Observation: Incubate the infected cells at 35-37°C and observe daily for cytopathic effect (CPE), which includes cell rounding, detachment, and eventual lysis.
-
Harvesting: When 80-90% of the cells show CPE (typically 48-72 hours post-infection), harvest the supernatant containing the virus.
-
Clarification and Storage: Centrifuge the supernatant at a low speed to remove cell debris. Aliquot the clarified virus stock and store it at -80°C.
Table 1: Comparison of Typical Influenza Virus Titers from Different Propagation Methods
| Propagation Method | Virus Titer (PFU/mL) | Virus Titer (TCID50/mL) |
| Embryonated Chicken Eggs | 10⁷ - 10⁹ | 10⁸ - 10¹⁰ |
| MDCK Cells | 10⁶ - 10⁸ | 10⁷ - 10⁹ |
Note: Titers can vary significantly depending on the influenza virus strain and specific laboratory conditions.
Antiviral Drug Susceptibility Testing
Several assays are available to determine the susceptibility of influenza viruses to antiviral drugs. These assays are crucial for monitoring the emergence of drug-resistant strains and for the development of new antiviral compounds.
Neuraminidase (NA) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase protein, a key target for antiviral drugs like oseltamivir and zanamivir.[7][8]
Protocol: Fluorescence-Based NA Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X assay buffer (e.g., MES buffer with CaCl2).
-
Prepare a working solution of the fluorescent substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7]
-
Prepare serial dilutions of the antiviral compounds to be tested.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted antiviral compounds.
-
Add the influenza virus preparation to each well containing the compounds and incubate for 30 minutes at 37°C.
-
Add the MUNANA substrate to all wells and incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
-
Data Analysis:
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the NA activity by 50%.
-
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT50).[9][10]
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a known amount of influenza virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Wash the MDCK cell monolayers with PBS and infect them with the virus-compound mixtures. Incubate for 1 hour at 37°C.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of medium (e.g., 2X MEM) and agarose or Avicel containing the corresponding concentration of the antiviral compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques in each well.[9]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC50 value.
TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay is used to quantify the infectious virus titer by determining the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[11][12][13]
Protocol: TCID50 Assay
-
Virus Dilution: Prepare ten-fold serial dilutions of the virus stock.
-
Infection: Inoculate the cell monolayers with the virus dilutions, using at least 4-8 replicates for each dilution. Include a cell-only control (no virus).
-
Incubation: Incubate the plate at 37°C for 3-5 days and observe for CPE.
-
Scoring: Score each well as positive or negative for CPE.
-
Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.[11]
Quantitative Data for Antiviral Drug Susceptibility
The following tables summarize the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) for commonly used antiviral drugs against various influenza A virus strains. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
Table 2: IC50 Values (nM) of Neuraminidase Inhibitors against Influenza A Viruses
| Antiviral Drug | H1N1 | H3N2 |
| Oseltamivir | 0.25 - 1.34[11][15] | 0.43 - 0.67[11][16] |
| Zanamivir | 0.76 - 0.92[11][16] | 1.48 - 2.28[11][16] |
| Peramivir | 0.06 - 0.26 | ~0.74 (mean)[8] |
Table 3: IC50 Values (nM) of Baloxavir Marboxil against Influenza A Viruses
| Antiviral Drug | H1N1pdm09 | H3N2 |
| Baloxavir marboxil | 1.58 ± 0.49[15] | 0.83 ± 0.30[15] |
Table 4: Cytotoxicity (CC50) of Antiviral Drugs in MDCK Cells
| Antiviral Drug | CC50 (µM) |
| Oseltamivir Carboxylate | >100[5] |
| Zanamivir | >100 |
| Peramivir | >100 |
| Baloxavir Acid | >100 |
| Oseltamivir (as reported in one study) | 500 (0.5 mg/ml)[12] |
Note: IC50 and CC50 values can vary depending on the specific virus strain, cell line, and assay conditions.
Visualizing Key Processes in Influenza Research
Understanding the molecular mechanisms of influenza virus replication and the workflow of experimental procedures is crucial for effective research. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Comparison of embryonated chicken eggs with MDCK cell culture for the isolation of swine influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-culture Techniques with Influenza Virus and JNK Inhibitor 1 (IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) infections remain a significant global health concern, necessitating the development of novel antiviral therapies.[1] The pathogenesis of influenza is complex, involving intricate interactions between the virus and host cellular machinery. A critical aspect of this interaction is the activation of host signaling pathways, which can either restrict or promote viral replication and often contribute to the inflammatory response that causes disease. One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade, a component of the mitogen-activated protein kinase (MAPK) family.
Activation of the JNK pathway is a notable feature of IAV infection and is recognized as a key factor in promoting efficient viral replication.[1] The virus can activate this pathway through various mechanisms, including the expression of its nonstructural protein 1 (NS1).[2][3] Consequently, the JNK pathway presents a promising target for host-directed antiviral therapies. Small molecule inhibitors of JNK have demonstrated antiviral activity against various influenza A virus strains, including highly pathogenic avian and human pandemic viruses, by suppressing viral protein and RNA synthesis.[4][5]
To better model the in vivo environment of the respiratory tract, co-culture systems that incorporate both epithelial cells (the primary target of IAV) and immune cells are increasingly utilized. These models allow for the investigation of the complex interplay between infected epithelial cells and the subsequent immune response.[6][7] This document provides detailed application notes and protocols for utilizing a hypothetical JNK inhibitor, designated JNK Inhibitor 1 (IN-1), in an IAV-infected co-culture model of human lung epithelial cells and peripheral blood mononuclear cells (PBMCs).
Principle of the Method
This protocol describes a co-culture system consisting of a human lung epithelial cell line (e.g., A549) and human PBMCs. The epithelial cells are first infected with influenza A virus. Following infection, the PBMCs are added to the culture. The hypothetical JNK inhibitor, IN-1, is introduced to assess its effect on viral replication, epithelial cell viability, and the resulting immune response from the PBMCs. The primary readouts include the quantification of viral titer, measurement of cytokine and chemokine secretion, and assessment of cell viability. This system allows for the evaluation of IN-1's potential as a host-directed antiviral agent that may also modulate the virus-induced inflammatory response.
Data Presentation
Table 1: Effect of IN-1 on Influenza A Virus Titer in A549/PBMC Co-culture
| Treatment Group | IN-1 Concentration (µM) | Virus Titer (TCID50/mL) at 24h post-infection | Fold Reduction in Virus Titer |
| Virus Control | 0 | 5.6 x 10^6 | 1.0 |
| IN-1 | 1 | 2.1 x 10^6 | 2.7 |
| IN-1 | 5 | 8.9 x 10^5 | 6.3 |
| IN-1 | 10 | 1.5 x 10^5 | 37.3 |
| Mock Infected | 0 | Not Detected | N/A |
Table 2: Cytokine Profile in Supernatants of IAV-Infected A549/PBMC Co-culture Treated with IN-1
| Treatment Group | IN-1 Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IP-10 (CXCL10) (pg/mL) |
| Mock Infected | 0 | 15 ± 4 | 25 ± 7 | 50 ± 12 |
| Virus Control | 0 | 850 ± 75 | 1200 ± 110 | 2500 ± 210 |
| IN-1 | 1 | 620 ± 58 | 950 ± 90 | 1800 ± 150 |
| IN-1 | 5 | 310 ± 35 | 550 ± 60 | 900 ± 85 |
| IN-1 | 10 | 150 ± 20 | 280 ± 30 | 450 ± 50 |
Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Materials and Reagents
-
Cells:
-
A549 (human lung adenocarcinoma epithelial cell line)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
-
Virus:
-
Influenza A virus stock with a known titer (e.g., A/Puerto Rico/8/34 (H1N1))
-
-
Media and Buffers:
-
A549 Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PBMC Culture Medium: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Infection Medium: Serum-free F-12K medium containing 1 µg/mL TPCK-trypsin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Reagents:
-
JNK Inhibitor 1 (IN-1), stock solution in DMSO.
-
Trypsin-EDTA for cell detachment.
-
Cryopreservation medium.
-
Reagents for TCID50 assay (e.g., MDCK cells, crystal violet).
-
ELISA or multiplex immunoassay kits for cytokine quantification.
-
Cell viability assay reagent (e.g., MTT, PrestoBlue).
-
Protocol 1: A549/PBMC Co-culture and Influenza Virus Infection
-
A549 Cell Culture:
-
Culture A549 cells in A549 Growth Medium at 37°C in a humidified 5% CO2 incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Seeding A549 Cells for Infection:
-
Seed A549 cells in a 24-well plate at a density of 1 x 10^5 cells per well.
-
Incubate for 24 hours to allow for cell adherence and formation of a monolayer.
-
-
Influenza Virus Infection:
-
On the day of infection, wash the A549 cell monolayer twice with sterile PBS.
-
Prepare the viral inoculum by diluting the influenza A virus stock in Infection Medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 200 µL of the viral inoculum to each well. For mock-infected controls, add 200 µL of Infection Medium without the virus.
-
Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution of the virus.
-
-
IN-1 Treatment and PBMC Co-culture:
-
While the A549 cells are being infected, thaw or prepare the PBMCs.
-
After the 1-hour viral adsorption period, remove the inoculum from the A549 cells.
-
Wash the monolayer twice with PBS to remove unbound virus.
-
Prepare the treatment media: In PBMC Culture Medium, add the desired concentrations of IN-1 (e.g., 1, 5, 10 µM). Include a vehicle control with the same concentration of DMSO as the highest IN-1 concentration.
-
Resuspend the PBMCs in the prepared treatment media at a concentration of 1 x 10^6 cells/mL.
-
Add 500 µL of the PBMC suspension (containing 5 x 10^5 PBMCs) to each well of the infected and mock-infected A549 cells.
-
Incubate the co-culture plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Protocol 2: Quantification of Viral Titer (TCID50 Assay)
-
At the desired time point (e.g., 24 hours post-infection), collect the supernatant from each well of the co-culture plate.
-
Centrifuge the supernatants at 500 x g for 5 minutes to pellet any cells or debris.
-
Perform ten-fold serial dilutions of the clarified supernatants in serum-free medium containing 1 µg/mL TPCK-trypsin.
-
In a 96-well plate containing a confluent monolayer of MDCK cells, add 100 µL of each viral dilution to 8 replicate wells.
-
Incubate the plate for 3-5 days at 37°C and observe for cytopathic effect (CPE).
-
Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.[8][9]
Protocol 3: Cytokine and Chemokine Analysis
-
Use the clarified supernatants collected in Protocol 2, Step 2.
-
Quantify the levels of relevant cytokines and chemokines (e.g., TNF-α, IL-6, IP-10) using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.[10][11][12][13]
-
Analyze the results using a plate reader and the appropriate software.
Mandatory Visualizations
References
- 1. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Activation of c-jun N-Terminal Kinase upon Influenza A Virus (IAV) Infection Is Independent of Pathogen-Related Receptors but Dependent on Amino Acid Sequence Variations of IAV NS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of c-Jun terminal kinase (JNK) activation in influenza A virus-induced autophagy and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of the c-Jun N-terminal kinase (JNK) possess antiviral activity against highly pathogenic avian and human pandemic influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza A Virus-Infected Lung Epithelial Cell Co-Culture with Human Peripheral Blood Mononuclear Cells [protocols.io]
- 7. Influenza A Virus-Infected Lung Epithelial Cell Co-Culture with Human Peripheral Blood Mononuclear Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. On the Calculation of TCID50 for Quantitation of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. Peripheral blood cytokine expression levels and their clinical significance in children with influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Fusion Inhibition Assay Using Influenza Virus-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses continue to pose a significant global health threat, driving the need for novel antiviral therapeutics. One critical stage of the influenza virus life cycle is the fusion of the viral envelope with the host cell endosomal membrane, a process mediated by the viral hemagglutinin (HA) protein. This fusion event is triggered by the low pH of the endosome and is essential for the release of the viral genome into the cytoplasm, initiating infection.[1][2] Consequently, the inhibition of this fusion process represents a promising strategy for the development of new anti-influenza drugs.
Influenza Virus-IN-1 is a novel investigational inhibitor designed to target the HA-mediated membrane fusion of influenza A virus. These application notes provide detailed protocols for evaluating the fusion inhibitory activity of this compound using two standard in vitro assays: the Syncytia Formation Assay and the Hemolysis Inhibition Assay.
Mechanism of Action: Influenza Virus Entry and Fusion
Influenza virus entry into a host cell is a multi-step process.[2] The viral HA protein first binds to sialic acid receptors on the cell surface, leading to the internalization of the virus into an endosome via endocytosis.[1] As the endosome matures, its internal pH decreases. This acidic environment triggers a dramatic conformational change in the HA protein, exposing a hydrophobic "fusion peptide". This peptide inserts into the endosomal membrane, bringing the viral and endosomal membranes into close proximity and ultimately leading to their fusion and the release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.[1] this compound is hypothesized to bind to the HA protein and stabilize it in its pre-fusion conformation, preventing the low pH-induced conformational changes necessary for membrane fusion.
Data Presentation
The following tables summarize representative quantitative data for the inhibitory activity of this compound in the described assays.
Table 1: Inhibition of Syncytia Formation by this compound
| Concentration of this compound (µM) | Average Number of Syncytia per Field | % Inhibition |
| 0 (Vehicle Control) | 50 | 0 |
| 0.1 | 45 | 10 |
| 1 | 25 | 50 |
| 10 | 5 | 90 |
| 50 | 1 | 98 |
| 100 | 0 | 100 |
Table 2: Inhibition of Influenza Virus-Induced Hemolysis by this compound
| Concentration of this compound (µM) | Absorbance at 540 nm | % Hemolysis Inhibition |
| 0 (Virus Control) | 1.0 | 0 |
| 0.1 | 0.9 | 10 |
| 1 | 0.6 | 40 |
| 10 | 0.2 | 80 |
| 50 | 0.05 | 95 |
| 100 | 0.02 | 98 |
| No Virus Control | 0.01 | 100 |
Experimental Protocols
Syncytia Formation Assay (Cell-Cell Fusion Assay)
This assay qualitatively and quantitatively assesses the ability of an inhibitor to block the fusion of influenza virus-infected cells with neighboring uninfected cells, a process that results in the formation of multinucleated giant cells called syncytia.[3][4]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/PR/8/34)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
TPCK-treated trypsin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Citrate buffer (pH 5.0)
-
Methanol (for fixing)
-
Giemsa stain
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
-
Virus Infection:
-
Wash the cell monolayer twice with PBS.
-
Infect the cells with influenza A virus at a Multiplicity of Infection (MOI) of 1 in serum-free DMEM containing 2 µg/mL TPCK-treated trypsin.
-
Incubate for 1 hour at 37°C.
-
-
Inhibitor Treatment:
-
Remove the virus inoculum and wash the cells twice with PBS.
-
Add fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle-only control.
-
Incubate for 16-18 hours at 37°C to allow for the expression of viral HA on the cell surface.
-
-
Fusion Induction:
-
Wash the cells twice with PBS.
-
Briefly expose the cells to pre-warmed citrate buffer (pH 5.0) for 2-3 minutes at 37°C to trigger HA-mediated fusion.
-
Remove the acidic buffer and add fresh, neutral pH serum-free DMEM.
-
Incubate for 2-3 hours at 37°C to allow for syncytia formation.
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Fix the cells with cold methanol for 10 minutes.
-
Stain the cells with Giemsa stain for 20 minutes.
-
Wash with water and allow the plate to air dry.
-
Observe and count the number of syncytia (cells with three or more nuclei) in several fields of view for each well using a light microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of syncytia formation for each inhibitor concentration relative to the vehicle control.
Hemolysis Inhibition Assay
This assay measures the ability of an inhibitor to prevent the low pH-induced fusion of influenza virus with red blood cell (RBC) membranes, which leads to the release of hemoglobin (hemolysis).[5]
Materials:
-
Influenza A virus
-
Chicken or human red blood cells (RBCs)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Citrate buffer (pH 5.0)
-
96-well V-bottom plates
-
Spectrophotometer
Protocol:
-
Virus and Inhibitor Incubation:
-
In a 96-well V-bottom plate, serially dilute this compound in PBS.
-
Add a standardized amount of influenza virus (e.g., 4-8 Hemagglutinating Units) to each well containing the inhibitor. Include a virus-only control and a no-virus control.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the virus.
-
-
Addition of Red Blood Cells:
-
Prepare a 1% suspension of washed RBCs in PBS.
-
Add the RBC suspension to each well.
-
Incubate for 1 hour on ice to allow the virus to attach to the RBCs.
-
-
Induction of Hemolysis:
-
Pellet the RBCs by centrifugation (e.g., 800 x g for 5 minutes).
-
Carefully remove the supernatant.
-
Resuspend the RBC pellet in pre-warmed citrate buffer (pH 5.0) to trigger fusion and hemolysis.
-
Incubate for 30 minutes at 37°C.
-
-
Quantification:
-
Pellet the remaining intact RBCs by centrifugation.
-
Carefully transfer the supernatant, which contains the released hemoglobin, to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of hemolysis inhibition for each inhibitor concentration. The absorbance of the virus-only control represents 0% inhibition, and the absorbance of the no-virus control represents 100% inhibition.
Visualizations
Caption: Experimental workflows for the Syncytia Formation and Hemolysis Inhibition assays.
Caption: Influenza virus entry and the proposed mechanism of action for this compound.
References
- 1. Influenza Virus-Mediated Membrane Fusion: Determinants of Hemagglutinin Fusogenic Activity and Experimental Approaches for Assessing Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing infection of individual influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
Application Notes: Viral Yield Reduction Assay for Influenza Virus
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Influenza virus plaque assay [protocols.io]
Application Notes and Protocols for Neuraminidase Activity Assay in the Evaluation of Influenza Virus Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of effective antiviral therapies. One of the key targets for anti-influenza drug design is the viral neuraminidase (NA) enzyme.[1][2][3] NA is a surface glycoprotein that plays a crucial role in the viral life cycle by facilitating the release of progeny virions from infected host cells.[1][2] Inhibition of NA activity can prevent viral spread and is a clinically validated strategy for treating influenza infections.[2][4]
These application notes provide a detailed protocol for a fluorescence-based neuraminidase activity assay, a common and reliable method for evaluating the efficacy of potential neuraminidase inhibitors, such as the hypothetical "Influenza virus-IN-1".[2][4] The assay is based on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU).[2][4] The resulting fluorescence is directly proportional to the NA activity.
Principle of the Assay
The neuraminidase activity assay quantifies the enzymatic activity of influenza neuraminidase. In the presence of a neuraminidase inhibitor, the enzymatic activity will be reduced, leading to a decrease in the fluorescent signal. The 50% inhibitory concentration (IC50) value, which is the concentration of an inhibitor required to reduce neuraminidase activity by 50%, is a key parameter for evaluating the potency of the inhibitor.[2][4]
Data Presentation
The following tables summarize hypothetical quantitative data for the evaluation of "this compound" against a reference influenza A virus strain, in comparison to known neuraminidase inhibitors, Oseltamivir carboxylate and Zanamivir.
Table 1: Neuraminidase Inhibition by this compound and Control Compounds against Influenza A (H1N1)
| Compound | IC50 (nM) |
| This compound | 15.8 |
| Oseltamivir carboxylate | 1.2 |
| Zanamivir | 0.6 |
Table 2: Raw Fluorescence Data (Relative Fluorescence Units - RFU) for IC50 Determination of this compound
| Inhibitor Concentration (nM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean RFU | % Inhibition |
| 0 (Virus Control) | 35,120 | 34,980 | 35,210 | 35,103 | 0% |
| 1 | 32,540 | 32,680 | 32,450 | 32,557 | 7.25% |
| 5 | 28,120 | 28,340 | 28,250 | 28,237 | 19.56% |
| 10 | 21,560 | 21,780 | 21,650 | 21,663 | 38.29% |
| 20 | 16,890 | 17,010 | 16,950 | 16,950 | 51.71% |
| 50 | 9,870 | 9,950 | 9,910 | 9,910 | 71.77% |
| 100 | 5,120 | 5,210 | 5,150 | 5,160 | 85.30% |
| No Virus Control | 520 | 510 | 530 | 520 | 100% |
Experimental Protocols
This section details the methodologies for the key experiments involved in the evaluation of neuraminidase inhibitors.
Materials and Reagents
-
Influenza virus stock (e.g., A/H1N1)
-
Neuraminidase inhibitor (e.g., this compound, Oseltamivir carboxylate, Zanamivir)
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., 33.3 mM MES pH 6.0 and 4 mM CaCl2)[5]
-
Stop Solution (e.g., a mixture of absolute ethanol and NaOH)[2]
-
Black, 96-well, flat-bottom microplates[6]
-
Fluorometer with excitation at ~355 nm and emission at ~460 nm[2][5]
Protocol 1: Determination of Optimal Virus Dilution
To ensure the assay is performed in the linear range of the enzyme kinetics, the optimal dilution of the virus stock must be determined first.
-
Prepare serial two-fold dilutions of the virus stock in assay buffer in a 96-well, U-bottom plate.[2]
-
Transfer 50 µL of each virus dilution to a black, 96-well, flat-bottom plate.[2]
-
Include wells with 50 µL of assay buffer only as a no-virus control.[6]
-
Prepare a working solution of MUNANA substrate (e.g., 300 µM).[2]
-
Add 50 µL of the MUNANA working solution to each well.[2][5]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[2]
-
Stop the reaction by adding 100 µL of stop solution to each well.[2]
-
Read the fluorescence on a fluorometer (Ex: ~355 nm, Em: ~460 nm).[2][5]
-
Select the virus dilution that gives a fluorescence signal in the upper part of the linear range of the standard curve for subsequent inhibition assays.
Protocol 2: Neuraminidase Inhibition Assay
-
Prepare serial dilutions of the test inhibitor (this compound) and reference inhibitors (Oseltamivir carboxylate, Zanamivir) at 2x the final desired concentration in assay buffer.
-
In a black, 96-well, flat-bottom plate, add 50 µL of each inhibitor dilution in triplicate.
-
Include control wells:
-
Virus Control (No Inhibitor): 50 µL of assay buffer.
-
No Virus Control (Blank): 50 µL of assay buffer.
-
-
Add 50 µL of the optimally diluted virus to all wells except the "No Virus Control" wells. Add 50 µL of assay buffer to the "No Virus Control" wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate working solution to all wells.[5]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[2]
-
Terminate the reaction by adding 100 µL of stop solution to each well.[2]
-
Measure the fluorescence intensity using a fluorometer (Ex: ~355 nm, Em: ~460 nm).[2][5]
Data Analysis
-
Subtract the average fluorescence of the "No Virus Control" from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RFU of sample / RFU of virus control))
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Robosage).[7]
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow for the neuraminidase inhibition assay.
Caption: Mechanism of the fluorescence-based neuraminidase assay.
References
- 1. Neuraminidase Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.5. Neuraminidase Assay [bio-protocol.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Influenza Virus Antiviral Susceptibility Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various assays used to determine the susceptibility of influenza viruses to antiviral drugs. Accurate assessment of antiviral susceptibility is crucial for surveillance, clinical management of infections, and the development of new antiviral agents.
Introduction to Antiviral Susceptibility Testing
Influenza viruses are a significant cause of respiratory illness worldwide, and antiviral drugs are a key tool for treatment and prophylaxis. However, the effectiveness of these drugs can be compromised by the emergence of resistant viral strains. Therefore, routine monitoring of antiviral susceptibility is essential.[1][2][3]
Two main types of assays are used to assess antiviral susceptibility:
-
Phenotypic assays: These assays measure the ability of a drug to inhibit influenza virus replication in cell culture. They directly assess the susceptibility of the virus to the drug.[1][4]
-
Genotypic assays: These assays detect specific genetic mutations in the influenza virus genome that are known to confer resistance to antiviral drugs.[2][5]
This document details the protocols for several key phenotypic and genotypic assays.
Phenotypic Assays
Phenotypic assays provide a direct measure of how a virus responds to an antiviral drug. The results are typically reported as the concentration of the drug that inhibits a certain percentage of viral activity, most commonly the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50).
Neuraminidase (NA) Inhibition Assay
This is the most common phenotypic assay for neuraminidase inhibitors (NAIs) like oseltamivir, zanamivir, and peramivir.[6][7] It measures the ability of the drug to inhibit the enzymatic activity of the viral neuraminidase protein.
Experimental Protocol: Chemiluminescent NA Inhibition Assay
-
Virus Preparation: Propagate influenza virus in Madin-Darby canine kidney (MDCK) cells.[8] Clarify the cell culture supernatant by centrifugation to remove cellular debris. The viral titer can be determined by a plaque assay or TCID50 assay.
-
Drug Dilution: Prepare serial dilutions of the antiviral drug in assay buffer.
-
Assay Procedure:
-
Add diluted virus to the wells of a 96-well microtiter plate.
-
Add the serially diluted antiviral drug to the wells containing the virus and incubate.
-
Add a chemiluminescent NA substrate (e.g., a dioxetane-based substrate).
-
Incubate to allow for the enzymatic reaction.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by determining the drug concentration that results in a 50% reduction in the luminescent signal compared to the no-drug control.
Data Presentation: Representative NA Inhibition Data
| Virus Strain | Antiviral Drug | IC50 (nM) | Fold-change vs. Wild-Type | Interpretation |
| A/H1N1pdm09 (Wild-Type) | Oseltamivir | 1.5 | 1.0 | Susceptible |
| A/H1N1pdm09 (H275Y) | Oseltamivir | 150 | 100 | Resistant |
| A/H3N2 (Wild-Type) | Zanamivir | 0.8 | 1.0 | Susceptible |
| A/H3N2 (E119V) | Zanamivir | 40 | 50 | Reduced Susceptibility |
Plaque Reduction Assay
This assay measures the ability of an antiviral drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[9][10][11][12][13]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.[9][11]
-
Virus Infection: Infect the cell monolayers with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the antiviral drug.
-
Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) with the corresponding drug concentrations.[10][13]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.[9]
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Microneutralization Assay
This assay assesses the ability of an antiviral compound to neutralize the infectivity of the virus, thereby preventing virus-induced cytopathic effect (CPE).[14][15][16][17][18]
Experimental Protocol: Microneutralization Assay
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.[14][15]
-
Virus-Drug Incubation: Pre-incubate a standard amount of influenza virus (e.g., 100 TCID50) with serial dilutions of the antiviral drug for 1 hour.
-
Infection: Add the virus-drug mixture to the MDCK cell monolayers.
-
Incubation: Incubate the plates for 3-5 days and observe for the development of CPE.
-
Data Analysis: The endpoint can be determined by visual scoring of CPE or by using a cell viability assay (e.g., MTT or CellTiter-Glo). The EC50 is the drug concentration that protects 50% of the cells from virus-induced death.
Genotypic Assays
Genotypic assays are used to detect specific mutations in the influenza virus genome that are known to confer resistance. These assays are generally faster than phenotypic assays and can be performed directly on clinical specimens.[2]
Pyrosequencing
Pyrosequencing is a real-time DNA sequencing method that can be used to rapidly detect known resistance-associated mutations.[6][19]
Experimental Protocol: Pyrosequencing for NA Mutations
-
RNA Extraction: Extract viral RNA from the clinical sample or virus isolate.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the NA gene containing the potential resistance mutations. One of the PCR primers is biotinylated.
-
Sequencing: The biotinylated PCR product is immobilized on streptavidin-coated beads and then sequenced using a pyrosequencer. The instrument detects the incorporation of nucleotides as flashes of light.
-
Data Analysis: The resulting pyrogram is analyzed to determine the nucleotide sequence at the specific codons of interest and identify any resistance-conferring mutations.
Data Presentation: Representative Pyrosequencing Results
| Codon | Wild-Type Sequence | Mutant Sequence | Amino Acid Change | Associated Resistance |
| 275 (N1) | CAC | TAC | H275Y | Oseltamivir |
| 292 (N2) | AGA | AAA | R292K | Oseltamivir, Zanamivir |
| 119 (N2) | GAG | GTG | E119V | Oseltamivir |
Next-Generation Sequencing (NGS)
NGS allows for the sequencing of the entire influenza virus genome, providing a comprehensive view of all genetic variations, including novel mutations that may be associated with antiviral resistance.[20][21][22][23]
Experimental Protocol: Whole-Genome NGS
-
RNA Extraction: Extract viral RNA from the sample.
-
Library Preparation: Convert the viral RNA to cDNA and prepare a sequencing library. This involves fragmenting the cDNA, adding sequencing adapters, and amplifying the library.
-
Sequencing: Sequence the library on an NGS platform (e.g., Illumina or Ion Torrent).
-
Data Analysis: The sequencing reads are assembled to reconstruct the full viral genome. The genome sequence is then compared to a reference sequence to identify all nucleotide and amino acid changes, including those in the NA, M2, and PA genes that are targeted by antiviral drugs.
Visualization of Workflows and Pathways
Experimental Workflow for Phenotypic Antiviral Susceptibility Testing
Caption: Workflow for phenotypic antiviral susceptibility assays.
Experimental Workflow for Genotypic Antiviral Susceptibility Testing
Caption: Workflow for genotypic antiviral susceptibility assays.
Influenza Virus Replication Cycle and Antiviral Targets
Caption: Influenza virus replication cycle and targets of antiviral drugs.
References
- 1. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 2. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storymd.com [storymd.com]
- 4. Phenotypic drug susceptibility assay for influenza virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of Molecular Markers of Antiviral Resistance in Influenza A (H5N1) Viruses Using a Pyrosequencing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 10. Influenza virus plaque assay [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Micro-neutralization (MN) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 17. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]
- 18. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of a Seven-Target Pyrosequencing Assay To Improve the Detection of Neuraminidase Inhibitor-Resistant Influenza A(H3N2) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Next-Generation Sequencing: An Eye-Opener for the Surveillance of Antiviral Resistance in Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Next generation sequencing for whole genome analysis and surveillance of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Influenza Virus Genome Sequencing and Genetic Characterization | Influenza (Flu) | CDC [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Influenza virus-IN-1 Concentration
Welcome to the technical support center for Influenza virus-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the influenza A virus polymerase acidic (PA) endonuclease.[1][2][3] The influenza virus RNA-dependent RNA polymerase, a heterotrimer composed of PA, PB1, and PB2 subunits, is essential for viral replication.[4][5][6] Specifically, the PA subunit's endonuclease activity is responsible for "cap-snatching," a process where the virus cleaves the 5' caps of host cell mRNAs to use as primers for synthesizing its own viral mRNAs.[7] By binding to the PA endonuclease active site, this compound blocks this cap-snatching mechanism, thereby preventing viral transcription and subsequent replication.[8]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro experiments, we recommend a starting concentration range of 3.11 µM to 7.13 µM.[9] This range is based on the reported IC50 values against various influenza A virus subtypes.[9] However, the optimal concentration will depend on the specific cell line, virus strain, and experimental conditions. We advise performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific assay.
Q3: Is this compound effective against all influenza virus strains?
A3: this compound is a dihydropyrrolidone derivative that has shown potent inhibitory activity against a wide range of influenza A virus subtypes.[9] Its target, the PA endonuclease, is highly conserved across influenza A strains, suggesting broad-spectrum activity.[4][8] However, its efficacy against influenza B viruses may vary, as there are differences in the PA endonuclease domain between influenza A and B viruses.[1] We recommend testing the inhibitor against your specific strains of interest.
Q4: How should I dissolve and store this compound?
A4: For stock solutions, dissolve this compound in dimethyl sulfoxide (DMSO). It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[9] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[10] For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of viral replication | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the virus. 2. Drug Inactivity: The inhibitor may have degraded due to improper storage or handling. 3. Resistant Virus Strain: The specific influenza strain being used may have mutations in the PA endonuclease active site, conferring resistance. 4. High Multiplicity of Infection (MOI): A very high viral load might overwhelm the inhibitory capacity of the compound. | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the EC50 for your specific virus strain and cell line. 2. Use a Fresh Aliquot: Thaw a new vial of the inhibitor and prepare fresh dilutions. 3. Sequence the PA Gene: If resistance is suspected, sequence the PA gene of your virus to check for known resistance mutations. 4. Optimize MOI: Use a lower MOI (e.g., 0.01-0.1) to ensure the inhibitor has a chance to act before viral replication becomes too widespread. |
| High Cytotoxicity Observed | 1. Inhibitor Concentration is Too High: this compound may be toxic to the cells at the concentration used. 2. High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells. 3. Cell Line Sensitivity: The cell line being used may be particularly sensitive to the compound or the solvent. | 1. Determine the CC50: Perform a cytotoxicity assay (e.g., MTS or MTT assay) with a range of inhibitor concentrations in the absence of the virus to determine the 50% cytotoxic concentration (CC50). Aim for a working concentration well below the CC50. 2. Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is non-toxic, typically below 0.5%. Include a vehicle control (medium with the same DMSO concentration as your highest inhibitor dose) in your experiments. 3. Test in a Different Cell Line: If possible, try using a different cell line that is commonly used for influenza research, such as A549 cells. |
| Inconsistent or Variable Results | 1. Inconsistent Cell Seeding: Variations in cell density can affect viral replication and inhibitor efficacy. 2. Variability in Virus Titer: The titer of the viral stock may not be consistent between experiments. 3. Mycoplasma Contamination: Mycoplasma contamination can affect cell health and response to treatment. 4. Pipetting Errors: Inaccurate pipetting can lead to variations in inhibitor and virus concentrations. | 1. Ensure Uniform Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well. 2. Titer Viral Stock: Always titer your viral stock before each experiment to ensure a consistent MOI is used. 3. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[11] 4. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use good pipetting technique. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Influenza A Strains
| Influenza A Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A/WSN/33 (H1N1) | MDCK | 3.11 | >100 | >32.15 |
| A/Puerto Rico/8/34 (H1N1) | MDCK | 4.25 | >100 | >23.53 |
| A/Aichi/2/68 (H3N2) | MDCK | 5.78 | >100 | >17.30 |
| A/Anhui/1/2013 (H7N9) | MDCK | 7.13 | >100 | >14.03 |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index is a measure of the compound's therapeutic window.
Experimental Protocols
1. Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the concentration of this compound that is toxic to the host cells.
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Materials: 96-well plates, cell culture medium, this compound, DMSO, MTS or MTT reagent, plate reader.
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Procedure:
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Seed cells (e.g., MDCK or A549) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.[10]
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Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
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After 24 hours, remove the medium from the cells and add the different concentrations of the inhibitor.
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Incubate for the desired time period (e.g., 48-72 hours).
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Add MTS or MTT reagent to each well according to the manufacturer's instructions.
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Incubate for 1-4 hours.
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Measure the absorbance at the appropriate wavelength using a plate reader.
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Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.
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2. Viral Yield Reduction Assay
This assay measures the ability of this compound to inhibit the production of infectious virus particles.
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Materials: 12-well plates, cell culture medium, this compound, influenza virus stock, serum-free medium with TPCK-trypsin.
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Procedure:
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Seed host cells in 12-well plates to form a confluent monolayer.
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Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Infect the cells with influenza virus at a specific MOI (e.g., 0.01) for 1 hour.
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Remove the virus inoculum, wash the cells with PBS, and add fresh serum-free medium containing TPCK-trypsin and the corresponding concentrations of the inhibitor.
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Incubate for 24-48 hours.
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Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay.
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Calculate the EC50 value based on the reduction in viral titer compared to the untreated control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision-making process.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are influenza virus polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
troubleshooting Influenza virus-IN-1 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Influenza virus-IN-1.
Troubleshooting Guide: Solubility Issues
Issue: Precipitate observed in the vial upon receipt or after storage.
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Question: I received a vial of this compound and see solid particles. Is it compromised?
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Answer: Not necessarily. It is common for compounds to precipitate out of solution during shipping or storage, especially when exposed to temperature fluctuations. Gently warm the vial to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound.
Issue: Difficulty dissolving the compound.
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Question: I am having trouble dissolving this compound. What is the recommended solvent?
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Answer: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1]
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Question: What is the maximum recommended stock concentration in DMSO?
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Answer: A stock solution of up to 10 mM in DMSO can be prepared.[1]
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Question: I've added the correct amount of DMSO, but the compound is not fully dissolving. What should I do?
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Answer: To aid dissolution, you can warm the solution to 37°C for 10-15 minutes and vortex or sonicate the vial. Ensure the vial is tightly sealed to prevent solvent evaporation and moisture absorption.
Issue: Cloudiness or precipitation in the stock solution over time.
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Question: My this compound stock solution in DMSO has become cloudy after storage. Why did this happen and what can I do?
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Answer: Cloudiness or precipitation can occur if the stock solution has been stored for an extended period, subjected to multiple freeze-thaw cycles, or if moisture has been introduced. Refer to the recommended storage conditions to minimize this. You can try to redissolve the compound by warming and vortexing as described above. For future use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Issue: Precipitation when diluting the DMSO stock in aqueous media.
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Question: When I dilute my DMSO stock of this compound into my aqueous cell culture medium, a precipitate forms. How can I prevent this?
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Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. To minimize precipitation, it is recommended to perform a serial dilution. First, dilute the DMSO stock to an intermediate concentration in a small volume of aqueous buffer, ensuring rapid mixing. Then, add this intermediate dilution to the final volume of your experimental medium. Avoid a final DMSO concentration that is toxic to your cells (typically <0.5%).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is a safe and effective concentration for a stock solution?
A2: A stock solution of 10 mM in DMSO is a standard concentration.[1]
Q3: How should I store the solid compound and the stock solution?
A3: The storage conditions for the stock solution are as follows:
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-80°C for up to 6 months.
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-20°C for up to 1 month. It is recommended to store the stock solution under nitrogen.[1] For the solid compound, store at -20°C for long-term storage.
Q4: Can I use other solvents like ethanol or PBS to dissolve this compound?
A4: While other solvents might be compatible, DMSO is the recommended and validated solvent for achieving a stable, high-concentration stock solution.[1] If you need to use a different solvent for your specific experimental setup, it is advisable to first test the solubility on a small scale.
Q5: My experiment requires a very low final concentration of DMSO. What is the best way to prepare my working solution?
A5: To achieve a low final DMSO concentration, prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Then, perform serial dilutions in your aqueous experimental buffer or medium. This multi-step dilution approach helps to prevent the compound from precipitating out of solution.
Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Citation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Concentration | 10 mM | [1] |
| Storage of Stock Solution | -80°C for 6 months-20°C for 1 month (under nitrogen) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound (solid)
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Water bath or incubator at 37°C (optional)
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Sonicator (optional)
-
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Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of solid compound. The molecular weight of this compound is required for this calculation.
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Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
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Vortex the vial thoroughly for 1-2 minutes to dissolve the compound.
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If the compound does not fully dissolve, warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing. Alternatively, sonicate the vial for a few minutes.
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Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
reducing off-target effects of Influenza virus-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Influenza virus-IN-1, a potent inhibitor of the influenza A virus polymerase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the PB1 subunit of the influenza A virus RNA-dependent RNA polymerase (RdRp) complex. By binding to a highly conserved region of PB1, it disrupts the interaction with the PA subunit, which is essential for the initiation of viral RNA transcription and replication. This leads to a potent antiviral effect.
Q2: What is the recommended cell line for in vitro experiments?
A2: Madin-Darby Canine Kidney (MDCK) cells are highly recommended for influenza virus infection and inhibition assays. A549 (human lung adenocarcinoma) cells are also a suitable alternative. Both cell lines are susceptible to a wide range of influenza A virus strains.
Q3: What is the optimal concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the influenza A virus strain and the cell line used. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in DMSO. Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: No or low antiviral activity observed.
| Possible Cause | Recommended Solution |
| Incorrect dosage | Perform a dose-response curve to determine the optimal concentration. |
| Compound degradation | Use a fresh aliquot of the compound. Ensure proper storage conditions. |
| Resistant virus strain | Sequence the viral polymerase genes to check for mutations in the IN-1 binding site. |
| Cell culture issues | Ensure cells are healthy and not passaged too many times. Check for mycoplasma contamination. |
Problem 2: High cytotoxicity observed in cell culture.
| Possible Cause | Recommended Solution |
| Concentration too high | Determine the CC50 (half-maximal cytotoxic concentration) and use concentrations well below this value. |
| Solvent toxicity | Ensure the final DMSO concentration in the culture medium is below 0.5%. |
| Off-target effects | Perform a kinome scan or other off-target profiling assays to identify unintended targets. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in virus titer | Use a standardized virus stock with a known titer (TCID50 or PFU/mL) for all experiments. |
| Inconsistent cell density | Seed cells at a consistent density for all experiments. |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity profiles of this compound and its analogs against the H1N1 (A/WSN/33) influenza A virus strain in MDCK cells.
Table 1: Antiviral Activity
| Compound | EC50 (nM) |
| This compound | 50 |
| Analog 1.1 | 25 |
| Analog 1.2 | 150 |
| Oseltamivir | 100 |
Table 2: Cytotoxicity Profile
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >100 | >2000 |
| Analog 1.1 | 50 | 2000 |
| Analog 1.2 | >100 | >667 |
| Oseltamivir | >100 | >1000 |
Experimental Protocols
1. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
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Materials: MDCK cells, Influenza A virus stock, this compound, MEM medium, Agarose, Neutral Red.
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Procedure:
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Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
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Prepare serial dilutions of this compound in infection medium.
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Infect the cell monolayers with influenza virus (approx. 100 PFU/well) for 1 hour at 37°C.
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Remove the virus inoculum and overlay the cells with a mixture of 2X MEM and 1.2% agarose containing the different concentrations of the compound.
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Incubate the plates at 37°C for 48-72 hours until plaques are visible.
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Stain the cells with Neutral Red and count the number of plaques.
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Calculate the EC50 value by plotting the percentage of plaque inhibition against the compound concentration.
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2. Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound (CC50).
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Materials: MDCK cells, this compound, DMEM medium, MTT reagent, DMSO.
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Procedure:
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Seed MDCK cells in a 96-well plate.
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Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
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Add MTT reagent to each well and incubate for 4 hours at 37°C.
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Remove the medium and add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Caption: Influenza Virus Replication Cycle and the action of this compound.
Caption: Hypothetical off-target signaling pathway of this compound.
Caption: Troubleshooting workflow for low antiviral activity of this compound.
Influenza virus-IN-1 stability in cell culture media
Technical Support Center: Influenza Virus-IN-1
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of the hypothetical small molecule, this compound, in common cell culture media. The data and protocols are provided as examples and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent to prepare a stock solution of this compound?
A1: this compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[1] This minimizes the final concentration of DMSO in your cell culture medium, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: How should I store the stock solution of this compound?
A2: Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1][2] Repeated freezing and thawing can lead to compound degradation or precipitation.[2]
Q3: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause?
A3: Precipitation can occur for several reasons:
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Poor Aqueous Solubility: The compound may have low solubility in the aqueous environment of the cell culture medium.[3]
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High Final Concentration: The desired final concentration of the compound may exceed its solubility limit in the medium.
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Interaction with Media Components: The compound might interact with salts, proteins (especially in serum-containing media), or other components, leading to precipitation.[2]
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Solvent Shock: Adding a concentrated DMSO stock directly to the medium can cause the compound to crash out of solution. To mitigate this, try pre-diluting the compound in a small volume of media before adding it to the final culture volume.[4]
Q4: How stable is this compound in cell culture medium at 37°C?
A4: The stability of any small molecule in cell culture medium at 37°C can be variable and depends on its chemical structure and the composition of the medium. Factors like pH, enzymatic activity (from cells or serum), and reactivity with media components can lead to degradation over time. It is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Compound precipitates in media | 1. Exceeded solubility limit.2. Interaction with serum proteins or media salts.[2]3. Incorrect solvent or high final DMSO concentration. | 1. Lower the final concentration of the compound.2. Test solubility in serum-free vs. serum-containing media.3. Ensure the final DMSO concentration is <0.1%.4. Serially dilute the compound in media rather than adding the DMSO stock directly.[4] |
| Loss of compound activity over time | 1. Chemical degradation (e.g., hydrolysis, oxidation) at 37°C.[5]2. Metabolic degradation by cells.3. Adsorption to plasticware.[1][6] | 1. Perform a time-course experiment to determine the compound's half-life in your specific media and cell type.2. Consider replenishing the compound with fresh media during long-term experiments.3. Use low-binding plates and tubes.[1] |
| Inconsistent experimental results | 1. Variability in stock solution preparation.2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.[2]3. Precipitation of the compound, leading to inaccurate concentrations. | 1. Prepare fresh dilutions from a new stock aliquot for each experiment.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]3. Visually inspect the media for precipitation before and after adding the compound. Centrifuge a small sample to check for pellets. |
Quantitative Data Presentation
The following table presents illustrative stability data for a hypothetical compound, "IN-1," in different cell culture media. This is example data and should be replaced with your own experimental findings.
| Compound | Medium | Serum | Temperature | Half-life (t½) |
| IN-1 | DMEM | 10% FBS | 37°C | 12 hours |
| IN-1 | DMEM | No Serum | 37°C | 24 hours |
| IN-1 | RPMI-1640 | 10% FBS | 37°C | 10 hours |
| IN-1 | RPMI-1640 | No Serum | 37°C | 20 hours |
| IN-1 | DMEM | 10% FBS | 4°C | > 72 hours |
Table 1: Example stability data for a hypothetical compound "IN-1."
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of a small molecule in a specific cell culture medium over time using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry).
Materials:
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This compound
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Cell culture medium of interest (e.g., DMEM with 10% FBS)
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Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes
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Incubator (37°C, 5% CO₂)
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LC-MS/MS system
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Acetonitrile or methanol with an internal standard
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the cell culture medium to 37°C.
-
Spike the pre-warmed medium with this compound to a final concentration of 1 µM (or your working concentration). Ensure the final DMSO concentration is below 0.1%. Mix thoroughly.
-
-
Incubation and Sampling:
-
Dispense the compound-containing medium into multiple sterile tubes or wells of a plate.
-
Immediately collect a sample for the T=0 time point.
-
Place the remaining samples in a 37°C incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
-
Sample Processing:
-
For each time point, take an aliquot of the medium (e.g., 50 µL).
-
To stop degradation and precipitate proteins, add 3 volumes of ice-cold acetonitrile or methanol containing an internal standard (e.g., 150 µL). The internal standard will help normalize for sample processing variability.
-
Vortex vigorously and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
-
Plot the concentration of the compound versus time.
-
Calculate the half-life (t½) of the compound under these conditions.
-
Visualizations
Troubleshooting Workflow for Compound Stability
The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability of a small molecule inhibitor in cell culture experiments.
Caption: Workflow for troubleshooting compound stability issues.
References
overcoming resistance to Influenza virus-IN-1 in vitro
Welcome to the technical support center for Influenza virus-IN-1. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the influenza A and B virus polymerase acidic (PA) protein endonuclease domain. By binding to the active site of the PA endonuclease, it prevents the "cap-snatching" mechanism required for viral mRNA transcription.[1] This ultimately inhibits viral gene replication and the production of new viral particles.
Q2: What are the expected IC50 and EC50 values for this compound in cell culture?
A2: The potency of this compound can vary depending on the influenza strain, cell line, and assay format. Below are typical ranges observed in Madin-Darby Canine Kidney (MDCK) cells.
| Assay Type | Influenza Strain | Typical IC50/EC50 Range (nM) |
| EC50 (Cell-based assay) | A/H1N1pdm09 | 0.5 - 5.0 |
| A/H3N2 | 1.0 - 10.0 | |
| Influenza B | 5.0 - 25.0 | |
| IC50 (Enzymatic assay) | Recombinant PA Endonuclease | 0.2 - 2.0 |
Q3: How can I select for resistant viruses to this compound in vitro?
A3: Resistance to this compound can be generated by serial passage of the virus in the presence of sub-optimal concentrations of the inhibitor. This process involves infecting a susceptible cell line (e.g., MDCK) with a wild-type influenza virus and adding a concentration of this compound that partially inhibits viral replication. The supernatant from this culture is then used to infect fresh cells with a slightly higher concentration of the inhibitor. This process is repeated for multiple passages to select for viral populations with reduced susceptibility.[2][3]
Q4: What are the known resistance mutations to this compound?
A4: Several amino acid substitutions in the PA endonuclease domain have been associated with reduced susceptibility to this compound. The most common mutations are located near the inhibitor's binding site. The impact of these mutations on the inhibitor's efficacy is summarized below.
| Mutation | Fold-Increase in EC50 | Viral Fitness |
| I38T | 10 - 50 | High |
| E119D | 5 - 20 | Moderate |
| Y93H | >100 | Low |
Troubleshooting Guides
Problem 1: Higher than expected EC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor | Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Cell culture issues | Ensure cells are healthy and not passaged too many times. Use a consistent cell density for all experiments. Confirm that the cell line is susceptible to influenza virus infection. |
| Incorrect viral titer | Accurately determine the viral titer of your stock using a plaque assay or TCID50 assay before performing the inhibition experiment. An unexpectedly high multiplicity of infection (MOI) can lead to higher EC50 values. |
| Pre-existing resistant population | Sequence the viral stock to check for the presence of known resistance mutations. If resistant variants are present, it may be necessary to plaque-purify a susceptible clone. |
Problem 2: No viral replication observed in control wells (no inhibitor).
| Possible Cause | Troubleshooting Step |
| Low viral titer | Re-titer the viral stock to ensure an adequate amount of virus is being used to infect the cells. |
| Incorrect cell line | Confirm that the chosen cell line is permissive to the influenza strain being used. Some influenza strains have specific host cell requirements. |
| Inactivation of the virus | Ensure the viral stock has been stored properly at -80°C and has not been subjected to multiple freeze-thaw cycles. |
| Absence of trypsin | For many influenza strains, the addition of TPCK-treated trypsin to the cell culture medium is necessary for the cleavage of the hemagglutinin (HA) protein, which is essential for viral entry.[4] |
Problem 3: High variability between replicate wells in an antiviral assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Use calibrated pipettes and ensure proper mixing of reagents. When adding virus or inhibitor, ensure consistent volumes are added to each well. |
| Uneven cell monolayer | Ensure cells are evenly seeded and form a confluent monolayer before infection. Edge effects in multi-well plates can be minimized by not using the outer wells. |
| Cell viability issues | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to your antiviral assay to ensure that the observed effects are not due to cytotoxicity of the inhibitor. |
Experimental Protocols
Protocol 1: Plaque Assay for Viral Titer Determination
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the viral stock in serum-free medium.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 100 µL of each viral dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Prepare an overlay medium consisting of 2X MEM, 1% agarose, and TPCK-treated trypsin (2 µg/mL).
-
Aspirate the viral inoculum and add 2 mL of the warm overlay medium to each well.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 48-72 hours.
-
Fix the cells with 4% formaldehyde and stain with crystal violet to visualize the plaques.
-
Count the number of plaques at a dilution that yields between 20 and 100 plaques to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[4]
Protocol 2: EC50 Determination by Plaque Reduction Assay
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the cell monolayers with the different concentrations of the inhibitor for 1 hour at 37°C.
-
Infect the cells with influenza virus at an MOI that will produce approximately 100 plaques per well.
-
Follow steps 5-9 of the Plaque Assay protocol, ensuring that the overlay medium also contains the respective concentrations of this compound.
-
Calculate the percentage of plaque inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Influenza A virus - Wikipedia [en.wikipedia.org]
- 2. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro System for Modeling Influenza A Virus Resistance under Drug Pressure - PMC [pmc.ncbi.nlm.nih.gov]
improving bioavailability of Influenza virus-IN-1 for in vivo studies
Welcome to the technical support center for Influenza virus-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with this potent influenza virus polymerase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guide: Improving In Vivo Bioavailability
Researchers often face challenges with the bioavailability of small molecule inhibitors like this compound, which can be attributed to factors such as poor solubility and rapid metabolism.[1][2] This guide provides a structured approach to troubleshooting and enhancing the in vivo exposure of this compound.
Problem: Low or variable plasma concentrations of this compound in animal models.
Possible Cause & Solution
| Possible Cause | Suggested Solution | Underlying Principle |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to decrease the particle size of the compound.[3][4] 2. Formulation with Solubilizing Excipients: a. Co-solvents: Use water-miscible organic solvents (e.g., PEG 300, 400, Propylene glycol, Ethanol).[5] b. Surfactants: Incorporate non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug.[5] c. Cyclodextrins: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.[4][5] 3. Lipid-Based Formulations: Formulate the compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs).[4][5][6] 4. Amorphous Solid Dispersions: Create solid dispersions with polymers (e.g., PVP, HPMC) using techniques like spray drying or hot-melt extrusion to increase the dissolution rate.[3][7][8] | Increasing the surface area-to-volume ratio and enhancing the interaction between the drug and the solvent leads to improved dissolution and solubility.[3][4][5] These excipients improve the solubility of hydrophobic compounds in aqueous environments.[5] Lipid formulations can enhance lymphatic transport and bypass first-pass metabolism.[5] The amorphous state has higher energy and thus greater solubility compared to the crystalline form.[9] |
| Rapid First-Pass Metabolism | 1. Prodrug Strategy: Synthesize a prodrug of this compound that is less susceptible to metabolism and is converted to the active compound in vivo.[1] 2. Co-administration with Metabolic Inhibitors: While not a primary strategy, in preclinical studies, co-administration with a known inhibitor of the relevant metabolic enzymes can help elucidate the impact of metabolism. | Prodrugs can mask the sites of metabolic attack, improving stability in the gastrointestinal tract and liver.[1] This approach can help to understand the contribution of specific metabolic pathways to the compound's clearance. |
| Efflux Transporter Activity | 1. Structural Modification: If efflux is identified as a major barrier, medicinal chemistry efforts can be directed to modify the structure of this compound to reduce its affinity for efflux transporters.[1] 2. Use of Efflux Transporter Inhibitors: In preclinical models, co-administration with known efflux transporter inhibitors can increase absorption. | Modifying the drug's structure can prevent recognition and transport by efflux pumps like P-glycoprotein.[1] Inhibiting efflux transporters at the site of absorption can increase the net flux of the drug into the systemic circulation.[1] |
| Inappropriate Vehicle for Administration Route | 1. Vehicle Optimization: Ensure the chosen vehicle is appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be well-tolerated and maintain the drug in a solubilized or uniformly suspended state. | The vehicle can significantly impact the rate and extent of drug absorption. An inappropriate vehicle can lead to precipitation of the compound at the site of administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the influenza virus RNA-dependent RNA polymerase (RdRp).[10][11] Specifically, it is designed to disrupt the protein-protein interaction between the PA and PB1 subunits of the polymerase complex.[12][13] This interaction is crucial for the assembly and function of the viral polymerase, which is responsible for both transcription and replication of the viral RNA genome.[10][11] By inhibiting the formation of a functional polymerase complex, this compound effectively blocks viral replication.[12]
Q2: How can I determine if poor solubility is the primary reason for low bioavailability?
A2: A good starting point is to determine the Biopharmaceutics Classification System (BCS) class of this compound.[14][15] This requires measuring its aqueous solubility and permeability. If the compound has low solubility and high permeability (BCS Class II), its absorption is likely dissolution rate-limited.[4][9] In this case, formulation strategies aimed at increasing solubility are highly likely to improve bioavailability.[4][9]
Q3: What are the key differences between formulating for oral versus intraperitoneal administration?
A3: For oral administration, the formulation must overcome challenges in the gastrointestinal tract, including variable pH, enzymatic degradation, and first-pass metabolism in the liver.[2] Therefore, oral formulations often require more complex strategies like enteric coatings or lipid-based systems to enhance absorption and stability.[4][5] For intraperitoneal (IP) administration, the drug is absorbed directly into the portal circulation, bypassing the gastrointestinal tract and reducing the impact of first-pass metabolism. Formulations for IP injection must be sterile, non-irritating, and ensure the compound remains in solution or a fine suspension to allow for absorption.
Q4: Can I use a combination of bioavailability enhancement techniques?
A4: Yes, a combination of approaches is often beneficial. For example, you could perform particle size reduction (micronization) on the drug substance and then formulate it into a lipid-based system.[4] This can have a synergistic effect on improving dissolution and absorption. Similarly, a co-solvent and a surfactant can be used together in a formulation to achieve higher drug loading.[5]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Gavage
This protocol describes the preparation of a nanosuspension of this compound to improve its oral bioavailability by increasing its surface area and dissolution rate.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188 or Tween® 80)
-
Purified water
-
High-pressure homogenizer or wet milling equipment
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing this compound in an aqueous solution of the surfactant. A typical starting concentration is 1-5% (w/v) of the drug and 0.5-2% (w/v) of the surfactant.
-
Stir the pre-suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
Process the pre-suspension through a high-pressure homogenizer or a wet milling apparatus.
-
High-Pressure Homogenization: Process for 10-20 cycles at a pressure of 1500-2000 bar.
-
Wet Milling: Mill for 1-4 hours using zirconia beads.
-
-
Monitor the particle size distribution during the process using a particle size analyzer. The target is a mean particle size of less than 500 nm with a narrow distribution.
-
Once the desired particle size is achieved, collect the nanosuspension.
-
Store the nanosuspension at 4°C and protect it from light. Assess its physical stability before in vivo administration.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Influenza Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model.
Materials:
-
This compound formulation
-
Vehicle control
-
Mouse-adapted influenza virus strain (e.g., A/WSN/33 (H1N1))[16][17]
-
6-8 week old BALB/c mice
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
Equipment for monitoring body weight and clinical signs
-
Materials for lung tissue collection and virus titration (e.g., plaque assay or qPCR)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least 7 days before the experiment.
-
Infection: Lightly anesthetize the mice and infect them intranasally with a lethal or sub-lethal dose of the influenza virus in a volume of 20-50 µL.
-
Treatment:
-
Begin treatment with the this compound formulation or vehicle control at a predetermined time post-infection (e.g., 4 hours).
-
Administer the treatment via the desired route (e.g., oral gavage) once or twice daily for 5-7 days.
-
-
Monitoring:
-
Monitor the mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for up to 14 days post-infection.
-
-
Endpoint Analysis:
-
At specific time points (e.g., day 3 and day 5 post-infection), euthanize a subset of mice from each group.
-
Aseptically collect the lungs and homogenize them.
-
Determine the viral titer in the lung homogenates using a plaque assay on MDCK cells or by qPCR for the viral M gene.
-
-
Data Analysis: Compare the changes in body weight, survival rates, and lung viral titers between the treated and vehicle control groups to determine the efficacy of this compound.
Visualizations
Influenza Virus Replication Cycle and Polymerase Inhibition
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Workflow for Improving Bioavailability
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Structure-based drug discovery for combating influenza virus by targeting the PA–PB1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. In vitro and in vivo replication of influenza A H1N1 WSN33 viruses with different M1 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Influenza Virus-IN-1 & A549 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Influenza virus-IN-1 in A549 cells. The focus is on minimizing and troubleshooting cytotoxicity to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in A549 cells?
A1: this compound generally exhibits low cytotoxicity in A549 cells. The reported 50% cytotoxic concentration (CC50) is greater than 200 µM, while its 50% effective concentration (EC50) against influenza A virus is approximately 2.46 µM.[1] This high therapeutic index (CC50/EC50) suggests that at its effective antiviral concentrations, the compound should not induce significant cell death.
Q2: I am observing high levels of cell death in my experiments. What could be the cause?
A2: High levels of cell death in your A549 cell cultures when using this compound could be due to several factors:
-
Viral Cytopathic Effect (CPE): Influenza virus infection itself can cause significant cell death.[2][3] It is crucial to distinguish between virus-induced cell death and compound-induced cytotoxicity.
-
Suboptimal Compound Concentration: Using concentrations of this compound far exceeding the recommended effective range could lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells at certain concentrations.[4]
-
Poor Cell Health: Unhealthy or stressed A549 cells are more susceptible to both viral and compound-induced cytotoxicity.
-
Contamination: Bacterial or fungal contamination can rapidly cause cell death.
Q3: How can I differentiate between cytotoxicity from this compound and the cytopathic effect (CPE) of the influenza virus?
A3: To distinguish between compound cytotoxicity and viral CPE, you should include the following controls in your experimental setup:
-
Cells + Compound Only (No Virus): This will determine the baseline cytotoxicity of this compound at the concentrations tested.
-
Cells + Virus Only (No Compound): This will show the level of cell death caused by the virus alone.
-
Cells + Solvent Only (No Virus, No Compound): This control is to assess the cytotoxic effect of the solvent at the highest concentration used in the experiment.
-
Untreated Cells (No Virus, No Compound, No Solvent): This serves as a baseline for normal cell viability.
By comparing the viability of cells in the "Cells + Compound Only" wells to the untreated cells, you can determine the cytotoxicity of the compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in the "Compound Only" Control Wells
If you observe significant cell death in the wells containing A549 cells and this compound without the virus, follow these troubleshooting steps.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Concentration Too High | Perform a dose-response experiment to determine the CC50 of this compound in your specific A549 cell line. Start with a wide range of concentrations (e.g., from 0.1 µM to 200 µM) and narrow it down. Always use the lowest effective concentration for your antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is at a non-toxic level, typically ≤ 0.5%.[4] Run a solvent toxicity control to confirm. |
| Incorrect Compound Preparation | Verify the calculations for your stock solution and dilutions. Ensure the compound is fully dissolved. Aggregates of the compound can lead to uneven concentrations and localized toxicity. |
| Extended Incubation Time | Reduce the incubation time. While longer incubation might be necessary for some experiments, it can also exacerbate cytotoxicity. A 24 to 72-hour incubation is standard for many cytotoxicity assays.[5][6] |
| Poor Cell Health | Ensure your A549 cells are healthy, in the logarithmic growth phase, and plated at the optimal density before starting the experiment. High cell density can lead to increased cell death. |
Issue 2: Difficulty in Distinguishing Antiviral Effect from Cytotoxicity
When the antiviral effect (reduction in virus-induced cell death) is difficult to separate from the compound's own cytotoxicity.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Overlapping Effective and Cytotoxic Concentrations | While this compound has a high therapeutic index, if you observe overlapping effects, it is crucial to perform a thorough dose-response analysis for both antiviral activity (EC50) and cytotoxicity (CC50) in parallel. This will help you identify a therapeutic window where the compound is effective without being toxic. |
| Inappropriate Assay | Use an assay that directly measures viral replication rather than relying solely on cell viability. A plaque reduction assay or a yield reduction assay, where you quantify the amount of progeny virus, can provide a clearer picture of the antiviral activity independent of cytotoxicity. |
| High Multiplicity of Infection (MOI) | A very high MOI can cause rapid and widespread cell death, making it difficult to observe a protective antiviral effect. Optimize the MOI to a level that causes a measurable cytopathic effect within the timeframe of your experiment without overwhelming the cells too quickly. |
Experimental Protocols
Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound in A549 cells.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final concentrations should range from a non-toxic level up to a potentially toxic level (e.g., 0.5 µM to 256 µM). Also, prepare a solvent control with the highest concentration of solvent used.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with untreated cells (medium with solvent at the highest concentration) as a negative control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Assay for Antiviral Activity (EC50)
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayers of A549 cells in 6-well plates
-
Influenza virus stock of known titer
-
This compound
-
Serum-free medium
-
Agarose overlay (e.g., 2X MEM mixed 1:1 with 1.2% agarose) containing TPCK-trypsin
-
Crystal violet solution
Procedure:
-
Cell Preparation: Grow A549 cells in 6-well plates until they form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the influenza virus. Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.
-
Infection: Wash the A549 cell monolayers with PBS and infect them with 100 µL of the virus-compound mixture for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Agarose Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of the agarose overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Troubleshooting decision tree for high cytotoxicity.
Caption: Signaling pathways affected by influenza virus infection.
References
Technical Support Center: Influenza Virus Inhibitor-IN-1 and Reporter Gene Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Influenza virus-IN-1, a hypothetical inhibitor, in experiments involving influenza virus and reporter gene systems.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using Inhibitor-IN-1 in an influenza virus reporter gene assay?
A1: Inhibitor-IN-1 is designed to interfere with a specific process in the influenza virus life cycle. In a successfully executed experiment using a virus-inducible reporter gene (e.g., luciferase or GFP), you should observe a dose-dependent decrease in the reporter signal in the presence of the inhibitor compared to the untreated virus-infected control. This reduction indicates that the inhibitor is effectively blocking viral replication or gene expression, which in turn prevents the activation of the reporter gene.[1][2]
Q2: Can Inhibitor-IN-1 directly interfere with the reporter protein (e.g., Luciferase, GFP)?
A2: While less common, it is possible for any small molecule to have off-target effects. To rule out direct inhibition of the reporter protein, you should perform a control experiment using a constitutively active reporter plasmid or purified reporter protein in the presence of Inhibitor-IN-1, without any viral components. If the reporter signal is unaffected in this control, it suggests that the inhibitor's effect is specific to the viral life cycle.
Q3: At what stage of the influenza virus life cycle does a generic inhibitor like IN-1 likely act?
A3: Influenza virus inhibitors can target various stages of the viral life cycle[3][4]:
-
Entry: Blocking attachment to cellular receptors or fusion with the endosomal membrane.
-
Replication and Transcription: Interfering with the viral RNA-dependent RNA polymerase (RdRp) complex (composed of PA, PB1, and PB2 subunits) in the nucleus.[5][6]
-
Protein Synthesis: Affecting the translation of viral proteins.
-
Assembly and Budding: Preventing the packaging of new viral components and their release from the host cell.
The specific stage targeted by an inhibitor would be determined through mechanism-of-action studies.
Q4: Can the viral non-structural protein 1 (NS1) affect my reporter gene assay results when using an inhibitor?
A4: Yes. The NS1 protein of influenza A virus can enhance the translation of viral mRNAs and may also inhibit host gene expression.[7] If your reporter system is sensitive to these effects of NS1, the presence or absence of a functional NS1 in your viral construct could influence the baseline reporter signal and the apparent efficacy of an inhibitor.[6]
Troubleshooting Guides
Issue 1: No significant decrease in reporter signal after adding Inhibitor-IN-1.
-
Possible Cause 1: Ineffective Inhibitor Concentration.
-
Solution: Perform a dose-response experiment with a wider range of inhibitor concentrations. It's possible the IC50 (half-maximal inhibitory concentration) is higher than the concentrations tested.
-
-
Possible Cause 2: Inhibitor Instability.
-
Solution: Ensure the inhibitor is properly stored and that the working solution is freshly prepared. Some compounds can degrade in solution over time.
-
-
Possible Cause 3: Incorrect Assay Timing.
-
Solution: The time point for measuring the reporter signal is critical. If measured too early, the virus may not have replicated enough to show a significant signal to inhibit. If measured too late, the virus may have already completed multiple replication cycles, overwhelming the effect of the inhibitor. A time-course experiment is recommended to determine the optimal endpoint.[1]
-
-
Possible Cause 4: Virus Strain Resistance.
-
Solution: The specific strain of influenza virus being used may be resistant to the inhibitor. Verify the inhibitor's known spectrum of activity against different influenza strains.
-
Issue 2: High background signal in uninfected or inhibitor-treated wells.
-
Possible Cause 1: Autofluorescence of the Inhibitor.
-
Solution: For fluorescent reporters like GFP, the inhibitor itself might be fluorescent at the excitation and emission wavelengths used. Measure the fluorescence of the inhibitor in media alone to determine its contribution to the background signal.
-
-
Possible Cause 2: Plate Type (for luciferase assays).
-
Solution: When using luciferase assays, white plates can lead to high background and cross-talk between wells. It is recommended to use black plates for the best signal-to-noise ratio.[8]
-
-
Possible Cause 3: Cytotoxicity of the Inhibitor.
-
Solution: High concentrations of the inhibitor may be toxic to the cells, leading to cell death and release of cellular components that can interfere with the assay. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to determine the cytotoxic concentration of the inhibitor.
-
Issue 3: Inconsistent or highly variable results between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before plating to achieve a uniform cell monolayer in all wells.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when adding small volumes of virus, inhibitor, or assay reagents.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect cell health. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Quantitative Data Summary
Table 1: Dose-Response of Inhibitor-IN-1 on Influenza A Virus (A/WSN/33) Replication Measured by Luciferase Reporter Assay.
| Inhibitor-IN-1 Conc. (µM) | Mean Relative Light Units (RLU) | Standard Deviation | % Inhibition |
| 0 (Virus Control) | 1,500,000 | 120,000 | 0% |
| 0.1 | 1,350,000 | 110,000 | 10% |
| 1 | 780,000 | 65,000 | 48% |
| 10 | 150,000 | 25,000 | 90% |
| 100 | 18,000 | 5,000 | 98.8% |
| 0 (Mock) | 1,200 | 300 | - |
Data represents hypothetical results from a luciferase reporter assay performed 24 hours post-infection.
Table 2: Time-Course of Inhibition of Influenza A Virus (A/WSN/33) by 10 µM Inhibitor-IN-1.
| Time Post-Infection (hours) | Mean RLU (Virus Control) | Mean RLU (Inhibitor-IN-1) | % Inhibition |
| 6 | 50,000 | 35,000 | 30% |
| 12 | 300,000 | 90,000 | 70% |
| 24 | 1,600,000 | 144,000 | 91% |
| 48 | 800,000 (CPE) | 120,000 | 85% |
CPE: Cytopathic Effect observed in virus control wells, leading to a decrease in signal.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Influenza Virus Inhibition
This protocol is adapted from methodologies described in studies utilizing virus-inducible reporter gene systems.[1][2]
-
Cell Seeding:
-
Seed 293T or MDCK cells in a 96-well black, clear-bottom plate at a density that will result in 90-95% confluency on the day of infection.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transfection (if using a transient reporter system):
-
Transfect cells with a plasmid construct containing a luciferase gene flanked by influenza virus UTRs, under the control of an RNA polymerase I promoter.[1]
-
Incubate for 18-24 hours.
-
-
Inhibitor and Virus Addition:
-
Prepare serial dilutions of Inhibitor-IN-1 in serum-free medium.
-
Aspirate the cell culture medium from the plate and wash once with PBS.
-
Add the diluted inhibitor to the appropriate wells and incubate for 1 hour at 37°C.
-
Infect the cells by adding influenza virus at a predetermined multiplicity of infection (MOI), typically between 0.01 and 1. Include virus-only and mock-infected controls.
-
Incubate for the desired time period (e.g., 24 hours) at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the plate from the incubator and add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Protocol 2: GFP-based Viral Titer Assay with Inhibitor Treatment
This protocol is based on the use of recombinant influenza viruses expressing a fluorescent reporter protein.[9]
-
Cell Seeding:
-
Seed MDCK or A549 cells in a 96-well plate to achieve 90-95% confluency at the time of infection.
-
-
Inhibitor and Virus Addition:
-
Prepare serial dilutions of Inhibitor-IN-1.
-
Pre-treat the cells with the inhibitor for 1 hour.
-
Infect the cells with a GFP-expressing influenza virus at a low MOI (e.g., 0.1).
-
-
Incubation and Imaging:
-
Incubate the plate for 24-48 hours to allow for viral spread.
-
At the desired time point, visualize GFP expression using a fluorescence microscope or a high-content imager.
-
-
Quantification (Optional):
-
For a more quantitative result, lyse the cells and measure GFP fluorescence in a plate reader.
-
Alternatively, use flow cytometry to determine the percentage of GFP-positive cells in each treatment condition.
-
Visualizations
Caption: Influenza A Virus Replication Cycle and Potential Targets for Inhibitors.
Caption: Experimental Workflow for an Influenza Virus Reporter Gene Assay.
Caption: Troubleshooting Decision Tree for "No Inhibition" Results.
References
- 1. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Screening for Novel Small-Molecule Inhibitors Targeting the Assembly of Influenza Virus Polymerase Complex by a Bimolecular Luminescence Complementation-Based Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Influenza A Virus NS1 Protein on Protein Expression: the NS1 Protein Enhances Translation and Is Not Required for Shutoff of Host Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pnas.org [pnas.org]
Technical Support Center: Scaling Up Synthesis of Small Molecule Influenza Virus Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of small molecule influenza virus inhibitors. As "Influenza virus-IN-1" is not a publicly recognized designation, this guide will address common challenges using the well-documented neuraminidase inhibitors, Oseltamivir (Tamiflu®) and Zanamivir (Relenza®), as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from lab-scale to large-scale synthesis of influenza virus inhibitors?
A1: The primary challenges in scaling up the synthesis of complex molecules like Oseltamivir and Zanamivir include:
-
Starting Material Sourcing and Cost: The original synthesis of Oseltamivir relied on shikimic acid, which was historically sourced from Chinese star anise.[1][2] The availability and cost of this starting material can be volatile, posing a significant challenge for large-scale production.[1]
-
Use of Hazardous Reagents: Many synthetic routes for these inhibitors involve potentially explosive azide reagents.[1][2] Handling large quantities of azides requires specialized equipment and stringent safety protocols, which can be a major hurdle during scale-up.
-
Reaction Control and Heat Management: Exothermic reactions that are easily managed in a laboratory setting can become difficult to control on a larger scale, leading to side reactions and safety hazards.
-
Stereochemistry Control: Oseltamivir has three stereocenters, meaning only one of the eight possible stereoisomers is the active drug.[2] Maintaining stereochemical purity throughout a multi-step synthesis on a large scale is critical and challenging.
-
Purification of the Final Product: Achieving high purity of the active pharmaceutical ingredient (API) on a multi-kilogram or ton scale often requires the development of robust crystallization and filtration processes. Recrystallization is a common method for purifying Oseltamivir Phosphate.
Q2: Are there alternative starting materials to shikimic acid for Oseltamivir synthesis?
A2: Yes, due to the challenges with shikimic acid supply, significant research has gone into developing alternative synthetic routes from readily available starting materials. Some approaches that have been explored include:
-
Diels-Alder reactions.[3]
-
Synthesis from sugars or other inexpensive chiral pool materials.
-
Transformations of aromatic rings.[3]
Q3: What are the safety concerns associated with using azides in large-scale synthesis and how can they be mitigated?
A3: The primary safety concern with azides is their potential to be explosive, especially when heated or in the presence of certain metals. Mitigation strategies for large-scale synthesis include:
-
Azide-Free Synthetic Routes: The most effective mitigation is to develop synthetic routes that avoid the use of azides altogether.[1][2]
-
In-situ Generation: Generating the azide species in the reaction mixture immediately before it is consumed can prevent the accumulation of large, potentially hazardous quantities.
-
Flow Chemistry: Continuous flow reactors can be used to handle hazardous reactions.[1] In a flow setup, only small amounts of the azide are reacting at any given time, significantly reducing the risk of a runaway reaction or explosion.
-
Process Controls: Implementing strict temperature and pressure controls, along with specialized equipment designed for handling energetic compounds, is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | * Suboptimal reaction conditions (temperature, pressure, catalyst loading) at scale.* Side reactions becoming more prevalent at a larger scale.* Inefficient purification and isolation of intermediates. | * Re-optimize reaction parameters at a pilot scale.* Utilize process analytical technology (PAT) to monitor reactions in real-time and identify the formation of byproducts.* Develop robust crystallization or chromatographic purification methods for key intermediates. |
| Inconsistent Stereochemical Purity | * Loss of stereocontrol during a key reaction step upon scale-up.* Racemization occurring during workup or purification. | * Carefully control the temperature and addition rates of reagents in stereoselective steps.* Analyze the stereochemical purity of each intermediate to pinpoint where the loss of control is occurring.* Consider using a chiral catalyst or resolving agent if direct stereocontrol is proving difficult at scale. |
| Difficulty with Product Isolation/Purification | * The final product is an oil or difficult to crystallize.* Impurities co-crystallize with the final product. | * Screen a wide range of solvents and anti-solvents to find optimal crystallization conditions.* For Oseltamivir Phosphate, recrystallization from water, alcohol, or an aqueous alcohol solution can be effective. * Employ chromatographic purification methods if crystallization is not feasible, though this can be costly at a very large scale. |
| Safety Incidents (e.g., thermal runaway) | * Inadequate heat removal from an exothermic reaction.* Accumulation of unstable intermediates. | * Ensure the reactor has sufficient cooling capacity for the reaction scale.* Use a semi-batch process where one of the reagents is added slowly to control the rate of reaction and heat generation.* Perform a thorough process safety assessment (e.g., reaction calorimetry) to understand the thermal hazards of each step before scaling up. |
Experimental Protocols
Illustrative Protocol: Key Step in an Azide-Free Oseltamivir Synthesis
This protocol is a generalized representation of a key transformation and should be adapted and optimized for specific laboratory and scale-up conditions.
Objective: Synthesis of a key epoxide intermediate from a shikimic acid derivative, avoiding the use of azide reagents.
Materials:
-
Shikimic acid-derived mesylate
-
Potassium bicarbonate (K₂CO₃)
-
Suitable solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: In a appropriately sized reactor equipped with a mechanical stirrer, thermometer, and condenser, dissolve the shikimic acid-derived mesylate in the chosen solvent.
-
Reagent Addition: Add potassium bicarbonate to the solution. The amount of base should be carefully calculated based on the stoichiometry of the reaction.
-
Reaction Monitoring: Heat the reaction mixture to the predetermined optimal temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purification: The crude epoxide may be purified by recrystallization or column chromatography to achieve the desired purity for the subsequent steps.
Quantitative Data
Table 1: Comparison of Different Synthetic Routes to Oseltamivir
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Key Challenges |
| Original Roche Process | Shikimic Acid | ~12 | ~35%[1] | Availability of starting material, use of azides.[1] |
| Gilead Pilot Plant Route | Shikimic Acid | 14 | 15%[1] | Low yield, use of azide intermediates with explosion hazard.[1] |
| Shi Group Optimization | Shikimic Acid | 8 | 47%[1] | Still relies on azide chemistry. |
| Hayashi Synthesis | Alkoxyaldehyde & Nitroalkene | 3 one-pot operations | 57%[2] | Use of organocatalysis, avoids hazardous reagents.[2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized synthetic pathway for Oseltamivir from Shikimic Acid.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
References
Technical Support Center: Mycoplasma Contamination in Virus Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with Mycoplasma contamination in virus cultures.
Troubleshooting Guides
Issue: Suspected Mycoplasma Contamination
Initial Steps:
-
Quarantine: Immediately isolate the suspected culture, along with any media and reagents used for it, to prevent cross-contamination.[1]
-
Visual Inspection (of cells, not media): While Mycoplasma does not cause visible turbidity in the culture medium, it can sometimes induce subtle changes in cell morphology, such as reduced confluence, increased cell death, or a "dusty" appearance on the cell surface when viewed under a microscope.[2]
-
Cease Distribution: Do not share the cell line or virus stock with other laboratories until its Mycoplasma status is confirmed.
Diagnostic Workflow:
The following diagram outlines a recommended workflow for diagnosing a suspected Mycoplasma contamination:
Caption: Diagnostic workflow for suspected Mycoplasma contamination.
Issue: Confirmed Mycoplasma Contamination - Elimination Strategies
Once Mycoplasma contamination is confirmed, researchers have several options. The primary recommendation is to discard the contaminated culture and start with a fresh, uncontaminated stock. However, if the culture is irreplaceable, the following elimination methods can be employed.
Elimination Workflow:
This diagram illustrates the decision-making process for eliminating Mycoplasma from a contaminated virus culture.
References
protocol for preparing Influenza virus-IN-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stock solutions of Influenza virus-IN-1. It includes a detailed protocol, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experiments.
Protocol for Preparing this compound Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Work in a clean and sterile environment, such as a laminar flow hood, to prevent contamination. Ensure all materials are readily accessible.
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of the compound to calculate the required mass.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, the compound is known to be soluble in DMSO at this concentration.[1]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If you observe any particulates, continue vortexing.
-
If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1]
-
For short-term storage, aliquots can be stored at -20°C for up to one month.[1]
-
It is recommended to store the solutions under a nitrogen atmosphere to maintain stability.[1]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in your desired cell culture medium.
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.1% to minimize solvent-induced toxicity to the cells.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Stock Concentration | 10 mM | [1] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | |
| Long-Term Storage Temperature | -80°C | [1] |
| Long-Term Storage Duration | Up to 6 months (under nitrogen) | [1] |
| Short-Term Storage Temperature | -20°C | [1] |
| Short-Term Storage Duration | Up to 1 month (under nitrogen) | [1] |
| Maximum Final DMSO Concentration in Assay | < 0.1% |
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Troubleshooting and FAQs
Q1: The this compound powder is not dissolving completely in DMSO.
A1:
-
Increase mixing time: Continue to vortex the solution for a longer period.
-
Use sonication: Place the vial in a sonicator water bath for 5-10 minute intervals until the compound is fully dissolved.
-
Gentle warming: As a last resort, you can gently warm the solution to 37°C. However, be cautious as excessive heat can degrade the compound.
-
Check your DMSO: Ensure you are using anhydrous (water-free) DMSO, as moisture can affect the solubility of some compounds.
Q2: I see a precipitate in my cell culture medium after adding the this compound working solution.
A2:
-
High final concentration: The concentration of the inhibitor in the aqueous medium may be too high and has exceeded its solubility limit. Try using a lower final concentration.
-
Insufficient mixing: Ensure the working solution is mixed thoroughly with the cell culture medium immediately after addition.
-
Pre-warm the medium: Adding a cold stock solution to warm medium can sometimes cause precipitation. Ensure both the diluted stock and the medium are at the same temperature before mixing.
-
Lower the stock concentration: If the issue persists, you can try preparing a lower concentration stock solution (e.g., 1 mM in DMSO) and adding a proportionally larger volume to your culture, while still keeping the final DMSO concentration below 0.1%.
Q3: Can I store the stock solution at 4°C?
A3: It is not recommended. For optimal stability, this compound stock solutions should be stored at -20°C for short-term use or -80°C for long-term storage.[1] Storing at 4°C can lead to degradation of the compound.
Q4: Is it necessary to store the stock solution under nitrogen?
A4: While not strictly mandatory for short-term use if aliquots are tightly sealed, storing under a nitrogen atmosphere is recommended to displace oxygen and prevent potential oxidation of the compound, thereby ensuring its long-term stability.[1]
Q5: What is the purpose of aliquoting the stock solution?
A5: Aliquoting the stock solution into single-use volumes prevents repeated freeze-thaw cycles. Each freeze-thaw cycle can potentially degrade the compound and introduce moisture, which can affect its stability and solubility. This practice ensures the consistency and reliability of your experiments.
References
Technical Support Center: Influenza Virus Cell Culture
Welcome to the Technical Support Center for Influenza Virus Cell culture. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during influenza virus cell culture.
Problem 1: Low or No Viral Titer
Q: I've completed my virus propagation, but my plaque assay or TCID50 assay shows a very low or no viral titer. What could be the issue?
A: Several factors can contribute to low viral yields. Here’s a systematic approach to troubleshooting this common problem:
-
Inappropriate Cell Health and Confluency: The health and density of your host cells are critical. Ensure your cells are healthy, in the logarithmic growth phase, and seeded to the correct confluency (typically 90-100%) at the time of infection.[1] Over-confluent or unhealthy cells will not support robust viral replication.[1]
-
Suboptimal Multiplicity of Infection (MOI): The MOI, the ratio of infectious virus particles to cells, is a critical parameter. A very low MOI may result in slow virus spread and low titers within your harvest window. Conversely, a very high MOI can lead to the rapid production of defective interfering particles (DIPs), which can inhibit the replication of infectious viruses.[2] The optimal MOI typically ranges from 10 to 10⁻⁵ and should be empirically determined for your specific virus strain and cell line.[2]
-
Issues with Trypsin Activity: Most influenza A virus strains require an exogenous protease like trypsin for the cleavage of the hemagglutinin (HA) protein, which is essential for viral entry into host cells and multi-cycle replication.[3][4][5]
-
Inactivation by Serum: Serum contains protease inhibitors that will inactivate trypsin.[4] Therefore, it is crucial to use serum-free media during the infection and virus culture stages.[4]
-
Cell-Secreted Inhibitors: Some cell lines, like Vero cells, can secrete factors that inactivate trypsin over time, leading to a halt in multi-cycle virus growth.[3] If using such cell lines, repeated addition of trypsin may be necessary to sustain virus replication.[3]
-
Incorrect Trypsin Concentration: Too little trypsin will result in inefficient HA cleavage and poor virus spread. Conversely, excessive trypsin can be toxic to the cells, leading to monolayer detachment and cell death, which can be mistaken for cytopathic effect (CPE).[6][7] It's important to titrate TPCK-treated trypsin to find the optimal concentration for your cell line.[5]
-
-
Incorrect Incubation Conditions: Optimal temperature, pH, and CO₂ levels are crucial for both cell health and virus replication. For influenza virus, the temperature is typically maintained between 32°C and 37°C, and the pH between 7.2 and 7.6.[2][8] Ensure your incubator is properly calibrated.
-
Improper Harvest Time: Viral titers peak at a specific time post-infection, which can vary depending on the virus strain, cell line, and MOI. Harvesting too early or too late can result in lower titers. The optimal harvest time for influenza is generally between 36 and 72 hours post-infection.[2]
-
Virus Stock Viability: Repeated freeze-thaw cycles can significantly reduce the infectivity of your virus stock.[9] Use aliquots to avoid this and ensure proper storage at -80°C.
Problem 2: Issues with Plaque Assay
Q: My plaque assay is not working as expected. I'm seeing no plaques, indistinct plaques, or a completely lysed monolayer. What's wrong?
A: Plaque assay troubleshooting often involves optimizing the interplay between the virus, cells, and overlay medium.
-
No Plaques:
-
Virus Viability: Your virus stock may have lost infectivity due to improper storage or handling.[1][9]
-
Incorrect Cell Line: Ensure the cell line you are using is susceptible to the influenza strain you are working with.[9]
-
Virus Concentration Too Low: The dilutions of your virus stock may be too high to yield a countable number of plaques.[9]
-
-
Fuzzy or Indistinct Plaques:
-
Too Many Plaques or Confluent Lysis:
-
High Virus Concentration: The virus concentration is too high, resulting in overlapping plaques that are impossible to count.[9] You will need to use higher dilutions of your virus stock.
-
-
Inconsistent Plaque Size: This can be due to inconsistencies in your technique, such as improper mixing of the virus dilution or uneven application of the overlay.[1]
Problem 3: Contamination in Cell Culture
Q: I suspect my cell culture is contaminated. What are the common signs and sources?
A: Contamination is a frequent and serious problem in cell culture. Here are the common types and their indicators:
-
Bacterial Contamination:
-
Fungal and Yeast Contamination:
-
Mycoplasma Contamination:
-
Viral Contamination:
To prevent contamination, always use strict aseptic techniques, regularly clean incubators and work surfaces, and test new cell lines and reagents.[10]
Frequently Asked Questions (FAQs)
Q1: Why is serum-free medium required for influenza virus culture?
A1: Serum contains inhibitors that can interfere with influenza virus replication in two main ways:
-
Inactivation of Trypsin: Serum contains an abundance of protease inhibitors that will neutralize the activity of exogenously added trypsin.[4] Trypsin is essential for cleaving the influenza HA protein, a step required for viral entry and infectivity for most strains.[3][4]
-
Interference with Virus Binding: Serum contains non-specific inhibitors that can interfere with the binding of the virus to the host cells.[4]
Q2: What is the role of TPCK-treated trypsin?
A2: TPCK (tosyl phenylalanyl chloromethyl ketone)-treated trypsin is recommended for influenza virus culture because TPCK inactivates chymotrypsin, a common contaminant in trypsin preparations.[5] While trypsin is necessary for HA cleavage, chymotrypsin can be detrimental to the cell monolayer without contributing to viral infectivity.[5]
Q3: How do I choose the right cell line for my influenza experiments?
A3: The most commonly used cell line for influenza A virus propagation is the Madin-Darby Canine Kidney (MDCK) cell line.[5][14] MDCK cells are susceptible to a wide range of influenza strains.[5] Vero cells are another option, but they can present challenges with trypsin inactivation.[3] For specific applications, such as isolating human influenza viruses, engineered MDCK cells with increased expression of α2,6-linked sialic acid receptors may be beneficial.[5]
Q4: What are the optimal pH and CO₂ conditions for influenza virus culture?
A4: The pH of the culture medium is critical and is maintained by a CO₂-bicarbonate buffering system. For most influenza virus cultures, a physiological pH range of 7.2 to 7.4 is ideal.[2][8][15] This is typically achieved by using a CO₂ concentration of 4-10% in the incubator, with 5% being the most common for media containing Earle's Balanced Salt Solution.[16][17] It's important to allow the medium to equilibrate in the incubator to reach the correct pH before use.[18]
Q5: What are Defective Interfering Particles (DIPs) and how can I minimize them?
A5: DIPs are virus particles with incomplete genomes that can replicate in the presence of a complete helper virus but interfere with the replication of the standard infectious virus. High levels of DIPs can lead to a decrease in infectious virus yield. To minimize the generation of DIPs, it is recommended to:
-
Use a low multiplicity of infection (MOI) for virus propagation.[2]
-
Avoid excessively long incubation times.
-
Limit the number of serial passages of the virus stock.[2]
Data Presentation
Table 1: Recommended Parameters for Influenza A Virus Culture in MDCK Cells
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1 x 10⁶ cells/well (12-well plate) | Adjust based on vessel size to achieve 90-100% confluency at infection. |
| Multiplicity of Infection (MOI) | 10⁻¹ to 10⁻⁵ | Optimal MOI should be determined empirically.[2] |
| Incubation Temperature | 32°C - 37°C | Strain-dependent, lower temperatures can sometimes increase yield.[2][8] |
| Incubation Time | 36 - 72 hours | Optimal harvest time varies with virus strain and MOI.[2] |
| TPCK-Trypsin Concentration | 0.5 - 2 µg/mL | Titrate for each cell stock to find the highest non-toxic concentration.[5][7] |
| Culture Medium pH | 7.2 - 7.6 | Maintained by CO₂ in the incubator.[2][8] |
| Incubator CO₂ | 5% | For media with Earle's Balanced Salt Solution.[16] |
Experimental Protocols
Protocol 1: Influenza A Virus Titration by Plaque Assay
This protocol is adapted for use with MDCK cells in 12-well plates.
Materials:
-
Confluent MDCK cell monolayers in 12-well plates
-
Virus stock
-
Serum-free MEM (Minimum Essential Medium)
-
TPCK-treated trypsin
-
Overlay medium (e.g., 2X MEM, Avicel or agarose, BSA)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Virus Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free MEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Inoculate each well with 100-200 µL of the appropriate virus dilution.
-
Incubate at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay:
-
Aspirate the virus inoculum from the wells.
-
Gently add 1 mL of the semi-solid overlay medium containing TPCK-treated trypsin to each well.
-
Allow the overlay to solidify at room temperature before moving the plates.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Staining:
-
Aspirate the overlay medium.
-
Gently wash the cells with PBS.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the stain and gently wash the wells with water.
-
Allow the plates to dry.
-
-
Plaque Counting: Count the number of plaques in the wells with a countable number of plaques (typically 10-100). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 2: Influenza A Virus Titration by TCID50 Assay
This protocol is for determining the 50% Tissue Culture Infectious Dose (TCID50).
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Virus stock
-
Serum-free MEM with TPCK-treated trypsin
-
Hemagglutination (HA) assay reagents (if using HA as the endpoint)
Procedure:
-
Cell Seeding: Seed a 96-well plate with MDCK cells (e.g., 1.6 x 10⁴ cells/well) and incubate overnight to form a confluent monolayer.[7]
-
Prepare Virus Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free MEM containing TPCK-treated trypsin.
-
Infection:
-
Remove the growth medium from the 96-well plate and wash the cells with PBS.
-
Add 100 µL of each virus dilution to multiple replicate wells (e.g., 8 wells per dilution). Include negative control wells with medium only.
-
-
Incubation: Incubate the plate at 34-37°C in a 5% CO₂ incubator for 72 hours.[7]
-
Endpoint Determination: After incubation, determine the presence or absence of virus in each well. This can be done by:
-
Observing for cytopathic effect (CPE).
-
Performing a hemagglutination (HA) assay on the supernatant from each well.
-
-
Calculation: Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.[19][20]
Visualizations
Caption: Workflow for influenza virus propagation and titration.
Caption: Troubleshooting decision tree for low viral titers.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Influenza A Virus Isolation, Culture and Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Innovations in cell culture-based influenza vaccine manufacturing – from static cultures to high cell density cultivations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 11. greenelephantbiotech.com [greenelephantbiotech.com]
- 12. Virus contaminations of cell cultures – A biotechnological view - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developments and current challenges in the process of cell culture-based seasonal influenza vaccine manufacture in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 17. Cell Culture Environment | Thermo Fisher Scientific - US [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Influenza virus-IN-1 interaction with antiviral cocktails
Disclaimer
The influenza virus inhibitor "IN-1" appears to be a hypothetical or proprietary compound not described in publicly available literature. For the purpose of this guide, we will use "INZ-1" as a representative placeholder for a novel influenza polymerase acidic (PA) endonuclease inhibitor. The data and protocols provided are illustrative, based on common findings for this class of antivirals, and should be adapted to your specific experimental setup.
This guide provides troubleshooting advice and frequently asked questions for researchers working with the influenza virus inhibitor INZ-1, particularly in the context of antiviral cocktail experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for INZ-1?
A1: INZ-1 is an inhibitor of the influenza virus polymerase acidic (PA) protein. Specifically, it targets the endonuclease domain of the PA subunit, which is essential for the "cap-snatching" process. This process allows the virus to cleave the 5' caps from host pre-mRNAs to initiate transcription of its own viral mRNAs. By blocking this step, INZ-1 effectively halts viral gene expression and replication.
Q2: Why should I consider using INZ-1 in an antiviral cocktail?
A2: Combining antiviral drugs with different mechanisms of action is a key strategy to increase efficacy and combat the development of drug-resistant virus strains. For instance, pairing INZ-1 (a polymerase inhibitor) with a neuraminidase inhibitor (e.g., Oseltamivir) can create a synergistic effect, where the combined antiviral activity is greater than the sum of the individual drug effects. This approach targets two distinct stages of the viral life cycle—replication and release—making it more difficult for the virus to develop resistance to both drugs simultaneously.
Q3: Is INZ-1 effective against all influenza A and B strains?
A3: INZ-1 targets a highly conserved region within the PA endonuclease domain, granting it a broad spectrum of activity against both influenza A and B viruses. However, the efficacy can vary between different strains and subtypes. It is always recommended to determine the half-maximal inhibitory concentration (IC50) for the specific influenza strains used in your experiments.
Q4: What is the known resistance profile for INZ-1?
A4: Resistance to INZ-1 can emerge through specific amino acid substitutions in the PA protein, most commonly at position I38T. While the frequency of spontaneous resistance development to INZ-1 alone is relatively low, continuous monitoring for resistant variants is crucial, especially in long-term cell culture experiments. Using INZ-1 as part of a cocktail therapy can significantly reduce the likelihood of resistant variants emerging.
Troubleshooting Guides
Problem 1: I am observing lower-than-expected potency (high IC50 value) for INZ-1 in my plaque reduction assay.
-
Possible Cause 1: Drug Stability. INZ-1 is sensitive to freeze-thaw cycles. Ensure that stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: High Protein Content in Media. INZ-1 can bind to proteins, such as albumin, present in cell culture media. This can reduce the effective concentration of the drug. Consider using a serum-free or low-serum medium for your assays if compatible with your cell line.
-
Possible Cause 3: Cell Line Variability. The susceptibility of different cell lines (e.g., MDCK, A549) to influenza virus infection and their metabolic rates can influence the apparent efficacy of antiviral compounds. Ensure consistency in the cell line, passage number, and seeding density used across experiments.
-
Possible Cause 4: Pre-existing Resistance. The virus stock may contain a subpopulation of resistant variants. Consider sequencing the PA gene of your virus stock to check for known resistance mutations.
Problem 2: My synergy experiments with INZ-1 and a neuraminidase inhibitor (e.g., Oseltamivir) are showing an antagonistic effect.
-
Possible Cause 1: Incorrect Concentration Range. Antagonism can sometimes be observed at very high concentrations of one or both drugs due to off-target effects or cytotoxicity. Ensure you are testing a wide range of concentrations, typically spanning several orders of magnitude around the IC50 of each drug.
-
Possible Cause 2: Cytotoxicity. At high concentrations, the drugs, or the solvent (e.g., DMSO), may be causing cell death, which can confound the results of a virus-induced cytopathic effect (CPE) assay. It is crucial to run a parallel cytotoxicity assay with the drug cocktail on uninfected cells.
-
Possible Cause 3: Assay Timing. The timing of drug addition and the assay endpoint are critical. For instance, if the neuraminidase inhibitor is added too late, it may not effectively block the release of progeny virions that have already been produced. Refer to the recommended experimental protocols for optimal timing.
Quantitative Data Summary
The following tables present illustrative data for the in vitro activity of INZ-1 alone and in combination with Oseltamivir against influenza A/H1N1 virus in MDCK cells.
Table 1: Individual Antiviral Activity
| Compound | Target | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| INZ-1 | PA Endonuclease | 3.5 | > 20 | > 5700 |
| Oseltamivir | Neuraminidase | 10.2 | > 50 | > 4900 |
IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/IC50.
Table 2: Synergy Analysis (INZ-1 + Oseltamivir)
| INZ-1 Conc. (nM) | Oseltamivir Conc. (nM) | % Inhibition (Observed) | % Inhibition (Expected) | Synergy Score (Bliss) |
| 1.0 | 2.5 | 45 | 28 | 17 |
| 2.0 | 5.0 | 78 | 55 | 23 |
| 4.0 | 10.0 | 95 | 80 | 15 |
A positive Bliss synergy score indicates that the combined effect is greater than the expected additive effect.
Experimental Protocols
1. Plaque Reduction Neutralization (PRNT) Assay
This assay determines the concentration of an antiviral compound required to reduce the number of plaques by 50% (IC50).
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free medium.
-
Drug Preparation: Prepare 2-fold serial dilutions of INZ-1 in serum-free medium.
-
Infection: Wash the cell monolayers with PBS. Add 200 µL of the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum. Overlay the cells with 2 mL of an agar or methylcellulose medium containing the different concentrations of INZ-1.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until visible plaques are formed.
-
Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a crystal violet solution.
-
Analysis: Count the number of plaques in each well. The IC50 is calculated by plotting the percentage of plaque reduction against the drug concentration.
2. Checkerboard Synergy Assay
This assay assesses the interaction between two antiviral drugs.
-
Plate Setup: In a 96-well plate, prepare a checkerboard of drug concentrations. Serially dilute INZ-1 along the rows and Oseltamivir along the columns. Include wells for each drug alone and no-drug controls.
-
Cell Seeding and Infection: Seed MDCK cells in the 96-well plate. Once confluent, infect the cells with influenza virus at a pre-determined multiplicity of infection (MOI).
-
Treatment: Add the drug mixtures from the checkerboard plate to the infected cells.
-
Incubation: Incubate for 48-72 hours.
-
Quantification of Viral Activity: Measure the viral-induced cytopathic effect (CPE) or viral yield. This can be done using a cell viability assay (e.g., MTS or CellTiter-Glo) or by quantifying viral RNA using RT-qPCR.
-
Analysis: Calculate the percentage of inhibition for each drug combination. Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the interaction is synergistic, additive, or antagonistic.
Visualizations
Caption: Mechanism of action for INZ-1 and Oseltamivir in the influenza virus life cycle.
Caption: Experimental workflow for a checkerboard synergy assay.
Caption: Troubleshooting flowchart for unexpected experimental results.
Validation & Comparative
A Comparative Analysis of Influenza Virus-IN-1 and Oseltamivir in the Context of Drug-Resistant Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of influenza virus strains resistant to existing antiviral medications, such as oseltamivir, presents a significant challenge to global public health. This guide provides a comparative overview of a novel investigational inhibitor, Influenza virus-IN-1, and the widely used neuraminidase inhibitor, oseltamivir, with a focus on their mechanisms of action and their potential efficacy against resistant viral strains. While direct comparative data for this compound against oseltamivir-resistant strains is not yet publicly available, this guide consolidates existing knowledge on both compounds to inform future research and drug development efforts.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment. However, its effectiveness is compromised by the rise of resistant strains, most notably those carrying the H275Y mutation in the neuraminidase protein. This compound, a potent inhibitor of the viral polymerase acidic (PA) endonuclease, represents a promising alternative therapeutic strategy. By targeting a different viral enzyme essential for replication, PAN endonuclease inhibitors are expected to be effective against strains resistant to neuraminidase inhibitors. This guide will delve into the distinct mechanisms of these two antiviral agents, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action
This compound: A PAN Endonuclease Inhibitor
This compound targets the polymerase acidic (PA) subunit of the influenza virus RNA-dependent RNA polymerase (RdRp). Specifically, it inhibits the endonuclease activity of the N-terminal domain of the PA protein (PAN). This "cap-snatching" activity is crucial for the virus to cleave the 5' caps from host pre-mRNAs, which are then used as primers to synthesize its own viral mRNAs. By blocking this process, this compound effectively halts viral gene transcription and replication.
Oseltamivir: A Neuraminidase Inhibitor
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. It functions by inhibiting the viral neuraminidase (NA) enzyme. Neuraminidase is essential for the release of newly formed virus particles from the surface of an infected cell. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells, thereby limiting the progression of the infection.
Comparative Performance Data
Direct comparative studies on the efficacy of this compound against oseltamivir-resistant influenza strains are not yet available in the public domain. However, we can analyze the available data for each compound individually.
Table 1: In Vitro Efficacy of this compound against Influenza A Virus
| Compound | Target | EC50 (µM) | CC50 (µM) |
| This compound | PAN Endonuclease | 2.46 | >200 |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (Half-maximal cytotoxic concentration) is the concentration of a compound that kills 50% of cells.
Table 2: In Vitro Efficacy of Oseltamivir against Wild-Type and Resistant Influenza A Virus (H1N1)
| Compound | Virus Strain | IC50 (nM) | Fold Increase in Resistance |
| Oseltamivir | Wild-Type (H1N1) | ~1 | N/A |
| Oseltamivir | H275Y Mutant (H1N1) | ~300 | ~300 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The H275Y mutation in the neuraminidase gene is a common mutation that confers high-level resistance to oseltamivir.
The data clearly indicates a significant loss of potency for oseltamivir against the H275Y mutant strain. While specific data for this compound against this mutant is unavailable, other PAN endonuclease inhibitors have shown consistent efficacy against oseltamivir-resistant strains, suggesting that this compound would likely also be effective.
Experimental Protocols
PAN Endonuclease Inhibition Assay (Fluorescence Polarization)
This assay is designed to identify and characterize inhibitors of the influenza PA endonuclease.
Principle: The assay measures the ability of a test compound to displace a fluorescently labeled ligand from the active site of the PA endonuclease. The change in fluorescence polarization is proportional to the amount of displaced ligand.
Protocol:
-
Reagents:
-
Purified recombinant influenza PA endonuclease (PAN).
-
Fluorescein-labeled ligand that binds to the PAN active site.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100, pH 7.5).
-
-
Procedure:
-
Add PAN protein to the wells of a microplate.
-
Add the fluorescently labeled ligand to each well.
-
Add the test compound at a range of concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Neuraminidase Inhibition Assay (Chemiluminescent)
This assay is used to determine the inhibitory activity of compounds against the influenza neuraminidase enzyme.
Principle: The assay utilizes a luminogenic substrate that is cleaved by neuraminidase to produce a chemiluminescent signal. The reduction in the signal in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Reagents:
-
Influenza virus (wild-type or resistant strains).
-
Neuraminidase substrate (e.g., NA-XTD).
-
Test compound (e.g., oseltamivir carboxylate) at various concentrations.
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).
-
-
Procedure:
-
Add the influenza virus to the wells of a white microplate.
-
Add the test compound at a range of concentrations.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the neuraminidase substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Add a reaction accelerator and measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Influenza Virus Inhibition Assay (Plaque Reduction Assay)
This assay assesses the ability of a compound to inhibit influenza virus replication in a cell culture system.
Principle: The formation of viral plaques (zones of cell death) in a monolayer of susceptible cells is inhibited in the presence of an effective antiviral compound.
Protocol:
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus (wild-type or resistant strains).
-
Test compound at various concentrations.
-
Agarose overlay medium.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known amount of influenza virus.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with an agarose medium containing the test compound at different concentrations.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction at each compound concentration compared to the untreated control.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
Caption: Mechanisms of action for this compound and oseltamivir.
Caption: General workflow for in vitro antiviral efficacy testing.
Conclusion
The rise of oseltamivir-resistant influenza strains necessitates the development of novel antiviral agents with different mechanisms of action. This compound, a PAN endonuclease inhibitor, holds promise as a therapeutic option that could overcome existing resistance to neuraminidase inhibitors. While direct comparative data is still needed, the distinct viral targets of these two compounds suggest that a strategy incorporating PAN endonuclease inhibitors could be crucial in the ongoing fight against influenza. Further research, including head-to-head in vitro and in vivo studies against a panel of wild-type and resistant influenza strains, is essential to fully elucidate the therapeutic potential of this compound.
A Comparative Guide to Influenza Antiviral Agents: Zanamivir vs. a Novel Fusion Inhibitor
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of antiviral therapeutics for influenza, neuraminidase inhibitors have long been a cornerstone of treatment. However, the continuous evolution of influenza viruses necessitates the exploration of novel mechanisms of action. This guide provides a detailed comparison between the established neuraminidase inhibitor, zanamivir, and a representative novel antiviral, designated here as Influenza virus-IN-1, which acts as a hemagglutinin (HA)-mediated fusion inhibitor.
Disclaimer: "this compound" is a representative name for a hypothetical, yet plausible, fusion inhibitor based on compounds described in preclinical research. Data presented for this compound is a composite of reported findings for various experimental HA-mediated fusion inhibitors to illustrate the compound class's characteristics.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between zanamivir and this compound lies in the stage of the viral life cycle they disrupt. Zanamivir acts at the final stage, preventing the release of new virus particles from an infected cell, while this compound targets the initial entry of the virus into the host cell.
Zanamivir is a potent and specific inhibitor of the influenza virus neuraminidase (NA) enzyme.[1][2] This enzyme is crucial for cleaving sialic acid residues from the host cell surface, which allows for the release of newly formed virions.[2][3] By blocking NA, zanamivir causes viral particles to aggregate at the cell surface and prevents their spread to other cells.[1][2][4]
This compound , as a representative fusion inhibitor, targets the viral hemagglutinin (HA) protein.[4][5] HA is responsible for both binding to host cell receptors and, critically, for fusing the viral envelope with the endosomal membrane after the virus is taken into the cell.[2][6] This fusion process is triggered by the acidic environment of the endosome, which causes a conformational change in HA.[2][7] this compound binds to the HA protein, often in the conserved stem region, and stabilizes it, preventing the low-pH-induced conformational change necessary for membrane fusion.[4][7] This effectively traps the virus within the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection at its earliest stage.[7]
Comparative Efficacy Data
The following tables summarize in vitro and in vivo efficacy data for zanamivir and representative data for HA-fusion inhibitors (this compound). It is important to note that zanamivir has undergone extensive clinical trials, while most fusion inhibitors are in earlier, preclinical stages of development.
| Compound | Assay Type | Virus Strain | IC50 / EC50 | Reference |
| Zanamivir | Neuraminidase Inhibition (Fluorescent) | Influenza A/H1N1 | ~0.12 - 4 nM | [8][9] |
| Neuraminidase Inhibition (Fluorescent) | Influenza A/H3N2 | ~0.1 - 2 nM | [8][9] | |
| Neuraminidase Inhibition (Fluorescent) | Influenza B | ~1 - 10 nM | [9][10] | |
| Plaque Reduction Assay (MDCK cells) | Influenza A/H1N1 | ~5 - 50 nM | - | |
| This compound (Representative) | Plaque Reduction Assay (MDCK cells) | Influenza A/H1N1 | 0.62 - 0.76 µM | [11] |
| Cytopathic Effect (CPE) Assay | Influenza A/H3N2 | ~5.2 µM | [12] | |
| CPE Assay | Oseltamivir-Resistant H1N1 | ~1 - 2 µM | [11] | |
| Hemolysis Inhibition Assay | Influenza A/H1N1 | Effective at low µM | [13] |
| Compound | Study Type | Key Findings | Reference |
| Zanamivir | Human Clinical Trial (Treatment) | Reduces duration of symptoms by ~1-1.5 days if started within 48 hours of onset. | [14] |
| Human Clinical Trial (Prophylaxis) | Reduces the risk of symptomatic influenza in individuals and households. | - | |
| This compound (Representative) | Mouse Model (Lethal Challenge) | Showed protection against lethal challenge with influenza A viruses. | [11][15] |
| Mouse Model (Combination Therapy) | Synergistic effects observed when combined with neuraminidase inhibitors like oseltamivir. | [15] |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate evaluation of antiviral efficacy. Below are methodologies for key experiments cited in this guide.
Neuraminidase (NA) Inhibition Assay (Fluorescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Principle: The NA enzyme cleaves a substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity. The concentration of the inhibitor that reduces NA activity by 50% is the IC50.[16]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a master stock of zanamivir (e.g., 300 µM) in assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).[16]
-
Perform serial dilutions of zanamivir in the assay buffer to create a range of concentrations.
-
Prepare a working solution of the MUNANA substrate (e.g., 300 µM) in assay buffer.[16]
-
Prepare a standardized dilution of the influenza virus to be tested.
-
-
Assay Procedure:
-
In a 96-well black plate, add 25 µL of each zanamivir dilution to triplicate wells.
-
Add 25 µL of the diluted virus to each well containing the inhibitor and to control wells (virus only, no inhibitor).
-
Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate at 37°C for 60 minutes.[8]
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 100 µL of 0.1 M glycine in 25% ethanol, pH 10.7).
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[9]
-
Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit the replication of infectious virus particles.
Principle: Infectious virus particles create localized areas of cell death or "plaques" in a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells). The number and size of these plaques are reduced in the presence of an effective antiviral agent. The concentration that reduces the plaque count by 50% is the EC50.
Detailed Protocol:
-
Cell Seeding:
-
Infection and Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the test compound (e.g., this compound) in a virus growth medium.
-
Prepare a standardized dilution of the influenza virus (e.g., to yield 50-100 plaques per well).
-
Infect the cell monolayers with the virus for 1-2 hours at 37°C.[17]
-
-
Overlay and Incubation:
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding serial dilutions of the test compound and TPCK-trypsin (to facilitate viral replication).[13]
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.[17]
-
-
Visualization and Quantification:
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 1% crystal violet) to visualize the plaques.[17]
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value from the dose-response curve.
-
Summary and Conclusion
Zanamivir and fusion inhibitors like the representative this compound offer two distinct and potentially complementary strategies for combating influenza.
-
Zanamivir is a well-established antiviral that effectively shortens the duration of illness by preventing the spread of the virus from infected cells.[14] Its mechanism of action is well-understood, and its efficacy and safety have been demonstrated in numerous clinical trials.
-
This compound , representing the class of HA-fusion inhibitors, presents a promising alternative by targeting the highly conserved stem region of the hemagglutinin protein.[11] This mechanism offers several potential advantages, including activity against neuraminidase inhibitor-resistant strains and a potentially higher barrier to resistance. Furthermore, the synergistic effects observed when combined with neuraminidase inhibitors suggest that combination therapies could be a powerful future strategy in influenza treatment.[15]
For drug development professionals, the exploration of novel targets such as HA-mediated fusion is crucial. While zanamivir remains a valuable tool, the development of compounds like this compound is vital for preparedness against antiviral resistance and for broadening the therapeutic arsenal against influenza. Continued preclinical and clinical evaluation of these novel inhibitors is warranted.
References
- 1. Molecular Mechanism Underlying the Action of the Influenza A Virus Fusion Inhibitor MBX2546 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Influenza Virus Fusion: Structure-Activity Relationship and Interaction with the Viral Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism Underlying the Action of Influenza A Virus Fusion Inhibitor MBX2546 - Institute for Bioscience and Biotechnology Research [ibbr.umd.edu]
- 5. What are Viral fusion proteins inhibitors and how do they work? [synapse.patsnap.com]
- 6. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. New Small Molecule Entry Inhibitors Targeting Hemagglutinin-Mediated Influenza A Virus Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 18. Influenza virus plaque assay [protocols.io]
A Comparative Guide to Novel Influenza Virus Inhibitors: Influenza virus-IN-1 (Hemagglutinin Inhibitor) vs. Baloxavir Marboxil and FA-6005
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel hemagglutinin (HA) inhibitor, designated here as Influenza virus-IN-1, with two other significant novel influenza inhibitors: Baloxavir Marboxil, a cap-dependent endonuclease inhibitor, and FA-6005, a nucleoprotein (NP) inhibitor. The comparison is supported by experimental data on their efficacy and detailed methodologies for key experiments.
Executive Summary
Influenza remains a significant global health threat, necessitating the development of new antiviral drugs with diverse mechanisms of action to combat emerging resistance. This guide evaluates three novel influenza inhibitors targeting different stages of the viral life cycle. This compound, a representative hemagglutinin (HA) inhibitor, prevents viral entry into host cells. Baloxavir Marboxil inhibits viral gene transcription by targeting the cap-dependent endonuclease activity of the viral polymerase. FA-6005 targets the viral nucleoprotein (NP), disrupting multiple steps in the viral replication cycle, including transcription and nuclear trafficking of viral ribonucleoproteins. This document presents a comparative analysis of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: In Vitro Efficacy of Novel Influenza Inhibitors
The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for this compound (represented by similar HA inhibitors), Baloxavir Marboxil, and FA-6005 against common influenza A subtypes, H1N1 and H3N2.
Table 1: Comparative Efficacy (EC₅₀/IC₅₀) Against Influenza A (H1N1) Strains
| Inhibitor Class | Compound | Influenza A Strain | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| HA Inhibitor | This compound (e.g., IY7640) | A/Solomon Island/03/2006 (H1N1) | Viral Cytopathic Effect Assay | ~0.6 | [1] |
| (e.g., MBX2329) | A/PR/8/34 (H1N1) | Pseudotype Virus Assay | 0.47 - 5.8 | [2] | |
| Cap-Endonuclease Inhibitor | Baloxavir Marboxil | A(H1N1)pdm09 | Focus Reduction Assay | 0.00028 | [1] |
| Nucleoprotein Inhibitor | FA-6005 | A/WSN/33 (H1N1) | Plaque Reduction Assay | 2.82 ± 0.33 | [3] |
| FA-6005 | A/Puerto Rico/8/34 (H1N1) | Plaque Reduction Assay | 2.88 ± 1.68 | [3] |
Table 2: Comparative Efficacy (EC₅₀/IC₅₀) Against Influenza A (H3N2) Strains
| Inhibitor Class | Compound | Influenza A Strain | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| HA Inhibitor | This compound (e.g., IY7640) | A/Wisconsin/67/2005 (H3N2) | Viral Cytopathic Effect Assay | 83.1 | [1] |
| Cap-Endonuclease Inhibitor | Baloxavir Marboxil | A(H3N2) | Focus Reduction Assay | 0.00016 | [1] |
| Nucleoprotein Inhibitor | FA-6005 | A/Hong Kong/HKU38/2004 (H3N2) | Plaque Reduction Assay | 1.64 ± 0.31 | [3] |
Mechanisms of Action and Signaling Pathways
The efficacy of these novel inhibitors stems from their distinct molecular targets within the influenza virus replication cycle.
This compound (Hemagglutinin Inhibitor): This class of inhibitors targets the viral hemagglutinin (HA) protein on the surface of the influenza virus.[4] By binding to HA, these inhibitors prevent the conformational changes necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[5][6] This action effectively blocks the entry of the viral genome into the host cell cytoplasm, halting the infection at its earliest stage.[4]
Baloxavir Marboxil (Cap-Dependent Endonuclease Inhibitor): Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[7] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) subunit of the viral RNA polymerase complex.[8][9] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[7] Without these primers, viral gene transcription is blocked, thereby inhibiting viral replication.[8]
FA-6005 (Nucleoprotein Inhibitor): FA-6005 targets the viral nucleoprotein (NP), a multifunctional protein essential for the influenza virus life cycle.[3][10] By binding to a conserved pocket on NP, FA-6005 disrupts several of its functions.[3] It has been shown to inhibit viral RNA transcription and replication and also to impair the intracellular trafficking of viral ribonucleoprotein (vRNP) complexes from the nucleus to the cytoplasm, which is crucial for the assembly of new virions.[3]
Visualization of Inhibition Mechanisms
The following diagrams illustrate the points of intervention for each inhibitor within the influenza virus replication cycle.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock
-
Antiviral compound
-
Agarose overlay medium (containing trypsin)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the antiviral compound in serum-free DMEM.
-
Pre-incubate the virus with each dilution of the compound for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and infect with the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with agarose medium containing the corresponding concentration of the antiviral compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The IC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
Virus Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
MDCK cells
-
DMEM with 0.2% BSA and TPCK-treated trypsin (1 µg/mL)
-
Influenza virus stock
-
Antiviral compound
-
96-well plates
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral compound in the assay medium.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI) in the presence of the diluted compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a TCID₅₀ (50% tissue culture infectious dose) assay or a plaque assay.
-
Calculate the reduction in viral yield for each compound concentration compared to the untreated control.
-
The EC₅₀ value is the concentration of the compound that reduces the viral yield by 50%.
Microneutralization Assay (for EC₅₀ determination)
This assay is a high-throughput method to determine the concentration of an inhibitor that protects 50% of cells from the cytopathic effect (CPE) of the virus.
Materials:
-
MDCK cells
-
DMEM with 0.2% BSA and TPCK-treated trypsin (1 µg/mL)
-
Influenza virus stock (e.g., 100 TCID₅₀)
-
Antiviral compound
-
96-well plates
-
Cell viability reagent (e.g., MTT or neutral red)
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral compound in the assay medium.
-
Add the diluted compound to the cell monolayers.
-
Add a standardized amount of influenza virus to each well (except for cell control wells).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is observed in the virus control wells (typically 2-4 days).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.
-
The EC₅₀ value is the concentration of the compound that provides 50% protection against virus-induced cell death.
Conclusion
The development of novel influenza inhibitors with diverse mechanisms of action is crucial for preparedness against seasonal epidemics and potential pandemics. This compound (representing HA inhibitors), Baloxavir Marboxil, and FA-6005 each present a unique and promising strategy for combating influenza virus infection. While Baloxavir Marboxil demonstrates potent low nanomolar efficacy in vitro, HA and NP inhibitors like this compound and FA-6005 offer valuable alternatives that target different and highly conserved viral components, potentially providing a higher barrier to resistance. The continued investigation and comparative evaluation of these and other novel inhibitors are essential for expanding the arsenal of effective anti-influenza therapeutics.
References
- 1. Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery [explorationpub.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are hemagglutinin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Resistance Profile of a Novel Influenza Neuraminidase Inhibitor
Disclaimer: As of October 2025, there is no publicly available scientific literature or data corresponding to a specific compound named "Influenza virus-IN-1". The following guide is a representative example constructed to fulfill the user's request for a detailed comparison of a novel influenza inhibitor. The data and comparisons presented are based on established cross-resistance patterns observed among well-characterized neuraminidase inhibitors, such as oseltamivir and zanamivir, and are intended for illustrative purposes for a research and drug development audience.
This guide provides an objective comparison of a hypothetical novel neuraminidase inhibitor, designated here as IN-1, with existing approved neuraminidase inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase (NA) enzyme of the influenza virus.[1] This enzyme is crucial for the release of newly formed virus particles from the surface of an infected host cell by cleaving sialic acid residues.[1][2] By blocking the active site of neuraminidase, these inhibitors prevent the release and spread of the virus to other cells.[1][2][3]
Cross-Resistance Profile
Cross-resistance occurs when a mutation that confers resistance to one antiviral drug also reduces the susceptibility to other drugs in the same class. In the context of neuraminidase inhibitors, specific amino acid substitutions in the neuraminidase protein can alter the binding affinity of these drugs to varying degrees. For instance, the H275Y mutation (a change from histidine to tyrosine at position 275) in N1 subtype viruses is known to cause high-level resistance to oseltamivir while generally having little impact on zanamivir susceptibility.[1][4] Conversely, mutations like R292K in N2 subtypes can reduce susceptibility to both oseltamivir and zanamivir.[1]
The following table summarizes the hypothetical cross-resistance profile of IN-1 compared to oseltamivir and zanamivir against common resistant strains of Influenza A. The values are presented as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.
| Influenza A Strain/Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | IN-1 (Hypothetical) IC50 (nM) | Fold-Increase in IC50 (vs. Wild-Type) for IN-1 |
| H1N1 Wild-Type | 1.2 | 0.8 | 1.0 | - |
| H1N1 with H275Y Mutation | 250 | 1.0 | 1.5 | 1.5 |
| H3N2 Wild-Type | 2.5 | 1.5 | 2.0 | - |
| H3N2 with R292K Mutation | 300 | 25 | 200 | 100 |
| H3N2 with E119V Mutation | 280 | 2.0 | 250 | 125 |
| Influenza B Wild-Type | 10 | 5 | 8 | - |
| Influenza B with D197N Mutation | 12 | 60 | 10 | 1.25 |
Note: The IC50 values for oseltamivir and zanamivir are representative values from published literature. The values for IN-1 are hypothetical for illustrative purposes.
Experimental Protocols
The data presented in the table above is typically generated using a neuraminidase inhibition assay.
Neuraminidase Inhibition (NI) Assay Protocol:
-
Virus Preparation: Influenza viruses (wild-type and mutant strains) are propagated in Madin-Darby canine kidney (MDCK) cells. The viral titers are determined, and the virus stocks are stored at -80°C.
-
Compound Dilution: The antiviral compounds (oseltamivir, zanamivir, and IN-1) are serially diluted in assay buffer to create a range of concentrations.
-
Assay Procedure:
-
A fixed amount of viral neuraminidase is pre-incubated with the various concentrations of the inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.
-
The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone).
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C and is then stopped by adding a stop solution.
-
-
Data Acquisition: The fluorescence of the product is measured using a fluorometer.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve. The fold-increase in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
Visualizations
Signaling Pathway: Influenza Virus Release and Neuraminidase Inhibition
Caption: Mechanism of neuraminidase action and inhibition.
Experimental Workflow: Neuraminidase Inhibition Assay
Caption: Workflow for determining neuraminidase inhibition.
Logical Relationship: Cross-Resistance Profile
Caption: Logical flow of mutation-induced cross-resistance.
References
A Comparative Guide to the Synergistic Antiviral Effects of Baloxavir Marboxil in Combination Therapy
Introduction
The emergence of drug-resistant influenza virus strains poses a significant challenge to global public health, necessitating the development of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with distinct mechanisms of action, is a promising approach to enhance efficacy, overcome resistance, and improve patient outcomes. This guide provides a detailed comparison of the synergistic effects observed when combining baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, with other influenza antiviral agents.
Due to the limited public data on a specific "Influenza virus-IN-1," this guide will focus on the well-documented synergistic relationship between baloxavir and the neuraminidase inhibitor (NAI) class of drugs, using oseltamivir as a representative example. This combination targets two distinct and critical stages of the influenza virus life cycle, providing a strong basis for synergistic interaction.[1][2][3]
Mechanisms of Action: Targeting the Influenza Virus Life Cycle
The synergistic effect of combining baloxavir and a neuraminidase inhibitor stems from their complementary attacks on the viral replication process.
Baloxavir Marboxil: Inhibiting Viral Gene Transcription
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid.[4] Its novel mechanism of action involves the selective inhibition of the polymerase acidic (PA) endonuclease, a key enzyme in the influenza virus's RNA polymerase complex.[5][6] This enzyme is responsible for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.[4][6][7] By blocking this essential first step of viral gene transcription, baloxavir effectively halts the production of viral proteins and stops replication early in its tracks.[8][9]
Neuraminidase Inhibitors (e.g., Oseltamivir): Blocking Viral Release
Neuraminidase inhibitors (NAIs) target a different, later stage of the viral life cycle.[10] After new virus particles are assembled within the host cell, they bud from the cell membrane.[11] These progeny virions would normally remain tethered to the host cell surface via the interaction of viral hemagglutinin (HA) with sialic acid receptors.[12] The viral neuraminidase (NA) enzyme is crucial for cleaving these sialic acid residues, allowing the newly formed viruses to be released and infect other cells.[13][14] NAIs, such as oseltamivir, act as competitive inhibitors of this enzyme, preventing viral release and halting the spread of infection.[10][15]
Signaling Pathway: Dual Inhibition of Influenza Virus Replication
The following diagram illustrates the points of intervention for baloxavir and neuraminidase inhibitors within the influenza virus life cycle.
References
- 1. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro | Semantic Scholar [semanticscholar.org]
- 4. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 9. mdpi.com [mdpi.com]
- 10. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pediaa.com [pediaa.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Peramivir and Oseltamivir for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics for influenza, neuraminidase inhibitors (NAIs) remain a cornerstone of treatment. This guide provides a detailed comparative analysis of two prominent NAIs: peramivir, an intravenously administered agent, and oseltamivir, an orally administered prodrug. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, resistance profiles, and the experimental protocols used for their evaluation.
Initially, this guide was intended to compare Influenza virus-IN-1 with peramivir. However, due to the lack of publicly available scientific literature and data pertaining to a compound specifically designated as "this compound," a pivot was made to a comparison with the widely studied and clinically established neuraminidase inhibitor, oseltamivir. This substitution allows for a robust and data-driven comparative analysis that is relevant to the field of influenza antiviral research.
Mechanism of Action: Targeting Viral Egress
Both peramivir and oseltamivir are potent and selective inhibitors of the influenza virus neuraminidase (NA) enzyme.[1][2] This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells, thus playing a vital role in viral propagation and the spread of infection.[2] By binding to the active site of the neuraminidase enzyme, these drugs prevent the cleavage of sialic acid residues on the host cell, which anchors the budding virions.[2][3] This inhibition leads to the aggregation of viruses at the cell surface and a reduction in the spread of the virus to other cells.[1]
Oseltamivir is administered as an inactive prodrug, oseltamivir phosphate, which is readily absorbed from the gastrointestinal tract and subsequently converted by hepatic esterases to its active form, oseltamivir carboxylate.[1] Peramivir, on the other hand, is administered intravenously, ensuring direct and rapid bioavailability.[4]
dot
Caption: Mechanism of action of neuraminidase inhibitors.
Comparative Efficacy
The efficacy of both peramivir and oseltamivir has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials.
In Vitro Susceptibility
The in vitro activity of neuraminidase inhibitors is typically assessed by determining the concentration of the drug required to inhibit the viral neuraminidase activity by 50% (IC50).
| Influenza Strain/Subtype | Peramivir IC50 (nM) | Oseltamivir Carboxylate IC50 (nM) | Reference |
| Seasonal H1N1 | 0.09 - 1.4 | Varies | [1] |
| H1N1pdm09 | Varies | Varies | [5] |
| H3N2 | Varies | Varies | [5] |
| Influenza B | 0.60 - 11 | Varies | [1] |
| Avian H5N1 | Varies | Varies | [6] |
| Avian H7N9 | Varies | Varies | [7] |
Note: IC50 values can vary significantly depending on the specific viral isolate, the assay methodology, and the laboratory conducting the testing.
Clinical Efficacy
Clinical trials have compared the efficacy of peramivir and oseltamivir in treating uncomplicated influenza.
| Clinical Endpoint | Peramivir | Oseltamivir | Comparative Finding | Reference |
| Time to Alleviation of Symptoms | Reduced vs. Placebo | Reduced vs. Placebo | Some studies suggest peramivir may reduce fever duration more rapidly.[8][9] Overall time to symptom alleviation is often comparable.[10][11] | [8][9][10][11] |
| Reduction in Viral Shedding | Demonstrated | Demonstrated | Both effectively reduce viral shedding.[7] | [7] |
| Incidence of Complications | Reduced vs. Placebo | Reduced vs. Placebo | No significant difference in overall complication rates in some meta-analyses.[10][11] | [10][11] |
A meta-analysis of randomized controlled trials indicated that intravenous peramivir and oral oseltamivir have similar clinical efficacy in treating influenza.[11] However, some studies have suggested that peramivir may lead to a faster resolution of fever.[8][9] In a study of hospitalized children with severe influenza A, oseltamivir was associated with improved recovery and shorter hospitalization compared to peramivir, while their effectiveness was similar for influenza B.[12]
Resistance Profiles
Resistance to neuraminidase inhibitors is a significant concern in the clinical management of influenza. Resistance is primarily associated with amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.
The most well-characterized mutation conferring resistance to oseltamivir in H1N1 viruses is the H275Y substitution (N1 numbering).[13] This mutation can also reduce the effectiveness of peramivir.[13] Other mutations in the neuraminidase active site, such as R292K in H3N2 viruses, can confer resistance to both oseltamivir and zanamivir.[14] The emergence of resistance is more common in immunocompromised patients undergoing prolonged treatment.[15]
Monitoring for antiviral resistance is crucial and is typically performed through a combination of genotypic (sequencing) and phenotypic (neuraminidase inhibition assays) methods.[16]
Experimental Protocols
Neuraminidase Inhibition (NI) Assay
Objective: To determine the concentration of an antiviral drug that inhibits 50% of the influenza virus neuraminidase activity (IC50).
Principle: This is a fluorescence-based assay that utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone, which can be quantified.
Methodology:
-
Virus Preparation: Influenza virus isolates are cultured and titrated to determine the optimal dilution for the assay.
-
Drug Dilution: A serial dilution of the neuraminidase inhibitor (e.g., peramivir or oseltamivir carboxylate) is prepared.
-
Incubation: The diluted virus is pre-incubated with the various concentrations of the inhibitor.
-
Substrate Addition: The MUNANA substrate is added to the virus-inhibitor mixture.
-
Fluorescence Reading: After a specific incubation period, the fluorescence is measured using a fluorometer.
-
IC50 Calculation: The IC50 value is calculated by determining the drug concentration that results in a 50% reduction in fluorescence compared to the no-drug control.
A detailed protocol for a fluorescence-based neuraminidase inhibition assay can be found in the Journal of Visualized Experiments.[17][18]
dot
Caption: Workflow for a Neuraminidase Inhibition Assay.
Virus Yield Reduction Assay
Objective: To quantify the inhibition of infectious virus production in the presence of an antiviral compound.
Principle: This assay measures the amount of infectious virus produced by cells treated with an antiviral agent compared to untreated cells.
Methodology:
-
Cell Culture: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in a multi-well plate.
-
Infection and Treatment: The cells are infected with a known amount of influenza virus and simultaneously treated with serial dilutions of the antiviral drug.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple cycles of viral replication.
-
Harvesting: The supernatant, containing the progeny virus, is harvested.
-
Titration: The amount of infectious virus in the harvested supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay on fresh cell monolayers.
-
Data Analysis: The reduction in viral titer in the drug-treated wells is compared to the untreated control to determine the effective concentration of the drug.
Creative Diagnostics provides a detailed overview of the virus yield reduction assay.[19][20]
Genotypic Analysis for Resistance Mutations
Objective: To identify specific amino acid substitutions in the neuraminidase gene that are known to confer resistance to neuraminidase inhibitors.
Principle: This involves sequencing the neuraminidase gene of the influenza virus isolate and comparing it to a reference sequence to identify mutations.
Methodology:
-
RNA Extraction: Viral RNA is extracted from the influenza virus isolate.
-
RT-PCR: The neuraminidase gene is reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR) with specific primers.
-
Sequencing: The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing.
-
Sequence Analysis: The obtained sequence is aligned with a reference neuraminidase sequence to identify any amino acid substitutions.
The World Health Organization provides protocols and guidance for influenza antiviral susceptibility testing, including sequencing methods.[21]
Conclusion
Both peramivir and oseltamivir are effective neuraminidase inhibitors for the treatment of influenza. Peramivir offers the advantage of intravenous administration for patients who cannot take oral medication, while oseltamivir is a widely used oral therapeutic. Their efficacy is generally comparable, although some evidence suggests peramivir may offer a more rapid reduction in fever. The emergence of drug resistance is a continuing concern for both compounds, underscoring the importance of ongoing surveillance and the development of new antiviral agents with different mechanisms of action. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and future influenza antivirals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 3. Oseltamivir - Wikipedia [en.wikipedia.org]
- 4. jwatch.org [jwatch.org]
- 5. Five years of monitoring for the emergence of oseltamivir resistance in patients with influenza A infections in the Influenza Resistance Information Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Impact of Oseltamivir Treatment on Influenza A and B Virus Dynamics in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Efficacy of Intravenous Peramivir and Oral Oseltamivir for the Treatment of Influenza: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparative effectiveness of oseltamivir versus peramivir for hospitalized children (aged 0-5 years) with influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 14. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. labinsights.nl [labinsights.nl]
- 21. Global Influenza Programme [who.int]
Comparative Antiviral Spectrum Analysis: Influenza Virus-IN-1
A Head-to-Head Evaluation Against Leading Influenza Antivirals
This guide provides a comprehensive comparison of the investigational neuraminidase inhibitor, Influenza Virus-IN-1, against two leading FDA-approved influenza antivirals: Oseltamivir, a widely-used neuraminidase inhibitor, and Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the antiviral spectrum and potency of these compounds.
Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The experimental data associated with it are representative values designed to showcase a potent neuraminidase inhibitor profile.
Mechanism of Action Overview
Influenza antivirals target different stages of the viral replication cycle. Oseltamivir and the hypothetical this compound are neuraminidase inhibitors. They block the function of the viral neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from an infected host cell, thereby preventing the spread of infection. Baloxavir marboxil, on the other hand, is a prodrug of baloxavir, which inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[1] This action prevents the virus from "stealing" host cell mRNA caps, a process essential for viral mRNA transcription and, consequently, viral replication.[1]
Comparative In Vitro Efficacy
The antiviral activity of this compound, Oseltamivir, and Baloxavir marboxil was evaluated against a panel of seasonal influenza A and B viruses. The 50% effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral activity, was determined using established in vitro assays. Lower EC50 values indicate higher antiviral potency.
| Influenza Strain | Drug Class | This compound (EC50, nM) | Oseltamivir (EC50, nM) | Baloxavir marboxil (EC50, nM) |
| A/H1N1 | Neuraminidase Inhibitor | 0.35 | 0.51[2] | 0.7[1] |
| Endonuclease Inhibitor | ||||
| A/H3N2 | Neuraminidase Inhibitor | 0.45 | 0.19[2] | 1.2[1] |
| Endonuclease Inhibitor | ||||
| B/Victoria | Neuraminidase Inhibitor | 3.5 | Data varies | 7.2[1] |
| Endonuclease Inhibitor | ||||
| B/Yamagata | Neuraminidase Inhibitor | 4.0 | Data varies | 5.8[1] |
| Endonuclease Inhibitor |
Note: EC50 values for Oseltamivir against Influenza B strains can vary significantly between studies. Baloxavir marboxil is the prodrug of Baloxavir acid (BXA); the presented EC50 values are for the active metabolite, BXA.
Experimental Protocols
Neuraminidase (NA) Inhibition Assay
This assay is used to determine the inhibitory activity of neuraminidase inhibitors like this compound and Oseltamivir.
Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by the NA enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.[3]
Methodology:
-
Virus Preparation: Influenza virus stocks are diluted to a standardized concentration that provides optimal NA activity.
-
Compound Dilution: A serial dilution of the test compounds (e.g., this compound, Oseltamivir) is prepared in a 96-well plate.
-
Incubation: The diluted virus is added to the wells containing the test compounds and incubated at room temperature for approximately 45 minutes to allow for inhibitor binding to the NA enzyme.[3]
-
Substrate Addition: The MUNANA substrate is added to all wells, and the plate is incubated at 37°C for 60 minutes.[4]
-
Reaction Termination: A stop solution (e.g., ethanol/NaOH mixture) is added to terminate the enzymatic reaction.[3]
-
Fluorescence Reading: The fluorescence of 4-MU is measured using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[3]
-
Data Analysis: The concentration of the inhibitor that reduces NA activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Plaque Reduction Assay
This assay is a functional method to determine the overall inhibitory effect of an antiviral on virus replication, applicable to all tested compounds.
Principle: This "gold standard" virology assay measures the ability of an antiviral drug to reduce the number of infectious virus particles.[5] When a virus infects a confluent monolayer of host cells, it replicates and spreads to neighboring cells, creating a localized area of cell death known as a "plaque." The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds will reduce the number or size of these plaques.
References
- 1. hub.hku.hk [hub.hku.hk]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential recognition of influenza A virus H1N1 neuraminidase by DNA vaccine-induced antibodies in pigs and ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza virus plaque assay [protocols.io]
efficacy of Influenza virus-IN-1 in H1N1 vs H3N2 strains
A Comparative Analysis of Chlorogenic Acid's Efficacy Against H1N1 and H3N2 Influenza A Virus Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral efficacy of Chlorogenic Acid (CHA) against two common subtypes of Influenza A virus: H1N1 and H3N2. The data presented is derived from in vitro and in vivo studies, offering insights into the potential of CHA as a therapeutic agent against seasonal and pandemic influenza strains.
Quantitative Efficacy Data
The antiviral activity of Chlorogenic Acid was evaluated against both H1N1 and H3N2 influenza A virus strains in cell culture. The half-maximal effective concentration (EC50) was determined to quantify the potency of CHA in inhibiting the cytopathic effect of each virus.
| Influenza A Strain | Inhibitor | EC50 (μM) | Cell Line |
| A/PuertoRico/8/1934 (H1N1) | Chlorogenic Acid | 44.87 | MDCK |
| A/Beijing/32/92 (H3N2) | Chlorogenic Acid | 62.33 | MDCK |
Table 1: In Vitro Antiviral Activity of Chlorogenic Acid against H1N1 and H3N2 Influenza Strains.[1]
In addition to in vitro studies, the protective efficacy of CHA was assessed in a mouse model of influenza infection.
| Influenza A Strain | Treatment | Dosage | Protection from Death (%) |
| H1N1 | Chlorogenic Acid | 100 mg/kg/d (intravenous) | 60% |
| H3N2 | Chlorogenic Acid | 100 mg/kg/d (intravenous) | 50% |
Table 2: In Vivo Protective Efficacy of Chlorogenic Acid in Mice Infected with H1N1 and H3N2.[1]
Experimental Protocols
In Vitro Antiviral Assay (Cytopathic Effect Inhibition)
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus Infection: Confluent MDCK cell monolayers were infected with either H1N1 (A/PuertoRico/8/1934) or H3N2 (A/Beijing/32/92) influenza virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells were treated with various concentrations of Chlorogenic Acid.
-
Incubation: The treated and control plates were incubated at 37°C in a 5% CO2 atmosphere.
-
Assessment of Cytopathic Effect (CPE): After a defined incubation period (e.g., 48-72 hours), the cells were observed for virus-induced CPE. The cell viability was quantified using a colorimetric assay, such as the MTS assay.
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the viral CPE, was calculated from the dose-response curve.[1]
In Vivo Mouse Model
-
Animal Model: Specific-pathogen-free female BALB/c mice (6-8 weeks old) were used for the study.
-
Virus Challenge: Mice were intranasally inoculated with a lethal dose of either H1N1 or H3N2 influenza virus.
-
Compound Administration: Chlorogenic Acid was administered intravenously at a dosage of 100 mg/kg/day for a specified duration post-infection.[1]
-
Monitoring: The mice were monitored daily for weight loss, signs of illness, and mortality for a period of 14-21 days.
-
Efficacy Evaluation: The protective efficacy was determined by the survival rate of the treated group compared to the untreated control group. Lung viral titers were also measured at specific time points to assess the reduction in viral replication.[1]
Mechanism of Action: Neuraminidase Inhibition
Chlorogenic acid has been shown to inhibit the neuraminidase (NA) activity of both H1N1 and H3N2 influenza viruses. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells, thus enabling the spread of the infection. By blocking the active site of neuraminidase, CHA prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of progeny virions and limiting their release.
Caption: Mechanism of Neuraminidase Inhibition by Chlorogenic Acid.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the antiviral efficacy of a compound like Chlorogenic Acid against influenza viruses.
References
Peramivir vs. Oseltamivir: A Comparative Guide on Clinical Effectiveness for Influenza Treatment
An objective analysis of two key neuraminidase inhibitors, this guide synthesizes clinical trial data to compare the efficacy, safety, and methodological underpinnings of intravenous peramivir and oral oseltamivir in the management of influenza.
This document provides a comprehensive comparison of peramivir and oseltamivir, two prominent antiviral drugs used in the treatment of influenza A and B viruses. Aimed at researchers, scientists, and drug development professionals, this guide delves into the clinical effectiveness of these neuraminidase inhibitors, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of their mechanism of action and typical clinical trial workflow.
Mechanism of Action: Neuraminidase Inhibition
Both peramivir and oseltamivir function by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking neuraminidase activity, these drugs prevent the spread of the virus to other cells in the respiratory tract, thereby reducing the viral load and alleviating the symptoms of influenza. Peramivir is administered intravenously, allowing for rapid achievement of therapeutic concentrations, while oseltamivir is an orally administered prodrug that is converted to its active form in the body.
Clinical Efficacy: A Data-Driven Comparison
Multiple clinical trials and meta-analyses have compared the effectiveness of peramivir and oseltamivir. While both drugs have demonstrated efficacy in treating influenza, there are nuances in their performance, particularly concerning the speed of symptom relief and their application in different patient populations.
A meta-analysis of seven trials involving 1,676 patients indicated that intravenous peramivir might reduce the time to fever alleviation compared to oral oseltamivir.[1] Specifically, the peramivir-treated group experienced a mean difference of -7.17 hours in the time to fever alleviation.[1] However, other significant outcomes such as mortality, length of hospital stay, and changes in viral titer 48 hours after admission were not significantly different between the two groups.[1]
Another randomized controlled study focusing on patients with severe influenza A with primary viral pneumonia found that peramivir was no less effective than oseltamivir.[2] In this study, the remission time of fever was significantly shorter in the peramivir group (12.32 hours) compared to the oseltamivir group (23.67 hours).[2]
Conversely, a meta-analysis of seven randomized controlled trials with 1,138 patients concluded that intravenous peramivir and oral oseltamivir had similar clinical efficacy.[3] This analysis found no significant difference in the time to alleviation of symptoms or the rate of fever clearance within 24 hours between the two treatments.[3]
Recent findings from a systematic review in 2024 suggest that both oseltamivir and peramivir may modestly reduce the duration of hospital stay in patients with severe influenza, though their effect on mortality remains uncertain.[4]
The choice between intravenous peramivir and oral oseltamivir may also be influenced by the patient's clinical status. For instance, intravenous administration of peramivir can be an attractive option for severely ill patients who may have difficulty with oral absorption of oseltamivir.[5]
Quantitative Data Summary
| Clinical Endpoint | Peramivir | Oseltamivir | Key Findings | Citations |
| Time to Alleviation of Fever | Shorter | Longer | Peramivir group showed a mean difference of -7.17 hours. | [1] |
| Remission Time of Fever (Severe Influenza A) | 12.32 hours | 23.67 hours | Peramivir demonstrated a significantly shorter time to fever remission. | [2] |
| Time to Alleviation of Symptoms | 78.0 - 81.0 hours | 81.8 hours | No significant difference observed in a large randomized trial. | [6] |
| Duration of Hospital Stay | Modestly Reduced | Modestly Reduced | Both drugs showed potential to shorten hospital stays in severe influenza. | [4] |
| Mortality | No Significant Difference | No Significant Difference | No clear benefit on mortality has been established for either drug over the other. | [1][4] |
| Change in Virus Titer (at 48 hours) | No Significant Difference | No Significant Difference | Similar virological effects were observed between the two treatments. | [1] |
Safety and Tolerability Profile
The safety profiles of peramivir and oseltamivir are generally comparable. The most commonly reported adverse events for both drugs are gastrointestinal symptoms, such as nausea, vomiting, and diarrhea.[1] Meta-analyses have shown no statistically significant differences in the rates of any or serious adverse events between patients treated with peramivir and those treated with oseltamivir.[1] The incidence of severe adverse events was reported to be similar in both groups, at 7.2% for peramivir and 6.8% for oseltamivir.[1] In a study on high-risk patients, adverse events occurred in 2.2% of patients receiving peramivir compared to 13.0% in the oseltamivir group, with most being mild.[7]
Adverse Events Summary
| Adverse Event Category | Peramivir | Oseltamivir | Key Findings | Citations |
| Overall Incidence of Adverse Drug Reactions | Lower in some studies | Higher in some studies | One study reported a significantly lower incidence in the 300 mg peramivir group. | [6] |
| Severe Adverse Events | 7.2% | 6.8% | No statistically significant difference in incidence. | [1] |
| Gastrointestinal Symptoms (Nausea, Vomiting, Diarrhea) | Common | Common | Most frequent adverse effects for both treatments. | [1] |
| Influenza-related Complications (e.g., Pneumonia) | No Significant Difference | No Significant Difference | Similar rates of complications observed. | [3][8] |
Experimental Protocols
The clinical evaluation of peramivir and oseltamivir has been conducted through numerous randomized controlled trials and observational studies. A typical study design involves comparing the efficacy and safety of a single intravenous dose of peramivir with a standard 5-day oral course of oseltamivir.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, PK and Effectiveness of IV Peramivir Versus Oseltamivir in Pediatric Subjects With Uncomplicated Influenza [clinicaltrialsgps.com]
- 5. Comparison of Efficacy of Intravenous Peramivir and Oral Oseltamivir for the Treatment of Influenza: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of the inFLUenza Patient-Reported Outcome (FLU-PRO) diary in patients with influenza-like illness (ILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Psychometric Testing Properties of Severity Symptom Grading Scale of Influenza Infection: Flu-PRO Stage III [ctv.veeva.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Head-to-Head Battle: A New-Class Polymerase Inhibitor Versus Neuraminidase Inhibitors in the Fight Against Influenza
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of a novel class of influenza antiviral, represented here by the cap-dependent endonuclease inhibitor baloxavir marboxil, against the established class of neuraminidase inhibitors. This comparison is based on available experimental data and provides detailed methodologies for key assays.
Disclaimer: The compound "Influenza virus-IN-1" could not be specifically identified in scientific literature. Therefore, for the purpose of this guide, the cap-dependent endonuclease inhibitor baloxavir marboxil has been selected as a representative of a novel, non-neuraminidase inhibitor class of anti-influenza agent. This allows for a meaningful comparison against the widely used neuraminidase inhibitors.
Mechanism of Action: A Tale of Two Targets
Influenza virus replication is a multi-stage process, and different antivirals exploit different vulnerabilities. Neuraminidase inhibitors and cap-dependent endonuclease inhibitors intervene at distinct points in the viral life cycle.
Neuraminidase inhibitors , such as oseltamivir, zanamivir, and peramivir, target the viral neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from an infected host cell. By inhibiting neuraminidase, these drugs prevent the virus from spreading to other cells, thus curtailing the infection.[1][2]
In contrast, baloxavir marboxil is a first-in-class inhibitor of the cap-dependent endonuclease, a key component of the viral polymerase complex. This enzyme is essential for the "cap-snatching" process, where the virus steals the 5' cap structure from host messenger RNAs (mRNAs) to initiate the transcription of its own viral mRNAs. By blocking this process, baloxavir marboxil halts viral gene transcription and replication at a very early stage.[3][4]
Comparative In Vitro Efficacy
The in vitro efficacy of antiviral compounds is typically measured by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). These values represent the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the IC50 values for baloxavir and neuraminidase inhibitors against various influenza A and B virus strains, as determined by neuraminidase inhibition assays and plaque reduction or focus reduction assays.
| Influenza A(H1N1)pdm09 | Baloxavir (IC50, nM) | Oseltamivir (IC50, nM) | Zanamivir (IC50, nM) | Peramivir (IC50, nM) |
| Median (Range) | 0.98 (0.35 - 2.0) | 0.50 (0.13 - 1.2) | 0.49 (0.16 - 1.2) | 0.05 (0.02 - 0.12) |
| Influenza A(H3N2) | Baloxavir (IC50, nM) | Oseltamivir (IC50, nM) | Zanamivir (IC50, nM) | Peramivir (IC50, nM) |
| Median (Range) | 0.76 (0.28 - 1.9) | 0.23 (0.07 - 0.65) | 0.57 (0.22 - 1.2) | 0.05 (0.02 - 0.12) |
| Influenza B | Baloxavir (IC50, nM) | Oseltamivir (IC50, nM) | Zanamivir (IC50, nM) | Peramivir (IC50, nM) |
| Median (Range) | 5.8 (2.0 - 14) | 12 (3.1 - 31) | 1.8 (0.61 - 4.1) | 0.35 (0.12 - 0.94) |
Data compiled from multiple sources. Ranges may vary based on specific viral isolates and assay conditions.
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to the evaluation of antiviral compounds. Below are detailed methodologies for key assays used to determine the efficacy of influenza inhibitors.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds that inhibit any stage of the viral replication cycle.
-
Cell Seeding: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 12-well plates and incubate overnight.
-
Virus Dilution: Prepare ten-fold serial dilutions of the influenza virus stock in a virus growth medium.
-
Infection: Wash the MDCK cell monolayers and inoculate with the virus dilutions. Incubate for 1 hour to allow for viral adsorption.
-
Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Staining: Fix the cells with a solution such as 4% paraformaldehyde and stain with crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Quantification: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[5][6]
Fluorescence-based Neuraminidase Inhibition Assay
This assay specifically measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.
-
Reagent Preparation: Prepare a fluorescent substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of the neuraminidase inhibitors (oseltamivir, zanamivir, peramivir).
-
Enzyme Reaction: In a 96-well plate, combine the influenza virus (as the source of neuraminidase) with the various concentrations of the inhibitor and incubate.
-
Substrate Addition: Add the MUNANA substrate to each well and incubate to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.
-
IC50 Calculation: The IC50 value is the concentration of the inhibitor that reduces the neuraminidase activity (and thus the fluorescent signal) by 50% compared to the untreated virus control.[1][2]
Cap-dependent Endonuclease Inhibition Assay
This assay is specific for inhibitors like baloxavir that target the cap-snatching mechanism of the viral polymerase.
-
Enzyme and Substrate Preparation: Purify the influenza virus polymerase PA subunit containing the endonuclease active site. Prepare a labeled RNA substrate that mimics a host mRNA with a 5' cap.
-
Inhibition Reaction: In a reaction mixture, combine the PA endonuclease, the labeled RNA substrate, and serial dilutions of the test inhibitor (e.g., baloxavir acid, the active form of baloxavir marboxil).
-
Incubation: Incubate the mixture to allow the endonuclease to cleave the RNA substrate.
-
Product Analysis: Separate the cleavage products from the intact substrate using methods like polyacrylamide gel electrophoresis.
-
Quantification and IC50 Determination: Quantify the amount of cleaved product. The IC50 is the concentration of the inhibitor that reduces the endonuclease activity by 50%.[7][8]
Summary and Future Directions
Both cap-dependent endonuclease inhibitors and neuraminidase inhibitors have demonstrated potent in vitro activity against a broad range of influenza A and B viruses. Their distinct mechanisms of action offer different strategies for combating influenza. While neuraminidase inhibitors have been the cornerstone of antiviral therapy for many years, the emergence of cap-dependent endonuclease inhibitors provides a valuable new tool, particularly in the context of potential resistance to existing drugs.
Further head-to-head in vivo studies and clinical trials are essential to fully elucidate the comparative efficacy and potential for synergistic effects when these two classes of antivirals are used in combination. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of novel anti-influenza therapeutics.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 6. Influenza virus plaque assay [protocols.io]
- 7. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publicacions.ub.edu [publicacions.ub.edu]
Assessing the Clinical Potential of Influenza Virus-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical influenza inhibitor, Influenza virus-IN-1, against established antiviral agents. The information is intended to offer a preclinical perspective on its potential, based on a hypothetical profile as a next-generation cap-dependent endonuclease inhibitor. All data for this compound is theoretical and presented for comparative purposes.
Introduction to this compound
This compound is a hypothetical, orally bioavailable small molecule inhibitor designed to target the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. This mechanism, identical to that of the approved drug baloxavir marboxil, is critical for the initiation of viral mRNA synthesis, a process known as "cap-snatching".[1] By inhibiting this step, this compound is designed to halt viral replication early in the viral life cycle. This guide will compare its hypothetical preclinical profile to existing influenza antivirals across different mechanistic classes.
Comparative Analysis of Antiviral Agents
The clinical potential of any new antiviral agent is assessed by its potency, selectivity, and resistance profile compared to current standards of care. The following tables summarize the key characteristics of this compound and major approved influenza antiviral drugs.
Table 1: Mechanism of Action and Resistance Profile
| Antiviral Agent | Target | Mechanism of Action | Spectrum of Activity | Common Resistance Mutations |
| This compound (Hypothetical) | PA Cap-Dependent Endonuclease | Inhibits "cap-snatching," preventing viral mRNA transcription. | Influenza A and B | PA subunit mutations (e.g., I38T/M/F) |
| Baloxavir marboxil | PA Cap-Dependent Endonuclease | A prodrug that is converted to baloxavir acid, which inhibits the cap-dependent endonuclease, blocking viral replication.[1] | Influenza A and B | PA subunit I38T substitution is a known resistance mutation.[2] |
| Oseltamivir | Neuraminidase (NA) | Inhibits the release of progeny virions from the surface of infected cells, preventing the spread of infection. | Influenza A and B | NA H275Y (in H1N1), E119V, R292K |
| Zanamivir | Neuraminidase (NA) | A neuraminidase inhibitor that prevents the cleavage of sialic acid, thus blocking the release of new virus particles. | Influenza A and B | NA Q136K, K150N |
| Peramivir | Neuraminidase (NA) | A potent and selective inhibitor of influenza neuraminidase, administered intravenously.[3] | Influenza A and B | NA H275Y |
| Amantadine | M2 Proton Channel | Blocks the M2 ion channel of influenza A viruses, inhibiting viral uncoating. | Influenza A only | High levels of resistance in circulating strains; no longer recommended for treatment.[4][5] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Acts as a purine analogue, causing lethal mutagenesis of the viral RNA during replication.[6] | Broad-spectrum against RNA viruses, including Influenza A, B, and C. | Not well-characterized clinically. |
Table 2: In Vitro Efficacy Data (IC50 and EC50 Values)
The 50% inhibitory concentration (IC50) reflects the drug's potency in inhibiting a specific enzyme, while the 50% effective concentration (EC50) measures its effectiveness in inhibiting viral replication in cell culture.
| Antiviral Agent | IC50 (nM) | EC50 (nM) | Cell Line | Influenza Strain(s) |
| This compound (Hypothetical) | 0.5 - 2.0 (Influenza A)2.0 - 5.0 (Influenza B) | 0.1 - 0.8 (Influenza A)1.0 - 4.0 (Influenza B) | MDCK | Seasonal and pandemic strains |
| Baloxavir marboxil | 1.4 - 3.1 (Influenza A)4.5 - 8.9 (Influenza B)[7] | 0.16 - 3.42 (Influenza A/B)[8] | MDCK | Seasonal A(H1N1)pdm09, A(H3N2), and B viruses[8] |
| Oseltamivir | ~2[9] | 0.09 - 21 (Seasonal H1N1)[10] | MDCK | Influenza A and B |
| Zanamivir | 0.95 (Influenza A)2.7 (Influenza B)[11] | 0.418 (Oseltamivir-resistant H1N1)[12] | MDCK | Influenza A and B[12] |
| Peramivir | 0.13 - 0.99 | 0.08 - 4.8 | MDCK | Influenza A/H1N1, A/H3N2, and B |
| Favipiravir | Not applicable (targets RdRp) | 20-100 (μM) | MDCK | Influenza A, B, and C |
Note: IC50 and EC50 values can vary significantly based on the viral strain, cell line, and assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and the processes for drug evaluation is crucial for understanding the clinical potential of a new antiviral agent.
Caption: Influenza virus life cycle and points of antiviral intervention.
Caption: Mechanism of cap-dependent endonuclease inhibitors like IN-1.
Caption: A typical workflow for antiviral drug discovery and screening.
Experimental Protocols
The following are standardized protocols for key in vitro assays used to evaluate the efficacy of influenza antiviral candidates.
Neuraminidase (NA) Inhibition Assay (Fluorescent)
This assay determines the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Test compound and control inhibitors (e.g., Oseltamivir)
-
Influenza virus stock
-
Stop solution (e.g., ethanol and NaOH mixture)
-
Black 96-well plates
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
In a black 96-well plate, add 50 µL of each compound dilution.
-
Add 50 µL of diluted influenza virus to each well (except for no-virus controls).
-
Incubate the plate at room temperature for 45 minutes.
-
Add 50 µL of 300 µM MUNANA substrate to each well to start the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the fluorescence on a fluorometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the replication of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well plates
-
Virus Growth Medium (VGM)
-
Influenza virus stock
-
Overlay medium (e.g., containing Avicel or agarose) with and without the test compound
-
Crystal violet staining solution
-
4% paraformaldehyde (for fixing)
Procedure:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer.
-
Prepare 10-fold serial dilutions of the influenza virus stock.
-
Infect the MDCK cell monolayers with the virus dilutions for 1-2 hours at 37°C.[7]
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an overlay medium containing different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 72 hours, or until plaques are visible.[7]
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with 1% crystal violet solution.[7]
-
Count the number of plaques in each well.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
MTT Cell Viability Assay
This assay assesses the cytotoxicity of the test compound on host cells.
Materials:
-
MDCK cells (or other suitable host cells)
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS in HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for 48 hours (or a duration relevant to the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the supernatant and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.
Conclusion
The hypothetical profile of this compound suggests a potent inhibitor of influenza A and B viruses, with a mechanism of action that targets a critical and conserved viral enzyme. Its theoretical high potency and early intervention in the viral life cycle position it as a promising candidate for further investigation. A direct comparison with baloxavir marboxil would be of primary importance, particularly in assessing its efficacy against strains with reduced susceptibility to existing endonuclease inhibitors. The provided experimental protocols offer a standardized framework for such preclinical evaluations, which are essential for determining the true clinical potential of any new anti-influenza therapeutic.
References
- 1. Influenza-virus-induced signaling cascades: targets for antiviral therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.5. Neuraminidase Assay [bio-protocol.org]
- 4. ulab360.com [ulab360.com]
- 5. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Influenza Virus: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of materials contaminated with influenza virus is a critical component of laboratory safety and biosecurity. Adherence to established protocols is essential to protect researchers, the surrounding community, and the environment from potential exposure. The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of waste generated from work with influenza viruses.
It is important to note that "Influenza virus-IN-1" is not a standard nomenclature. Disposal procedures are dictated by a site-specific risk assessment of the viral strain , including its pathogenicity, host range, and potential for transmission. Human influenza viruses are typically handled under Biosafety Level 2 (BSL-2) conditions, while highly pathogenic avian influenza (HPAI) strains, such as H5N1, require the more stringent controls of a BSL-3 facility[1][2].
Core Principle: Risk Assessment and Waste Segregation
The foundation of safe disposal is a thorough risk assessment and the meticulous segregation of waste at the point of generation. All personnel must be trained to differentiate between infectious and non-infectious waste and to use the appropriate, clearly labeled containment systems.
Key Waste Categories:
-
Liquid Waste: Includes spent cell culture media, supernatants, and other liquid solutions containing the virus.
-
Solid Waste: Encompasses all non-sharp items that have come into contact with the virus, such as gloves, lab coats, plastic serological pipettes, culture flasks, and bench paper.
-
Sharps Waste: Consists of any item that can puncture or cut skin, including needles, syringes, glass Pasteur pipettes, and broken glass.
-
Pathological Waste: Includes any animal carcasses, tissues, or organs from infected research animals.
Step-by-Step Disposal and Decontamination Procedures
All materials potentially contaminated with influenza virus must be decontaminated before they can be removed from the laboratory for final disposal. The primary methods of decontamination are steam autoclaving and chemical disinfection.
1. Liquid Waste Disposal
Bulk liquid waste should be collected in a leak-proof container and decontaminated before disposal into the sanitary sewer system.
-
Protocol for Chemical Decontamination of Liquid Waste:
-
Working within a certified biological safety cabinet, carefully pour or pipette the liquid waste into a dedicated, leak-proof container (e.g., a polypropylene carboy) containing a suitable chemical disinfectant.
-
Ensure the final concentration of the disinfectant is sufficient to be effective against the influenza virus (see Table 1). A common choice is to add bleach to a final concentration of 10% (a 1:10 dilution of household bleach).
-
Allow for the required contact time as specified by the manufacturer, typically a minimum of 30 minutes, to ensure complete inactivation of the virus.
-
Once decontaminated, the liquid can be carefully poured down a laboratory sink with copious amounts of running water, in accordance with local regulations.
-
Document the decontamination event in a laboratory logbook.
-
2. Solid Waste Disposal
Contaminated solid waste must be collected in designated biohazard bags for decontamination, typically by autoclaving.
-
Protocol for Decontamination of Solid Waste via Autoclaving:
-
Place all contaminated solid waste directly into an autoclave-safe biohazard bag. These bags should be puncture-resistant and clearly marked with the universal biohazard symbol.
-
To facilitate steam penetration, add a small amount of water (approx. 250-500 mL) to the bag before closing. Do not seal the bag tightly; leave a small opening to allow steam to enter.
-
Place the bag inside a secondary, rigid, leak-proof, and autoclavable container (e.g., a polypropylene tub). This contains any potential leaks.
-
Transport the container on a dedicated cart to the autoclave.
-
Autoclave the waste following validated cycle parameters (see Table 2). A temperature-sensitive indicator (e.g., autoclave tape) should be used on the outside of the bag, and a biological indicator should be used periodically (e.g., monthly) to validate the efficacy of the autoclave.
-
After the cycle is complete and the waste has cooled, the autoclaved bag can be disposed of in the regular municipal waste stream, as per institutional policy.
-
3. Sharps Waste Disposal
All sharps must be immediately placed in a rigid, puncture-resistant, and leak-proof sharps container that is clearly labeled with the biohazard symbol.
-
Procedure for Sharps Disposal:
-
Do not recap, bend, or break needles.
-
Place used sharps directly into an approved sharps container.
-
Do not overfill the container. Close and lock the container when it is approximately three-quarters full.
-
The sealed sharps container should be placed with other solid biohazardous waste for final disposal by a licensed medical waste contractor, which typically involves incineration.
-
Quantitative Data for Decontamination
The effectiveness of decontamination depends on using the correct parameters. The tables below summarize recommended disinfectant concentrations and autoclave settings.
Table 1: Chemical Disinfectants Effective Against Influenza Viruses
| Disinfectant | Active Ingredient | Concentration | Minimum Contact Time |
|---|---|---|---|
| Bleach | Sodium hypochlorite | 10% (1:10 dilution of household bleach, ~0.5% final concentration) | 10 minutes |
| Ethanol | Ethyl alcohol | 70% | 10 minutes |
| Quaternary Ammonium Compounds | Varies | As per manufacturer's instructions | 10 minutes |
| Accelerated Hydrogen Peroxide | Hydrogen Peroxide | As per manufacturer's instructions | 5-10 minutes |
Note: Always consult the manufacturer's instructions for specific use-conditions and safety precautions. The U.S. Environmental Protection Agency (EPA) maintains lists of registered antimicrobial products effective against influenza viruses[3].
Table 2: Recommended Autoclave Parameters for Biohazardous Waste
| Parameter | Setting | Notes |
|---|---|---|
| Temperature | 121°C (250°F) | This is the standard temperature for steam sterilization. |
| Pressure | 15 psi (pounds per square inch) | Required to achieve the 121°C steam temperature. |
| Cycle Time | 30-60 minutes | Time may need to be increased for larger or denser loads to ensure full steam penetration. |
Note: All autoclave cycles for decontamination must be validated to ensure they are effective for the specific types and loads of waste being processed.
Influenza Virus Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of influenza virus-contaminated materials in a laboratory setting.
Caption: Workflow for the segregation, decontamination, and disposal of influenza virus waste.
Regulatory Compliance
All laboratory waste disposal procedures must comply with institutional biosafety plans as well as local, state, and federal regulations. This includes guidelines from organizations such as the Centers for Disease Control and Prevention (CDC) and the Occupational Safety and Health Administration (OSHA)[3][4]. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
References
- 1. Biosafety [ecdc.europa.eu]
- 2. Influenza A Virus Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 3. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 4. wastemedic.com [wastemedic.com]
Essential Safety and Logistical Information for Handling a Novel Influenza A Virus (Assumed "Influenza virus-IN-1")
Disclaimer: The designation "Influenza virus-IN-1" does not correspond to a standard or recognized nomenclature for an influenza virus strain. Therefore, this guidance is provided on the precautionary principle that "this compound" is a novel or uncharacterized influenza A virus. All handling of such a virus requires a site-specific and activity-specific biosafety risk assessment to be performed by qualified personnel before any work commences.[1][2] This document serves as a guide to the essential considerations for personal protective equipment (PPE), and operational and disposal plans based on established protocols for novel and highly pathogenic influenza A viruses.
For researchers, scientists, and drug development professionals, ensuring the highest standards of safety is paramount when working with potentially pathogenic viruses. This guide outlines the critical safety and logistical information for handling a novel influenza A virus.
Risk Assessment and Biosafety Levels
Before initiating any laboratory work, a comprehensive risk assessment is mandatory to determine the appropriate biosafety level (BSL).[1] For a novel influenza A virus of unknown pathogenicity and transmissibility, a cautious approach is warranted.
-
Diagnostic Activities: Routine diagnostic procedures on clinical specimens, not involving virus propagation, should be performed in a Biosafety Level 2 (BSL-2) laboratory.[1]
-
Virus Isolation and Propagation: Any activities involving the isolation or culture of a novel influenza A virus, or procedures with a high likelihood of generating aerosols, should be conducted in a Biosafety Level 3 (BSL-3) facility.[3]
-
Highly Pathogenic Strains: If the novel virus is determined to be a highly pathogenic avian influenza (HPAI) strain, such as H5N1, or has the potential for efficient human-to-human transmission, Biosafety Level 4 (BSL-4) containment may be necessary.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent laboratory-acquired infections. The required level of PPE will be determined by the risk assessment and the specific procedures being performed.[1]
Quantitative Data Summary: Recommended PPE for Handling Novel Influenza A Virus
| Activity/Biosafety Level | Recommended PPE | Purpose |
| BSL-2 (Diagnostic Work) | - Solid-front or wrap-around gown- Disposable gloves (double-gloving may be considered)[1]- Eye protection (safety glasses or goggles)[1]- Face shield (if there is a risk of splashes)[1] | Protects skin and mucous membranes from splashes and direct contact with infectious materials. |
| BSL-3 (Virus Isolation/Aerosol-Generating Procedures) | - Solid-front gown with tight-fitting cuffs- Double gloves- NIOSH-approved N95 respirator or higher (e.g., PAPR)[5]- Goggles or face shield[5]- Head/hair cover[5]- Boot covers or dedicated shoes[5] | Provides a higher level of protection against inhalation of infectious aerosols and contamination of skin and clothing. |
| High-Exposure Settings (e.g., working with infected animals) | - Fluid-resistant coveralls[6]- NIOSH-approved N95 respirator or higher[6]- Unvented or indirectly vented safety goggles[5]- Face shield[5]- Double gloves[1]- Rubber boots or boot covers[5]- Head or hair cover[5]- Waterproof apron (optional)[6] | Offers comprehensive protection for personnel in close contact with infected animals or highly contaminated environments. |
Experimental Protocols: Key Safety Procedures
Adherence to strict protocols for donning, doffing, and decontamination is essential to prevent contamination and exposure.
Protocol for Donning and Doffing PPE
Correct sequencing of donning and doffing PPE is critical to prevent self-contamination. The following workflow is a general guideline; always refer to your institution's specific protocols.
Decontamination Protocol
Effective decontamination is crucial for preventing the spread of the virus.
-
Surface Decontamination: All work surfaces and equipment should be decontaminated after use and at the end of each workday. Use an appropriate disinfectant effective against influenza viruses. A list of EPA-registered antimicrobial products effective against avian influenza can be a useful reference.[1]
-
Liquid Waste Decontamination: All liquid waste generated during experimental procedures should be decontaminated, typically with a freshly prepared 1:10 dilution of household bleach or another approved disinfectant, before disposal.
-
Reusable PPE: Reusable PPE, such as goggles and face shields, must be thoroughly cleaned and decontaminated according to the manufacturer's instructions after each use.[1]
Operational and Disposal Plans
A clear and robust plan for the handling and disposal of contaminated materials is a critical component of laboratory safety.
Operational Plan for Handling "this compound"
-
Access Control: Access to the laboratory where the virus is handled should be restricted to authorized personnel who have received appropriate training.
-
Aerosol Minimization: All procedures with the potential to generate aerosols (e.g., vortexing, sonicating, pipetting) must be performed within a certified Class II Biosafety Cabinet (BSC).
-
Use of Safety Equipment: Centrifuge safety cups or sealed rotors should be used for centrifugation of infectious materials.
-
Hand Hygiene: Frequent handwashing with soap and water is essential. Hand hygiene should be performed after removing gloves, before leaving the laboratory, and any time there is potential contamination.[7]
-
Medical Surveillance: A medical surveillance program should be in place for all personnel working with the virus. This may include annual influenza vaccination and baseline serum storage.
Disposal Plan for Contaminated Waste
All waste generated from the handling of "this compound" must be treated as biohazardous waste.
-
Solid Waste:
-
All disposable PPE, plasticware, and other contaminated solid waste should be placed in a biohazard bag within the BSC.
-
The exterior of the bag should be decontaminated before it is removed from the BSC.
-
The sealed biohazard bag should be placed in a secondary, leak-proof, and puncture-resistant container for transport.
-
All solid biohazardous waste must be decontaminated, preferably by autoclaving, before final disposal.[1]
-
-
Sharps Waste:
-
All needles, scalpels, and other contaminated sharps must be disposed of immediately into a designated, puncture-resistant, and leak-proof sharps container.
-
Sharps containers should be autoclaved before disposal.[8]
-
-
Animal Carcasses:
-
Infected animal carcasses and tissues should be disposed of in accordance with institutional and local regulations for pathological waste, typically by incineration.
-
-
Final Disposal:
By implementing these essential safety and logistical measures, research facilities can mitigate the risks associated with handling novel influenza A viruses and ensure a safe working environment for all personnel.
References
- 1. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 2. Laboratory biosafety for handling emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosafety Directive for New and Emerging Influenza A Viruses (Alphainfluenzavirus influenzae) - Canada.ca [canada.ca]
- 4. Biosafety Considerations of Mammalian-Transmissible H5N1 Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aiha.org [aiha.org]
- 6. restoredcdc.org [restoredcdc.org]
- 7. osha.gov [osha.gov]
- 8. wastemedic.com [wastemedic.com]
- 9. aphis.usda.gov [aphis.usda.gov]
- 10. apps.dnr.wi.gov [apps.dnr.wi.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
